molecular formula C26H43NO8 B607321 endo-BCN-PEG4-Boc CAS No. 1807501-83-2

endo-BCN-PEG4-Boc

Katalognummer: B607321
CAS-Nummer: 1807501-83-2
Molekulargewicht: 497.63
InChI-Schlüssel: BSCLHAMNOSOPKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

endo-BCN-PEG4-t-butyl ester is a PEG derivative containing a BCN group and a t-butyl protected carboxyl group. The BCN group can react with azide-tagged biomolecules. The protected carboxyl group (COOH) prevents self coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions. The protected acid can be deprotected by acidic or basic hydrolysis. PEG Linkers may be useful in the development of antibody drug conjugates.

Eigenschaften

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO8/c1-26(2,3)35-24(28)10-12-30-14-16-32-18-19-33-17-15-31-13-11-27-25(29)34-20-23-21-8-6-4-5-7-9-22(21)23/h21-23H,6-20H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCLHAMNOSOPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to endo-BCN-PEG4-Boc: A Versatile Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of endo-BCN-PEG4-Boc, a bifunctional linker integral to the advancement of bioconjugation and targeted therapeutics. We will delve into its chemical attributes, detail its applications in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), provide structured experimental protocols, and present logical workflows for its implementation.

Core Compound Information

This compound is a molecule comprised of three key functional components: a bicyclo[6.1.0]nonyne (BCN) group, a tetra-polyethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine.[1][2] This unique structure provides a versatile platform for the sequential and controlled conjugation of biomolecules.[2]

The strained alkyne of the endo-BCN group facilitates rapid and specific covalent bond formation with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] This copper-free click chemistry reaction is highly efficient under physiological conditions, making it ideal for use with sensitive biological samples.[1]

The hydrophilic PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugate, while also providing flexibility and reducing steric hindrance between the conjugated molecules.[1]

The Boc-protected amine allows for a controlled, stepwise conjugation strategy. The Boc group is stable under various reaction conditions and can be readily removed under mild acidic conditions to reveal a primary amine, which is then available for conjugation to a second molecule.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReferences
Molecular Formula C₂₆H₄₄N₂O₈[2]
Molecular Weight 512.6 g/mol [2]
CAS Number 2468686-11-3[1][2]
Appearance White to off-white solid[2]
Purity Typically ≥95%[2][3]
Solubility Soluble in DMSO, DMF, DCM[2][4]
Storage -20°C for long-term storage[2][3]

Applications in Targeted Drug Development

The primary application of this compound is in the construction of complex biomolecules, such as ADCs and PROTACs, where a targeting moiety is linked to an effector molecule.[2][5][6]

Antibody-Drug Conjugates (ADCs)

In ADC synthesis, this compound can be used to link a cytotoxic drug to an antibody. The workflow typically involves first conjugating the drug to the linker, followed by the attachment of the linker-drug construct to an azide-modified antibody via SPAAC.[1][5]

Proteolysis-Targeting Chimeras (PROTACs)

For PROTAC development, this linker connects a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase.[6] This bifunctional molecule then recruits the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2]

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Optimization may be necessary for specific substrates.

Protocol 1: Boc-Amine Deprotection

This protocol outlines the removal of the Boc protecting group to yield a free primary amine.[6]

Materials:

  • Boc-protected conjugate

  • Dichloromethane (DCM)[6]

  • Trifluoroacetic acid (TFA)[6]

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.[6]

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[6]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[6]

  • Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[2]

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-containing molecule to the BCN group of this compound or its derivatives.[2]

Materials:

  • This compound derivative

  • Azide-modified molecule (e.g., protein, peptide, or small molecule)[2]

  • Anhydrous DMSO[2]

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)[2]

Procedure:

  • Prepare a stock solution of the this compound derivative in anhydrous DMSO (e.g., 10 mM).[2]

  • Dissolve the azide-modified molecule in the reaction buffer.[2]

  • Add the BCN reagent stock solution to the solution of the azide-modified molecule. A 2- to 10-fold molar excess of the BCN reagent is a common starting point.[2]

  • Incubate the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., HPLC, SDS-PAGE).[6]

  • Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis for proteins, or reverse-phase HPLC for smaller molecules.[1][7]

Protocol 3: Amide Coupling to a Carboxylic Acid

This protocol describes the conjugation of the deprotected amine of the linker to a molecule containing a carboxylic acid.

Materials:

  • Deprotected endo-BCN-PEG4-amine

  • Molecule with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[5]

  • N-hydroxysuccinimide (NHS)[5]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[5]

  • Diisopropylethylamine (DIPEA) (optional, for amine salts)[6]

Procedure:

  • Dissolve the carboxylic acid-containing molecule, EDC, and NHS in anhydrous DMF or DMSO. A molar ratio of 1:1.5:1.2 (acid:EDC:NHS) is a common starting point.[5]

  • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.[5]

  • Add the deprotected endo-BCN-PEG4-amine to the activated molecule solution. If the amine is a TFA salt, add DIPEA to neutralize it.[6]

  • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction by LC-MS.[5]

  • Purify the resulting conjugate by preparative HPLC.[5]

Logical Workflows and Signaling Pathways

The following diagrams illustrate the logical workflows for the synthesis of ADCs and PROTACs using this compound, as well as a conceptual representation of PROTAC-mediated protein degradation.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_adc_synthesis ADC Synthesis Boc_Linker This compound Deprotection Boc Deprotection (TFA/DCM) Boc_Linker->Deprotection Step 1 Amine_Linker endo-BCN-PEG4-Amine Deprotection->Amine_Linker Conjugation1 Amide Coupling Amine_Linker->Conjugation1 Payload Cytotoxic Payload (-COOH) Activation Payload Activation (EDC/NHS) Payload->Activation Step 2 Activated_Payload Activated Payload (-NHS ester) Activation->Activated_Payload Activated_Payload->Conjugation1 Linker_Payload BCN-PEG4-Payload Conjugation1->Linker_Payload SPAAC SPAAC Reaction Linker_Payload->SPAAC Antibody Azide-Modified Antibody Antibody->SPAAC Step 3 ADC Antibody-Drug Conjugate (ADC) SPAAC->ADC Purification Purification (e.g., SEC) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

General workflow for ADC synthesis using this compound.

PROTAC_Synthesis_Workflow start Start with This compound deprotection Remove Boc Protecting Group (Acidic Deprotection) start->deprotection coupling Couple to POI Ligand (e.g., via amide bond formation) deprotection->coupling intermediate POI Ligand-Linker-BCN coupling->intermediate purification1 Purify the Conjugate intermediate->purification1 spaac Couple to Azide-Modified E3 Ligase Ligand via SPAAC final_protac Final PROTAC Molecule spaac->final_protac purification2 Final Purification final_protac->purification2 purification1->spaac

General workflow for PROTAC synthesis using this compound.

It is important to note that this compound is a synthetic linker and does not directly participate in or modulate specific signaling pathways.[1] The biological effect of the resulting conjugate is determined by the properties of the conjugated molecules.[1] For instance, a PROTAC synthesized using this linker can induce the degradation of a target protein, thereby impacting the signaling pathways in which that protein is involved.

PROTAC_MoA PROTAC PROTAC POI Ligand Linker E3 Ligase Ligand POI Target Protein (POI) PROTAC:f0->POI E3_Ligase E3 Ubiquitin Ligase PROTAC:f2->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Ubiquitin Transfer Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Mechanism of PROTAC-mediated protein degradation.

This guide provides a foundational understanding of this compound for its application in advanced bioconjugation strategies. Researchers should always refer to specific product data sheets and perform appropriate optimization for their unique applications.

References

An In-depth Technical Guide to endo-BCN-PEG4-Boc: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of endo-BCN-PEG4-Boc, a bifunctional linker instrumental in the field of bioconjugation. We will delve into its chemical structure, physicochemical properties, and its critical role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document includes detailed experimental protocols and visual workflows to facilitate its practical application in a research and development setting.

Core Concepts: Structure and Functionality

This compound is a heterobifunctional linker meticulously designed for modular and efficient bioconjugation strategies. Its structure is comprised of three key functional moieties, each contributing a specific function to its overall utility.[1][2]

  • endo-Bicyclo[6.1.0]nonyne (BCN): The strained alkyne of the BCN group is the reactive handle for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] This bioorthogonal reaction allows for the efficient and specific covalent ligation of the linker to azide-modified molecules under physiological conditions, making it ideal for use with sensitive biological samples.[1]

  • Polyethylene Glycol (PEG4) Spacer: The tetra-polyethylene glycol spacer is a hydrophilic chain that imparts several beneficial properties. It enhances the aqueous solubility of the linker and the resulting bioconjugate, which is often crucial for in vivo applications.[1] Additionally, the PEG4 spacer provides flexibility and reduces steric hindrance between the conjugated molecules.[1]

  • Boc-Protected Amine: The terminal amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to reveal a primary amine.[1][3] This allows for a controlled and sequential conjugation strategy, where the amine can be used for subsequent coupling reactions after the BCN moiety has been reacted.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental protocols.

PropertyValueReferences
Molecular Formula C₂₆H₄₄N₂O₈[2]
Molecular Weight 512.6 g/mol [2][5]
CAS Number 2468686-11-3[1][2][5]
Appearance White to off-white solid[2]
Purity Typically ≥95%[2][5][6]
Solubility Soluble in DMSO, DMF, DCM[2][7]
Storage -20°C for long-term storage[2]

Stability Profile

The stability of this compound is a critical consideration for its successful application. The primary factors influencing its stability are pH, temperature, and the presence of biological nucleophiles.[8] The strained BCN group is susceptible to acid-catalyzed hydrolysis and can react with thiols, such as glutathione, which is a significant consideration for intracellular applications.[8] Furthermore, the carbamate (B1207046) linkages within the molecule may be susceptible to enzymatic cleavage in biological media.[8]

ConditionStability ConsiderationNotesReferences
Acidic pH The Boc protecting group is readily cleaved. The BCN group can undergo hydrolysis.Controlled deprotection is achieved with acids like TFA.[8][9]
Presence of Thiols (e.g., Glutathione) A BCN derivative showed a half-life of approximately 6 hours.This reactivity is a key factor for intracellular applications.[8]
Storage Recommended at -20°C in a desiccated environment.Protect from moisture and light to prevent degradation.[2]

Applications in Drug Development

The unique trifunctional structure of this compound makes it a versatile tool in drug development, particularly in the construction of complex biomolecules where a targeting moiety is linked to an effector molecule.[2]

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound facilitates a two-step conjugation strategy. This allows for the precise and stable attachment of a cytotoxic payload to a monoclonal antibody, enabling targeted delivery of the therapeutic agent to cancer cells.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[2] this compound serves as a linker to connect a ligand for a target protein of interest with a ligand for an E3 ubiquitin ligase, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following are representative protocols for its use in bioconjugation.

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM.[1][9]

  • Deprotection: Add TFA to the solution to achieve a final concentration of 20-50%.[1][4]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[1][4][9]

  • Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1][9] The resulting endo-BCN-PEG4-amine is often used in the next step without further purification.[4]

Amide Coupling to the Deprotected Linker

This protocol outlines the conjugation of a molecule with a carboxylic acid group (e.g., a cytotoxic drug or a protein ligand) to the deprotected endo-BCN-PEG4-amine.

Materials:

  • Deprotected endo-BCN-PEG4-amine

  • Molecule with a terminal carboxylic acid (Molecule-COOH)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Dissolution: Dissolve the deprotected endo-BCN-PEG4-amine, Molecule-COOH (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.[4]

  • Base Addition: Add DIPEA to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.[1]

  • Purification: Purify the resulting BCN-PEG4-Molecule conjugate by RP-HPLC.[1]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the BCN-functionalized molecule and an azide-modified biomolecule (e.g., an azide-modified antibody or peptide).

Materials:

  • Purified BCN-PEG4-Molecule conjugate

  • Azide-modified biomolecule (Biomolecule-N₃)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation: Prepare a stock solution of the BCN-PEG4-Molecule conjugate in anhydrous DMSO or DMF.[4] Prepare a solution of the Biomolecule-N₃ in PBS (pH 7.4).[1]

  • Conjugation Reaction: Add a 1.5 to 10 molar excess of the BCN-PEG4-Molecule solution to the Biomolecule-N₃ solution.[1][10] The final concentration of the organic solvent should be kept low (typically below 10-20%) to avoid denaturation of the biomolecule.[1][10]

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.[1][4]

  • Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove unreacted components.

Visualizing Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis of ADCs and PROTACs using this compound.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_antibody_prep Antibody Modification cluster_conjugation Final Conjugation endo_BCN_PEG4_Boc This compound Deprotection Boc Deprotection (TFA/DCM) endo_BCN_PEG4_Boc->Deprotection endo_BCN_PEG4_Amine endo-BCN-PEG4-Amine Deprotection->endo_BCN_PEG4_Amine Amide_Coupling Amide Coupling (HATU/DIPEA) endo_BCN_PEG4_Amine->Amide_Coupling Payload_COOH Payload-COOH Payload_COOH->Amide_Coupling BCN_Payload BCN-PEG4-Payload Amide_Coupling->BCN_Payload SPAAC SPAAC Reaction BCN_Payload->SPAAC Antibody Antibody Azide_Modification Azide Modification Antibody->Azide_Modification Antibody_N3 Antibody-N₃ Azide_Modification->Antibody_N3 Antibody_N3->SPAAC ADC Antibody-Drug Conjugate (ADC) SPAAC->ADC PROTAC_Synthesis_Workflow cluster_linker_ligand1 Linker-Ligand 1 Conjugation cluster_ligand2_prep Ligand 2 Preparation cluster_final_assembly Final Assembly endo_BCN_PEG4_Boc This compound Deprotection Boc Deprotection (TFA/DCM) endo_BCN_PEG4_Boc->Deprotection endo_BCN_PEG4_Amine endo-BCN-PEG4-Amine Deprotection->endo_BCN_PEG4_Amine Amide_Coupling Amide Coupling (HATU/DIPEA) endo_BCN_PEG4_Amine->Amide_Coupling Ligand1_COOH E3 Ligase Ligand-COOH Ligand1_COOH->Amide_Coupling BCN_Ligand1 BCN-PEG4-Ligand 1 Amide_Coupling->BCN_Ligand1 SPAAC SPAAC Reaction BCN_Ligand1->SPAAC Ligand2 Protein of Interest (POI) Ligand Azide_Modification Azide Modification Ligand2->Azide_Modification Ligand2_N3 POI Ligand-N₃ Azide_Modification->Ligand2_N3 Ligand2_N3->SPAAC PROTAC PROTAC Molecule SPAAC->PROTAC

References

The Core Mechanism of endo-BCN-PEG4-Boc: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action, experimental protocols, and quantitative data for the heterobifunctional linker, endo-BCN-PEG4-Boc. This versatile molecule is a critical component in the rational design and synthesis of advanced biotherapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique tripartite structure enables a controlled, sequential approach to bioconjugation, which is paramount for the creation of homogeneous and effective targeted therapies.

Core Molecular Attributes and Mechanism of Action

The this compound linker is comprised of three key functional moieties, each with a distinct role in the bioconjugation process:

  • endo-Bicyclo[6.1.0]nonyne (endo-BCN): A strained alkyne that serves as a highly reactive handle for copper-free click chemistry.[1]

  • Tetra-Polyethylene Glycol (PEG4): A hydrophilic spacer that enhances aqueous solubility, improves pharmacokinetics, reduces aggregation, and provides spatial separation between the conjugated molecules.[2]

  • tert-Butyloxycarbonyl (Boc)-protected Amine: A primary amine temporarily masked by the Boc group, which can be selectively removed under mild acidic conditions to allow for a second conjugation step.[1]

The core mechanism of action is a two-step sequential conjugation process that leverages the orthogonal reactivity of the endo-BCN and the Boc-protected amine.[1]

Step 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The process begins with the highly efficient and bioorthogonal reaction between the strained alkyne of the endo-BCN group and an azide-functionalized molecule. This copper-free click chemistry reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), proceeds readily under mild, physiological conditions to form a stable triazole linkage.[1][3] This initial step is ideal for attaching the linker to sensitive biological molecules.

Step 2: Boc Deprotection and Amine-Reactive Conjugation

Following the SPAAC reaction, the Boc protecting group on the terminal amine is removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to expose a primary amine.[1][3] This newly unveiled amine is then available for conjugation to a second molecule, typically through an amine-reactive functional group like an N-hydroxysuccinimide (NHS) ester, forming a stable amide bond.[1] This sequential approach ensures a controlled and precise assembly of the final bioconjugate.[1]

Quantitative Data Presentation

The efficiency and kinetics of the conjugation and deprotection steps are critical for the successful application of this compound. The following tables summarize key quantitative data.

Table 1: Comparative Reaction Kinetics in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Reagent 1Reagent 2Reaction TypeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
endo-BCN Benzyl AzideSPAAC~0.29Good reactivity and high stability.
exo-BCNBenzyl AzideSPAAC~0.19Slightly less reactive than the endo isomer.
DBCOBenzyl AzideSPAAC~0.6 - 1.0Generally exhibits higher reaction rates than BCN.
DIBOBenzyl AzideSPAAC~0.3 - 0.7Robust reactivity, comparable to DBCO.

Table 2: Stability of BCN Derivatives

CompoundConditionHalf-life (t½)Notes
BCN derivativeGlutathione (GSH)~6 hoursIndicates significant reactivity with thiols, a consideration for intracellular applications.
DBCO derivativeGlutathione (GSH)71 minutesFor comparison, demonstrates the relatively greater stability of BCN compared to DBCO in the presence of thiols.
BCN-functionalized beadsRAW264.7 macrophage-like cells79% degraded after 24 hoursHighlights the susceptibility to degradation in a complex intracellular environment.

Table 3: Typical Reaction Conditions for Boc Deprotection with TFA in DCM

TFA Concentration (% in DCM)Reaction TimeTemperatureNotes
20%Varies (monitor by TLC/LC-MS)Room TemperatureA milder condition, may require longer reaction times.
25%2 hoursRoom TemperatureA common and generally effective condition.
50%30 minutesRoom TemperatureFaster deprotection, suitable for less sensitive substrates.
100% (Neat TFA)5-15 minutesRoom TemperatureVery rapid deprotection, but may increase the risk of side products.

Application in Antibody-Drug Conjugates (ADCs)

In the synthesis of ADCs, this compound serves as the linker connecting a monoclonal antibody (mAb) to a potent cytotoxic payload.[3] The mechanism of action for an ADC constructed with this linker follows a well-defined pathway:

  • Target Binding: The mAb component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[3]

  • Internalization: The ADC-antigen complex is then internalized by the cell, typically via endocytosis.[3]

  • Lysosomal Trafficking: The internalized vesicle is trafficked to the lysosome.[3]

  • Payload Release: Within the acidic environment of the lysosome, cellular enzymes degrade the antibody, leading to the release of the cytotoxic payload, which can then exert its therapeutic effect.[3]

ADC_Mechanism ADC ADC TargetCell Target Cell Surface Antigen ADC->TargetCell Binding Internalization Internalization (Endocytosis) TargetCell->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease Degradation CellDeath Cell Death PayloadRelease->CellDeath Therapeutic Effect PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination PolyUbPOI Poly-ubiquitinated POI Ubiquitination->PolyUbPOI Ub Tagging Proteasome 26S Proteasome PolyUbPOI->Proteasome Degradation Degradation Proteasome->Degradation ADC_Workflow Start Start: This compound & Cytotoxic Payload BocDeprotection 1. Boc Deprotection (TFA in DCM) Start->BocDeprotection PayloadConjugation 2. Payload Conjugation (Amide Bond Formation) BocDeprotection->PayloadConjugation PurifyLinkerPayload 3. Purify BCN-PEG4-Payload (RP-HPLC) PayloadConjugation->PurifyLinkerPayload SPAAC 4. SPAAC Reaction PurifyLinkerPayload->SPAAC AzidemAb Azide-Modified mAb AzidemAb->SPAAC PurifyADC 5. Purify ADC (SEC) SPAAC->PurifyADC CharacterizeADC 6. Characterize ADC (DAR, Purity) PurifyADC->CharacterizeADC FinalADC Final ADC CharacterizeADC->FinalADC PROTAC_Workflow Start Start: This compound & Ligand A-COOH BocDeprotection 1. Boc Deprotection (TFA in DCM) Start->BocDeprotection AmideCoupling 2. Amide Coupling (HATU, DIPEA in DMF) BocDeprotection->AmideCoupling PurifyIntermediate 3. Purify Ligand A-Linker-BCN (Silica Chromatography) AmideCoupling->PurifyIntermediate SPAAC 4. SPAAC Reaction (DMSO or DMF) PurifyIntermediate->SPAAC LigandBN3 Ligand B-N3 LigandBN3->SPAAC PurifyPROTAC 5. Purify PROTAC (Preparative HPLC) SPAAC->PurifyPROTAC CharacterizePROTAC 6. Characterize PROTAC (LC-MS, NMR) PurifyPROTAC->CharacterizePROTAC FinalPROTAC Final PROTAC CharacterizePROTAC->FinalPROTAC

References

An In-depth Technical Guide to endo-BCN-PEG4-Boc for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of endo-BCN-PEG4-Boc, a heterobifunctional linker at the forefront of bioconjugation and drug development.[1] We will delve into its chemical properties, applications in copper-free click chemistry, and provide detailed experimental protocols for its use in creating advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Compound Information

This compound is a versatile molecule composed of three key functional components: an endo-bicyclo[6.1.0]nonyne (BCN) group, a tetra-polyethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine.[2] This unique structure allows for a controlled, sequential approach to bioconjugation.[3]

  • endo-BCN Group: The strained alkyne of the BCN moiety is highly reactive towards azide-functionalized molecules, enabling rapid and specific covalent bond formation through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2] This copper-free click chemistry reaction is bioorthogonal, proceeding efficiently under physiological conditions without interfering with biological functional groups.[1]

  • PEG4 Spacer: The hydrophilic PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can be particularly beneficial when working with hydrophobic molecules.[2] It also provides flexibility and spatial separation between the conjugated molecules, minimizing steric hindrance.[2]

  • Boc-Protected Amine: The Boc protecting group on the terminal amine is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to reveal a primary amine.[2] This allows for a second conjugation step, enabling the precise assembly of complex biomolecules.[3]

Data Presentation

Physicochemical Properties
PropertyValue
Molecular Formula C₂₆H₄₄N₂O₈
Molecular Weight 512.6 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM
Storage -20°C for long-term storage
Reaction Kinetics of BCN in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactant PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions / Notes
BCN + Azide (B81097)~0.3 - 1.0Rate is dependent on the specific azide and solvent conditions.[4]
BCN + Benzyl Azide0.15DMSO, 37°C.[4]
BCN-PEG derivative + 2-azidoethanol0.19 - 0.21Human blood plasma, 20°C.[4]
Stability of BCN Derivatives
CompoundConditionHalf-life (t½)Notes
BCN derivativeGlutathione (GSH)~6 hoursIndicates significant reactivity with thiols, a key consideration for intracellular applications. BCN is more stable than DBCO in the presence of GSH.[5][6][7]
BCN-functionalized beadsRAW264.7 macrophage-like cells79% degraded after 24 hoursHighlights susceptibility to degradation in a complex intracellular environment.[5]
BCN moietyMildly acidic conditionsReasonably stableThe BCN group has shown stability under conditions used for detritylation in oligonucleotide synthesis.[8][9]
BCN moietyNeutral pH (e.g., 7.2)Gradual degradationProlonged exposure to neutral pH may lead to degradation of the BCN ring.[8]
Boc protecting groupAcidic conditions (low pH)LabileThe Boc group is cleaved to expose the primary amine. The rate of deprotection increases with lower pH.[8]
Boc protecting groupNeutral to basic conditionsStableThe Boc group remains intact.[8]

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines a general procedure for the synthesis of an ADC, involving the initial conjugation of the linker to the payload, followed by the SPAAC reaction with an azide-modified antibody.

Part A: Payload-Linker Conjugation

  • Boc Deprotection:

    • Dissolve this compound in Dichloromethane (DCM).

    • Add Trifluoroacetic acid (TFA) to a final concentration of 20-50%.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS for the removal of the Boc group (mass decrease of 100.12 g/mol ).[10]

    • Remove the TFA and DCM under reduced pressure. The resulting endo-BCN-PEG4-amine can be used directly or after purification.[10]

  • Payload Activation and Conjugation:

    • Activate the carboxylic acid group on the cytotoxic payload by dissolving it with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous DMF or DMSO.

    • Add the deprotected endo-BCN-PEG4-amine to the activated payload solution.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.[2]

    • Purify the BCN-PEG4-Payload conjugate by preparative HPLC.

Part B: ADC Assembly via SPAAC

  • Antibody Preparation:

    • Prepare a solution of the azide-modified antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.[2]

  • SPAAC Reaction:

    • Prepare a stock solution of the purified BCN-PEG4-Payload in a biocompatible solvent like DMSO.

    • Add a 5-10 molar excess of the BCN-PEG4-Payload solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation.[2]

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 37°C for 1-4 hours.[10]

  • Purification and Characterization:

    • Purify the final ADC using size-exclusion chromatography (SEC) to remove unconjugated payload-linker.[4]

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS.[2]

Protocol 2: PROTAC Synthesis

This protocol describes a general two-part procedure for synthesizing a PROTAC.

Part A: Amide Coupling of the First Ligand

  • Boc Deprotection:

    • Dissolve this compound (1.0 eq) in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours and monitor by LC-MS.[11]

    • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine is typically used without further purification.[11]

  • Amide Coupling:

    • Dissolve the deprotected endo-BCN-PEG4-amine TFA salt (1.1 eq), a ligand with a carboxylic acid (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.[11]

    • Add DIPEA (3.0 eq) to the solution to neutralize the TFA salt and facilitate the coupling reaction.[11]

    • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by LC-MS.[11]

    • Purify the product by silica (B1680970) gel column chromatography.[11]

Part B: Final Assembly via SPAAC

  • SPAAC Reaction:

    • Dissolve the purified ligand-linker-BCN conjugate (1.0 eq) and the second azide-functionalized ligand (1.1 eq) in anhydrous DMSO or DMF.[11]

    • Stir the reaction mixture at room temperature for 4-12 hours.[11]

    • Monitor the formation of the final PROTAC product by LC-MS.[11]

  • Purification and Characterization:

    • Purify the final PROTAC molecule by preparative HPLC.[11]

    • Lyophilize the pure fractions to obtain the final product as a solid.[11]

    • Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Protocol 3: Peptide Conjugation

This protocol details the conjugation of an azide-modified peptide with this compound.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-modified peptide in anhydrous DMSO.[1]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1]

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the desired amount of the azide-modified peptide stock solution.

    • Add 1.5 molar equivalents of the this compound stock solution to the peptide solution.[1]

    • Add PBS (pH 7.4) to the reaction mixture so that the final DMSO concentration is between 10-20%.[1]

    • Vortex the mixture gently and incubate at room temperature (20-25°C) for 2-4 hours or overnight at 4°C.[1]

  • Purification of the Conjugate:

    • Purify the reaction mixture using reverse-phase HPLC with a C18 column.[1]

    • Lyophilize the collected fractions to obtain the purified peptide-endo-BCN-PEG4-Boc conjugate.[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., DNA) Payload->Target 5. Target Engagement Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Induction of Apoptosis

Mechanism of action of an Antibody-Drug Conjugate (ADC).

PROTAC_MOA POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (this compound linker) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycling Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Bioconjugation_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: First Conjugation (Amide Coupling) cluster_step3 Step 3: Second Conjugation (SPAAC) start This compound deprotection Acidic Treatment (e.g., TFA in DCM) start->deprotection amine endo-BCN-PEG4-Amine deprotection->amine conjugation1 Amide Bond Formation amine->conjugation1 molecule1 Molecule 1 (e.g., Payload-COOH) activation Activation (EDC, NHS) molecule1->activation activation->conjugation1 intermediate BCN-PEG4-Molecule 1 conjugation1->intermediate conjugation2 SPAAC Reaction intermediate->conjugation2 molecule2 Molecule 2 (e.g., Antibody-Azide) molecule2->conjugation2 final_product Final Bioconjugate conjugation2->final_product

General workflow for bioconjugation using this compound.

References

Strain-Promoted Alkyne-Azide Cycloaddition with endo-BCN-PEG4-Boc: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction utilizing the bifunctional linker, endo-BCN-PEG4-Boc. We will delve into the core principles of this powerful bioorthogonal chemistry, its applications in drug development, detailed experimental protocols, and quantitative data to inform experimental design.

Core Concepts: The Power of SPAAC and the Utility of this compound

Strain-promoted alkyne-azide cycloaddition is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage between an azide (B81097) and a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN).[1][] A key advantage of SPAAC is its bioorthogonality; the reaction proceeds under mild, physiological conditions without the need for cytotoxic copper catalysts, making it ideal for conjugating molecules to sensitive biological samples.[1][3][4]

The this compound linker is a versatile reagent designed for sequential and controlled bioconjugation.[5] Its structure incorporates three key functional components:

  • endo-BCN group: The strained bicyclo[6.1.0]nonyne moiety reacts specifically and efficiently with azide-containing molecules.[6] The endo isomer of BCN is often preferred as it has been shown to exhibit slightly higher reactivity in SPAAC compared to the exo isomer.[1][7]

  • PEG4 Spacer: A hydrophilic tetra-polyethylene glycol spacer enhances the aqueous solubility of the linker and the resulting conjugate, while also providing flexibility and reducing steric hindrance between the conjugated molecules.[5][6]

  • Boc-protected Amine: A tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a stepwise conjugation strategy. This group is stable under many conditions but can be readily removed under mild acidic conditions to reveal a primary amine for subsequent functionalization.[6][8]

Quantitative Data: Reaction Kinetics and Performance

The efficiency of a SPAAC reaction is a critical consideration in experimental design. The following tables summarize key quantitative data for SPAAC reactions involving endo-BCN derivatives, providing a comparison with other common cyclooctynes.

DiastereomerAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent System
endo-BCN Benzyl Azide0.29CD₃CN/D₂O (1:2)
exo-BCN Benzyl Azide0.19CD₃CN/D₂O (1:2)
endo-BCN-ylmethanol Benzyl Azide0.15DMSO
Data compiled from multiple sources.[1]
FeatureThis compoundDBCO (Dibenzocyclooctyne)Notes
Structure Compact, non-aromaticBulky, aromaticThe smaller size of BCN can be advantageous for the solubility and pharmacokinetics of the final conjugate.[9]
Reactivity with Aliphatic Azides Generally lower than DBCOGenerally higher than BCNDBCO is often preferred for rapid labeling with aliphatic azides.[9][10]
Reactivity with Aromatic Azides Can be higher than DBCOThe choice of linker can be optimized based on the electronic properties of the target azide.[9][10]
Stability More stable in the presence of thiols (e.g., glutathione)Can react with thiolsendo-BCN may be superior for intracellular applications requiring high stability.[10]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. Optimization may be required for specific substrates and applications.

Protocol 1: General SPAAC Bioconjugation

This protocol describes the conjugation of an azide-modified biomolecule (e.g., a peptide or protein) with this compound.

Materials:

  • This compound

  • Azide-modified molecule

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[5]

    • Dissolve the azide-modified molecule in the reaction buffer to a final concentration of 1-10 mg/mL.[1]

  • Conjugation Reaction:

    • Add a 1.5 to 10-fold molar excess of the this compound stock solution to the solution of the azide-modified molecule.[5][11]

    • Ensure the final concentration of DMSO is between 10-20% to maintain protein stability.[1][11]

    • Incubate the reaction at room temperature (20-25°C) for 2-12 hours or overnight at 4°C.[1][11]

  • Purification:

    • Purify the reaction mixture using reverse-phase HPLC with a C18 column or size-exclusion chromatography (e.g., a desalting column).[1][11]

    • Monitor the elution profile and collect fractions corresponding to the desired product.[11]

    • Lyophilize the collected fractions to obtain the purified conjugate.[11]

  • Analysis:

    • Confirm the successful conjugation and purity of the product using analytical techniques such as HPLC and mass spectrometry.[11]

Protocol 2: (Optional) Boc Deprotection for Sequential Conjugation

This protocol outlines the removal of the Boc protecting group to expose a primary amine for further functionalization, a key step in the synthesis of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[5]

Materials:

  • Boc-protected conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Deprotection Reaction:

    • Dissolve the lyophilized Boc-protected conjugate in DCM.[9][11]

    • Add TFA to the solution to a final concentration of 20-50% (v/v).[5][6]

    • Stir the reaction at room temperature for 1-2 hours.[6][9]

  • Solvent Removal:

    • Evaporate the DCM and excess TFA under a stream of nitrogen or using a rotary evaporator.[9][11]

    • Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[5]

    • Redissolve the residue in deionized water and lyophilize to obtain the deprotected conjugate.[11]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and logical relationships.

cluster_0 SPAAC Bioconjugation Workflow prep Reagent Preparation (this compound & Azide-Molecule) react Conjugation Reaction (Room Temp, 2-12h) prep->react purify Purification (HPLC or SEC) react->purify analyze Analysis (Mass Spec, HPLC) purify->analyze

General experimental workflow for a SPAAC bioconjugation reaction.

cluster_1 Sequential Conjugation for ADC/PROTAC Synthesis start This compound spaac Step 1: SPAAC Reaction (with Azide-Molecule 1) start->spaac boc_conjugate Boc-Protected Conjugate spaac->boc_conjugate deprotect Step 2: Boc Deprotection (TFA/DCM) boc_conjugate->deprotect amine_conjugate Amine-Functionalized Conjugate deprotect->amine_conjugate conjugate2 Step 3: Second Conjugation (with Molecule 2) amine_conjugate->conjugate2 final_product Final Bioconjugate (e.g., ADC, PROTAC) conjugate2->final_product cluster_2 Integrin-Mediated Uptake of RGD-Conjugate rgd_conjugate RGD-Peptide Conjugate integrin Integrin Receptor (Cell Surface) rgd_conjugate->integrin targets binding Binding endocytosis Endocytosis binding->endocytosis endosome Endosome endocytosis->endosome release Payload Release endosome->release target Intracellular Target release->target

References

The Pivotal Role of the PEG4 Spacer in endo-BCN-PEG4-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the strategic design of linker molecules is paramount to the efficacy, stability, and pharmacokinetic profile of complex biologics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The bifunctional linker, endo-BCN-PEG4-Boc, has emerged as a critical tool, and at its core lies the tetra-polyethylene glycol (PEG4) spacer. This in-depth technical guide elucidates the multifaceted role of the PEG4 spacer, providing a comprehensive overview of its functions, quantitative impact, and the experimental protocols for its application.

Core Components and Their Functions

The this compound molecule is a precisely engineered construct with three key functional domains:

  • endo-BCN (Bicyclo[6.1.0]nonyne): The strained alkyne of the BCN group is the reactive handle for bioorthogonal chemistry. It facilitates rapid and specific covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This reaction is highly efficient under physiological conditions, making it ideal for conjugating molecules to sensitive biological samples.[1]

  • Boc (tert-butyloxycarbonyl): The Boc group is an acid-labile protecting group for the terminal amine.[3][4] This allows for a controlled, stepwise conjugation strategy. The Boc group is stable under many reaction conditions but can be readily removed with a moderately strong acid like trifluoroacetic acid (TFA) to reveal a primary amine, which can then be conjugated to a second molecule.[1][3]

  • PEG4 Spacer: The central component, a chain of four ethylene (B1197577) glycol units, is crucial for optimizing the physicochemical properties of the entire conjugate.[5][6]

The Multifaceted Role of the PEG4 Spacer

The discrete and defined length of the PEG4 spacer provides several key advantages over traditional polydisperse PEGs, ensuring batch-to-batch consistency which is critical for manufacturing and regulatory approval.[5] Its primary functions are detailed below.

Enhanced Hydrophilicity and Solubility

Many potent therapeutic payloads, such as cytotoxic drugs used in ADCs, are inherently hydrophobic.[5][6] This poor water solubility can lead to aggregation of the final conjugate, diminishing its efficacy and potentially increasing the risk of an immune response.[5] The hydrophilic ethylene glycol units of the PEG4 spacer significantly increase the overall water solubility of the bioconjugate, preventing aggregation and improving its formulation and handling.[1][5]

Reduction of Immunogenicity and Enhancement of Stability

The PEG4 spacer can create a protective hydration shell around the bioconjugate.[6] This "shielding" effect can mask potentially immunogenic epitopes on the payload or the linker itself, reducing the risk of an adverse immune response.[7] This is a critical factor for protein and antibody-based therapeutics.[7] Furthermore, this hydration layer can protect the conjugate from proteolytic degradation by enzymes, thereby enhancing its stability in vivo.[7]

Improved Pharmacokinetics

The inclusion of a PEG spacer is a well-established strategy for improving the pharmacokinetic profile of therapeutic molecules.[8] The hydration shell created by the PEG4 spacer increases the hydrodynamic radius of the conjugate, which reduces renal clearance and leads to a longer circulation time in the bloodstream.[7][8] This can result in less frequent dosing for patients.[7]

Flexible Linkage and Steric Hindrance Reduction

The PEG4 spacer provides a flexible, uncongested linkage between the two conjugated molecules.[1] This flexibility can be crucial for allowing each component of the conjugate (e.g., an antibody and a drug) to adopt its optimal conformation for biological activity. It reduces steric hindrance that might otherwise impede the interaction of the antibody with its target receptor or the drug with its intracellular target.[1][7]

Quantitative Impact of PEG Spacers

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate. The selection of a PEG4 spacer often represents a balance between desired properties.

PropertyImpact of PEG Spacer LengthRationale
Solubility Increases with PEG lengthThe addition of hydrophilic ethylene glycol units enhances water solubility.[5][6]
Permeability Can decrease with increasing PEG unitsWhile shorter PEG linkers generally lead to higher cell permeability, a moderate length like PEG4 provides a balance of solubility and permeability.[6]
Circulation Half-Life Increases with PEG lengthThe increased hydrodynamic size reduces renal clearance.[7][8]
Immunogenicity Generally decreases with PEG lengthThe "stealth" effect from the hydration shell masks immunogenic epitopes.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in bioconjugation.

Protocol 1: Boc Deprotection of this compound

This protocol outlines the procedure for removing the Boc protecting group to expose the primary amine.

Materials:

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM.[1]

  • Deprotection: Add TFA to the solution to achieve a final concentration of 20-50%.[1][9]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.[1][9]

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting endo-BCN-PEG4-amine is often used in the next step without further purification.[1][9]

Protocol 2: Amide Coupling of Deprotected Linker to a Carboxylic Acid-Containing Payload

This protocol describes the conjugation of the deprotected linker to a payload.

Materials:

  • Deprotected endo-BCN-PEG4-amine TFA salt

  • Payload with a carboxylic acid group (Payload-COOH)

  • Anhydrous dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolution: Dissolve the deprotected endo-BCN-PEG4-amine TFA salt (1.1 eq), Payload-COOH (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.[9]

  • Coupling Reaction: Add DIPEA (3.0 eq) to the solution to neutralize the TFA salt and facilitate the coupling reaction. Stir the reaction mixture at room temperature for 4-8 hours.[9]

  • Monitoring: Monitor the reaction progress by LC-MS.[9]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the product (Payload-linker-BCN) by silica gel column chromatography.[9]

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol details the final conjugation of the BCN-functionalized payload to an azide-modified biomolecule (e.g., an antibody).

Materials:

  • Purified Payload-linker-BCN

  • Azide-modified antibody (Antibody-N₃)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or DMF

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Dissolution: Dissolve the purified Payload-linker-BCN in anhydrous DMSO or DMF.[9]

  • SPAAC Reaction: Add the dissolved Payload-linker-BCN to the Antibody-N₃ solution in PBS. The reaction mixture is typically stirred at room temperature for 4-12 hours.[9][10]

  • Monitoring: Monitor the reaction by LC-MS for the formation of the final antibody-drug conjugate.[9]

  • Purification: Upon completion, purify the final ADC using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated antibody and free payload-linker.[10]

Visualizing Workflows and Pathways

ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_0 Step 1: Payload-Linker Conjugation cluster_1 Step 2: Antibody Modification cluster_2 Step 3: Final Conjugation and Purification Boc_Deprotection Boc Deprotection of This compound Amide_Coupling Amide Coupling to Payload-COOH Boc_Deprotection->Amide_Coupling Purification_1 Purification of Payload-linker-BCN Amide_Coupling->Purification_1 SPAAC SPAAC Reaction Purification_1->SPAAC Antibody_Modification Site-specific Azide Modification of Antibody Antibody_Modification->SPAAC Purification_2 Purification of ADC SPAAC->Purification_2 Characterization Characterization (e.g., DAR) Purification_2->Characterization

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_POI Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-Mediated Protein Degradation Pathway.

Conclusion

The PEG4 spacer is a small but indispensable component of the this compound linker, playing a disproportionately large role in the success of the resulting bioconjugate.[5] By imparting hydrophilicity, flexibility, and a protective hydration shell, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[5][6] The strategic selection of a PEG4 spacer, supported by robust experimental protocols and thorough characterization, is a critical step in the design and development of next-generation therapeutics and advanced research tools.

References

A Technical Guide to the Strategic Use of Boc-Protected Amine in endo-BCN-PEG4-Boc for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the ability to execute precise, sequential, and controlled chemical modifications is paramount. The heterobifunctional linker, endo-BCN-PEG4-Boc, has emerged as a critical tool in this domain. This technical guide delves into the core functionality of its tert-butyloxycarbonyl (Boc)-protected amine, a key feature enabling the strategic and stepwise assembly of complex biomolecular constructs.[1]

The structure of this compound integrates three essential components: a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a terminal primary amine masked with a Boc protecting group.[2][3] This design allows for a modular approach to synthesis. The Boc group's stability under a variety of conditions, coupled with its facile removal under mild acidic conditions, provides the chemical orthogonality required for multi-step conjugations.[1][4]

Core Molecular Attributes and the Role of the Boc-Protected Amine

The strategic importance of the Boc group lies in its ability to render the primary amine unreactive during the initial conjugation step involving the BCN moiety.[4] This prevents unintended side reactions and ensures a well-defined intermediate. Once the first molecular entity is attached via the BCN group, the Boc group can be selectively removed to unveil the primary amine for the subsequent conjugation reaction.[1]

PropertyValueReferences
Molecular Formula C₂₆H₄₄N₂O₈[2]
Molecular Weight 512.6 g/mol [2]
CAS Number 2468686-11-3[2]
Appearance White to off-white solid[2]
Solubility Soluble in DMSO, DMF, DCM[2]
Storage -20°C for long-term storage[2]

Mechanism of Boc Protection and Deprotection

The tert-butyloxycarbonyl (Boc) group is introduced to an amine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate. This intermediate then collapses, resulting in the N-Boc protected amine, with tert-butanol (B103910) and carbon dioxide as byproducts.[5][6]

The removal of the Boc group is efficiently achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[7][8] The mechanism begins with the protonation of the carbamate's carbonyl oxygen by the strong acid. This is followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid, which readily decarboxylates to yield the free amine.[7][8]

Experimental Protocols

Boc-Amine Deprotection

This protocol outlines the standard procedure for the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected conjugate (e.g., a molecule conjugated to this compound)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343) (for co-evaporation)

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM (at a concentration of 0.1-0.2 M).[9][10]

  • Cool the solution to 0°C using an ice bath.[9][10]

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[2][11]

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[2][9]

  • Upon completion, remove the DCM and excess TFA under reduced pressure.[2]

  • To ensure complete removal of residual TFA, perform co-evaporation by adding toluene to the residue and evaporating under reduced pressure. Repeat this step three times.[9][11] The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.[9]

ParameterConditionPurposeReferences
Reagent Trifluoroacetic acid (TFA)Acid catalyst for carbamate (B1207046) hydrolysis[11]
Solvent Dichloromethane (DCM)To dissolve the Boc-protected compound[11]
TFA Concentration 20-50% (v/v)To ensure efficient deprotection[2][11]
Temperature 0°C to Room TemperatureTo control the reaction rate[11]
Reaction Time 30 - 120 minutesTime required for complete deprotection[11]
Work-up Co-evaporation with tolueneTo remove residual TFA[9][11]
Sequential Conjugation Workflow: PROTAC Synthesis Example

The deprotected amine is now available for conjugation to a second molecule. The following workflow illustrates the synthesis of a PROTAC, where the newly exposed amine is coupled to a protein of interest (POI) ligand.[2]

Materials:

  • Deprotected endo-BCN-PEG4-amine TFA salt (from the previous step)

  • Ligand for the Protein of Interest (containing a carboxylic acid, Ligand B-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolve the deprotected endo-BCN-PEG4-amine TFA salt (1.1 eq), the POI ligand (Ligand B-COOH, 1.0 eq), and HATU (1.2 eq) in anhydrous DMF.[12]

  • Add DIPEA (3.0 eq) to the solution to neutralize the TFA salt and facilitate the amide coupling reaction.[12]

  • Stir the reaction mixture at room temperature for 4-8 hours.[12]

  • Monitor the reaction progress by LC-MS.[12]

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.[12]

Visualizing the Workflow and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key processes involving the Boc-protected amine.

Boc_Deprotection_Mechanism reagent_node reagent_node intermediate_node intermediate_node product_node product_node byproduct_node byproduct_node Boc_Protected Boc-Protected Amine (on Linker) Protonated_Carbamate Protonated Carbamate Boc_Protected->Protonated_Carbamate Protonation TFA TFA (H⁺) Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid Loss of t-butyl cation tButyl_Cation tert-Butyl Cation Protonated_Carbamate->tButyl_Cation Free_Amine Free Primary Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

ADC_Synthesis_Workflow start_node start_node process_node process_node output_node output_node start This compound step1 Step 1: Conjugate to Azide-Modified Payload via SPAAC start->step1 intermediate BCN-PEG4-Boc-Payload Conjugate step1->intermediate step2 Step 2: Remove Boc Group (TFA in DCM) intermediate->step2 deprotected BCN-PEG4-Amine-Payload Conjugate step2->deprotected step3 Step 3: Conjugate to Antibody deprotected->step3 final_adc Final Antibody-Drug Conjugate (ADC) step3->final_adc

Caption: Workflow for ADC synthesis using this compound.

PROTAC_Signaling_Pathway molecule_node molecule_node complex_node complex_node process_node process_node outcome_node outcome_node protac PROTAC (containing endo-BCN-PEG4 linker) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ub_poi Polyubiquitinated POI ternary->ub_poi Ubiquitination ub Ubiquitin (Ub) ub->ub_poi proteasome Proteasome ub_poi->proteasome degradation POI Degradation proteasome->degradation

Caption: PROTAC mechanism of action.

Conclusion

The Boc-protected amine is a central feature of the this compound linker, providing an essential element of control for the sequential construction of complex bioconjugates. Its stability under various conditions and the ability to be deprotected under mild acidic conditions enable researchers to follow a structured and efficient synthetic workflow. This level of precision is critical for producing homogenous and effective targeted therapies, such as ADCs and PROTACs. A thorough understanding of the principles and protocols governing the use of the Boc-protected amine is fundamental for professionals in the field of drug development and bioconjugation.[1]

References

synthesis of endo-BCN-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Application of endo-BCN-PEG4-Boc

Introduction

endo-Bicyclo[6.1.0]nonyne-PEG4-tert-butyloxycarbonyl (this compound) is a heterobifunctional linker of significant interest in the fields of bioconjugation and drug development.[1] Its structure is comprised of three key components: a strained endo-bicyclo[6.1.0]nonyne (BCN) moiety, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This unique architecture allows for a controlled, two-step conjugation strategy, making it a valuable tool in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3]

The BCN group facilitates highly efficient and bioorthogonal copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), enabling covalent linkage to azide-modified molecules under mild, aqueous conditions.[4] The PEG4 spacer enhances solubility and provides spatial separation between the conjugated molecules, while the Boc-protected amine allows for subsequent functionalization after a deprotection step.[1] This guide provides a technical overview of the properties, synthesis, and applications of this compound for researchers and professionals in drug development.

Physicochemical and Technical Data

A summary of the key properties of this compound is provided in the table below. This data is essential for designing and executing experiments involving this linker.

PropertyValue
Molecular Formula C₂₆H₄₄N₂O₈
Molecular Weight 512.6 g/mol
CAS Number 2468686-11-3
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C for long-term storage

Core Synthetic Strategies and Reactions

The primary utility of this compound lies in its ability to undergo sequential conjugation reactions. This is achieved through two key transformations: the deprotection of the Boc group and the SPAAC reaction of the BCN moiety.

Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines.[5][6] Its removal from this compound unmasks a primary amine, which can then be coupled to a molecule of interest, such as a cytotoxic drug or a protein ligand, typically through amide bond formation. This reaction is commonly achieved using a strong acid like trifluoroacetic acid (TFA) in an anhydrous organic solvent such as dichloromethane (B109758) (DCM).[7][8] The reaction is typically rapid, often completing within 1-2 hours at room temperature.[1]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN group is a strained alkyne that readily reacts with azide-functionalized molecules via SPAAC.[4] This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity under physiological conditions without interfering with native biological processes.[4] A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications involving sensitive biomolecules like antibodies and for in vivo studies.[4] The reaction results in the formation of a stable triazole linkage.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the key reactions involving this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate endo-BCN-PEG4-amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (concentration of 0.1-0.2 M) in a round-bottom flask.[8]

  • Cool the solution to 0°C using an ice bath.[2]

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[2][7]

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 1-2 hours.[1][2]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1]

  • To remove residual TFA, add toluene to the flask and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[2][8]

  • The resulting endo-BCN-PEG4-amine TFA salt can often be used directly in the next step or can be neutralized.[1]

Protocol 2: General Two-Step Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the conjugation of a cytotoxic payload to the deprotected linker, followed by a SPAAC reaction with an azide-modified antibody.

Part A: Payload Conjugation

  • Deprotection: Deprotect this compound as described in Protocol 1 to obtain the endo-BCN-PEG4-amine TFA salt.

  • Payload Activation: Dissolve the payload (containing a carboxylic acid), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and N-hydroxysuccinimide (NHS) in anhydrous DMF or DMSO. A common molar ratio is 1:1.5:1.2 (payload:EDC:NHS).[2] Allow this activation reaction to proceed for 15-30 minutes at room temperature.[2]

  • Conjugation: Add the deprotected endo-BCN-PEG4-amine to the activated payload solution.[2]

  • Reaction: Stir the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[2] Monitor the reaction by LC-MS.

  • Purification: Purify the resulting BCN-PEG4-Payload conjugate by preparative HPLC.[2]

Part B: SPAAC Reaction with Azide-Modified Antibody

  • Antibody Preparation: Prepare a solution of the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).[7]

  • Conjugation Reaction: Add a 5-10 molar excess of the purified BCN-PEG4-Payload conjugate (dissolved in a biocompatible solvent like DMSO) to the antibody solution.[7] The final concentration of the organic solvent should be kept low (typically <10%) to prevent antibody denaturation.[7]

  • Incubation: Incubate the reaction mixture with gentle mixing for 2-4 hours at room temperature or 12-24 hours at 4°C.[7]

  • Purification of ADC: Remove excess, unreacted BCN-PEG4-Payload using a suitable method for antibody purification, such as size-exclusion chromatography (SEC) or dialysis.[7]

  • Characterization: Characterize the final ADC to determine the protein concentration, purity, and drug-to-antibody ratio (DAR).[2][7]

Visualizations

The following diagrams illustrate the chemical structures and workflows described.

G cluster_0 This compound Structure cluster_1 Key Reactions This compound Boc Boc-Protected Amine Amine Free Amine Boc->Amine  TFA/DCM (Deprotection)   BCN BCN Group Triazole Triazole Linkage BCN->Triazole  SPAAC Reaction   Azide Azide Group Azide->Triazole

Caption: Key reactive components of this compound.

G start This compound deprotection Boc Deprotection (TFA, DCM) start->deprotection amine_linker endo-BCN-PEG4-Amine deprotection->amine_linker payload_conjugation Payload Conjugation (e.g., Amide Coupling) amine_linker->payload_conjugation bcn_payload BCN-PEG4-Payload payload_conjugation->bcn_payload spaac SPAAC Reaction (Copper-Free Click) bcn_payload->spaac azide_ab Azide-Modified Antibody azide_ab->spaac adc Final ADC spaac->adc purification Purification & Characterization adc->purification

Caption: General workflow for ADC synthesis.

References

The Strategic Application of endo-BCN-PEG4-Boc in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of target proteins.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[1]

This technical guide provides an in-depth exploration of a versatile and widely used linker building block, endo-BCN-PEG4-Boc . This linker component features a strained bicyclo[6.1.0]nonyne (BCN) group for bioorthogonal, copper-free click chemistry, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine for controlled, sequential synthesis.[1][2] We will delve into its applications in PROTACs, present detailed experimental protocols, and provide quantitative data to inform the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action

PROTACs function by hijacking the body's natural protein disposal machinery. The process can be broken down into several key steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[3]

  • Ubiquitination: The proximity induced by the PROTAC facilitates the transfer of ubiquitin molecules from the E3 ligase to the POI, tagging it for degradation.[3]

  • Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]

  • PROTAC Recycling: Following degradation of the POI, the PROTAC is released and can engage in another cycle of degradation.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start This compound Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Amine_Linker endo-BCN-PEG4-Amine Deprotection->Amine_Linker Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Amine_Linker->Amide_Coupling Ligand_A Ligand A-COOH (POI or E3 Ligase Binder) Ligand_A->Amide_Coupling Intermediate Ligand A-Linker-BCN Amide_Coupling->Intermediate SPAAC SPAAC Reaction (Copper-Free Click Chemistry) Intermediate->SPAAC Ligand_B Ligand B-N3 (E3 Ligase or POI Binder) Ligand_B->SPAAC Final_PROTAC Final PROTAC (Ligand A-Linker-Ligand B) SPAAC->Final_PROTAC Western_Blot_Workflow cluster_wb Western Blot Workflow for PROTAC Evaluation Cell_Treatment Cell Treatment with PROTAC (Serial Dilution) Cell_Lysis Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target Protein & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis DC50_Dmax Calculate DC50 & Dmax Analysis->DC50_Dmax

References

An In-depth Technical Guide to endo-BCN-PEG4-Boc for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, endo-BCN-PEG4-Boc, and its application in the development of antibody-drug conjugates (ADCs). We will delve into its chemical properties, provide detailed experimental protocols for its use, present key quantitative data, and illustrate the logical workflows and mechanisms of action.

Core Concepts: The Role of this compound in ADC Development

This compound is a heterobifunctional linker designed for the precise and stable conjugation of cytotoxic payloads to monoclonal antibodies. Its structure is comprised of three key components that enable a controlled, two-step conjugation strategy.[1][2]

  • endo-Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that serves as the reactive handle for copper-free click chemistry. The ring strain of the BCN group drives a highly efficient and bioorthogonal reaction with an azide (B81097) to form a stable triazole linkage. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), proceeds under mild, physiological conditions, making it ideal for bioconjugation.[3][4]

  • Tetra-Polyethylene Glycol (PEG4) Spacer: A hydrophilic spacer that enhances the aqueous solubility of the linker and the resulting ADC.[3] The PEG4 moiety also provides flexibility, reduces steric hindrance, and can improve the pharmacokinetic properties of the conjugate.[2]

  • tert-Butyloxycarbonyl (Boc)-Protected Amine: The Boc protecting group allows for a sequential conjugation strategy. It remains stable during the initial SPAAC reaction and can be readily removed under mild acidic conditions to reveal a primary amine. This amine can then be conjugated to a second molecule, typically an activated cytotoxic payload.[1][3]

The use of this compound in a two-step process allows for the pre-formation of a linker-payload conjugate, which is then reacted with an azide-modified antibody. This approach offers greater control over the conjugation process and can lead to more homogeneous ADCs.[2]

Quantitative Data

The following tables summarize key quantitative data related to the performance of the this compound linker and resulting ADCs.

Table 1: Reaction Kinetics of BCN in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [4]

Reactant PairChemistry TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions / Notes
BCN + AzideSPAAC~0.3 - 1.0Rate is dependent on the specific azide and solvent conditions.
BCN + Benzyl AzideSPAAC0.15DMSO, 37°C.
BCN-PEG derivative + 2-azidoethanolSPAAC0.19 - 0.21Human blood plasma, 20°C.

Table 2: Representative Drug-to-Antibody Ratio (DAR) Analysis of a Site-Specific ADC [4]

Analytical MethodAverage DARDAR Distribution
Hydrophobic Interaction Chromatography (HIC)1.9DAR0: 5%, DAR2: 95%
Reversed-Phase Liquid Chromatography (RP-LC)1.8-

Note: These are representative values. The actual DAR will depend on the specific antibody, linker, and reaction conditions.

Table 3: Comparative Stability of the 1,2,3-Triazole Linkage Formed via SPAAC [1]

Linkage TypeStability to Hydrolysis (pH 7.4)Stability in Serum/PlasmaStability to Reducing Agents (e.g., DTT, TCEP)Notes
1,2,3-Triazole Highly Stable Highly Stable Highly Stable Generally considered one of the most stable bioorthogonal linkages. [1]
AmideHighly StableGenerally StableHighly StableSusceptible to cleavage by specific proteases.
EsterProne to HydrolysisRapidly Cleaved by EsterasesStableOften used for prodrug strategies where controlled release is desired.
DisulfideStable at Neutral pHCleaved by Thiols (e.g., Glutathione)Readily CleavedCommonly used for intracellular drug delivery.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and characterization of an ADC using this compound.

Protocol 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group to reveal the primary amine for payload conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[3]

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[3]

  • The resulting deprotected linker (endo-BCN-PEG4-amine) can be used directly in the next step.

Protocol 2: Conjugation of Deprotected Linker to a Cytotoxic Payload

Objective: To conjugate the deprotected linker to a carboxyl-containing cytotoxic payload.

Materials:

  • Deprotected endo-BCN-PEG4-amine

  • Carboxyl-containing cytotoxic payload (e.g., MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Dissolve the cytotoxic payload, EDC, and NHS in anhydrous DMF or DMSO.

  • Allow the reaction to proceed at room temperature for 30 minutes to activate the payload.

  • Add the deprotected endo-BCN-PEG4-amine and a non-nucleophilic base such as DIPEA to the activated payload solution.[3]

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

  • Purify the resulting BCN-PEG4-Payload conjugate by preparative RP-HPLC.[3]

Protocol 3: Site-Specific Antibody Modification with an Azide Group

Objective: To introduce an azide group onto the antibody for the SPAAC reaction. This protocol describes a common method using glycan engineering.

Materials:

  • Monoclonal antibody (mAb)

  • Endoglycosidase (e.g., EndoS)

  • Galactosyltransferase (mutant)

  • UDP-GalNAz (azide-modified sugar)

  • Buffer exchange column

Procedure:

  • Incubate the mAb with EndoS to remove the bulk of the Fc glycan, leaving a single GlcNAc residue.

  • To the deglycosylated antibody, add the mutant galactosyltransferase and UDP-GalNAz.

  • Incubate the reaction to transfer the azido-sugar to the GlcNAc residue.

  • Purify the azide-modified antibody using a buffer exchange column to remove excess reagents.

Protocol 4: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: To conjugate the BCN-functionalized payload to the azide-modified antibody.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • BCN-PEG4-Payload dissolved in DMSO

  • Size-exclusion chromatography (SEC) column

Procedure:

  • To the azide-modified antibody solution, add a 5-10 molar excess of the BCN-PEG4-Payload stock solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.[3]

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle mixing.[3]

  • Purify the crude ADC using an SEC column to remove unreacted payload-linker and other impurities.[3]

Protocol 5: ADC Characterization

Objective: To determine the key quality attributes of the purified ADC, including Drug-to-Antibody Ratio (DAR), purity, and aggregation.

Methods:

  • Hydrophobic Interaction Chromatography (HIC-HPLC):

    • Principle: Separates ADC species based on the hydrophobicity imparted by the drug-linker. Species with different numbers of conjugated drugs will have different retention times.

    • Typical Conditions: A butyl or phenyl-based HIC column with a decreasing salt gradient (e.g., ammonium (B1175870) sulfate (B86663) or sodium chloride) in a phosphate (B84403) buffer.

    • Output: Provides the distribution of different DAR species (DAR0, DAR2, DAR4, etc.) and allows for the calculation of the average DAR.

  • Size-Exclusion Chromatography (SEC-HPLC):

    • Principle: Separates molecules based on their hydrodynamic radius.

    • Purpose: To assess the presence of high molecular weight species (aggregates) or fragments.

    • Output: A chromatogram showing the monomeric purity of the ADC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Principle: Provides a precise mass measurement of the intact ADC or its subunits (light chain and heavy chain).

    • Purpose: To confirm the identity of the ADC and determine the DAR by calculating the mass difference between the unconjugated antibody and the drug-loaded species.

    • Procedure: The ADC is typically deglycosylated and may be reduced to separate the light and heavy chains before analysis.

Protocol 6: In Vitro Cytotoxicity Assay

Objective: To evaluate the potency of the ADC on target cancer cells.

Materials:

  • Antigen-positive target cancer cell line

  • Antigen-negative control cell line

  • Cell culture medium and supplements

  • 96-well plates

  • Synthesized ADC

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

Procedure:

  • Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC in cell culture medium.

  • Treat the cells with the ADC dilutions and incubate for a period determined by the payload's mechanism of action (typically 72-96 hours).

  • Add the cell viability reagent and measure the signal according to the manufacturer's instructions (e.g., absorbance or luminescence).

  • Calculate cell viability as a percentage of the untreated control and plot the results against the ADC concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[2]

Visualizing Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the key processes involved in the synthesis and action of ADCs using this compound.

ADC_Synthesis_Workflow cluster_linker_prep Part 1: Linker-Payload Synthesis cluster_adc_synthesis Part 2: ADC Synthesis & Purification cluster_characterization Part 3: ADC Characterization Linker This compound Deprotected_Linker endo-BCN-PEG4-Amine Linker->Deprotected_Linker Boc Deprotection (TFA) Linker_Payload BCN-PEG4-Payload Deprotected_Linker->Linker_Payload Payload Payload (e.g., MMAE) Activated_Payload Activated Payload Payload->Activated_Payload Activation (EDC/NHS) Activated_Payload->Linker_Payload Conjugation Crude_ADC Crude ADC Linker_Payload->Crude_ADC SPAAC Reaction Antibody Antibody Azide_Antibody Azide-Modified Antibody Antibody->Azide_Antibody Azide Installation Azide_Antibody->Crude_ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC Purification (SEC/HIC) DAR_Analysis DAR Analysis (HIC, LC-MS) Purified_ADC->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Purified_ADC->Purity_Analysis Cytotoxicity_Assay In Vitro Cytotoxicity (IC50) Purified_ADC->Cytotoxicity_Assay

Caption: Workflow for ADC synthesis and characterization.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Target Antigen ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Degradation & Release Cytotoxicity Cytotoxic Effect (e.g., Microtubule Disruption, DNA Damage) Payload_Release->Cytotoxicity 5. Action Apoptosis Apoptosis Cytotoxicity->Apoptosis 6. Cell Death

Caption: General mechanism of action for an antibody-drug conjugate.

Signaling_Pathway_Inhibition cluster_pathway Example: Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Kinase->Downstream_Signaling Activates Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Promotes Payload Released Payload (Kinase Inhibitor) Payload->Receptor_Kinase Inhibits

Caption: Example of payload-mediated signaling pathway inhibition.

Conclusion

The this compound linker is a versatile and powerful tool for the construction of advanced antibody-drug conjugates. Its unique combination of a bioorthogonal BCN group, a solubilizing PEG4 spacer, and a protected amine for sequential conjugation provides researchers with a high degree of control over the ADC synthesis process. The resulting stable triazole linkage ensures payload stability in circulation, a critical factor for therapeutic efficacy and safety. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the knowledge to effectively utilize this linker in the development of next-generation targeted cancer therapies.

References

An In-depth Technical Guide to endo-BCN-PEG4-Boc: A Versatile Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of endo-BCN-PEG4-Boc, a bifunctional linker integral to the advancement of bioconjugation and drug delivery systems. This document details its chemical properties, provides established experimental protocols for its application in creating antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), and presents quantitative data to inform experimental design.

Core Compound Information

This compound , systematically named tert-butyl N-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, is a versatile linker molecule. Its structure incorporates a strained bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a Boc-protected amine for subsequent conjugation.[1]

PropertyValueReference
CAS Number 2468686-11-3[1][2]
Molecular Formula C₂₆H₄₄N₂O₈[1]
Molecular Weight 512.6 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥95%[1]
Solubility Soluble in DMSO, DMF, DCM[1]
Storage -20°C for long-term storage[1][3]

Key Functional Components and Their Roles

The utility of this compound stems from its three distinct functional components, which allow for a sequential and controlled bioconjugation strategy.[1]

  • endo-BCN Group (Bicyclo[6.1.0]nonyne): The strained alkyne of the BCN moiety enables rapid and specific covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2] This bioorthogonal reaction is highly efficient under physiological conditions, making it ideal for conjugating molecules to sensitive biological samples.[4]

  • PEG4 Spacer (Polyethylene Glycol): The hydrophilic PEG4 spacer enhances the solubility of the linker and the resulting conjugate in aqueous media. It also provides flexibility and reduces steric hindrance between the conjugated molecules.[2]

  • Boc-protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, stepwise conjugation. The Boc group is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal a primary amine.[2][3][]

Suppliers

A variety of chemical suppliers offer this compound for research and development purposes. The following table summarizes some of the key suppliers.

SupplierProduct Name
Alfa ChemistryThis compound-amine
AxisPharmThis compound-amine
BLD PharmThis compound-amine
BroadPharmThis compound-amine
ChemicalBookThis compound-amine
Conju-ProbeBCN-PEG4-alkyne (exo)
Creative BiolabsThis compound-amine
ImmunomartThis compound
MedchemExpressBCN-endo-PEG4-NHS
TargetMolThis compound

Experimental Protocols

Detailed methodologies are essential for the successful application of this linker. Below are representative protocols for bioconjugation using this compound.

Protocol 1: Boc Deprotection of this compound

This protocol outlines the removal of the Boc protecting group to yield a free primary amine.[1][6]

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve this compound in DCM to a final concentration of 10 mg/mL.[6]

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[1]

  • Incubate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS to confirm the removal of the Boc group (mass decrease of 100.12 g/mol ).[6]

  • Remove the TFA and DCM in vacuo using a rotary evaporator.[6]

  • To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with toluene (B28343) or dissolved in a small amount of a suitable organic solvent and precipitated with a non-polar solvent like diethyl ether.[6]

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes a general procedure for the site-specific conjugation of a cytotoxic drug to an azide-modified antibody.[2][7]

Part A: Preparation of BCN-PEG4-Payload [7]

  • Boc Deprotection: Follow Protocol 1 to deprotect this compound, yielding endo-BCN-PEG4-amine.

  • Payload Activation: Dissolve the payload (with a carboxylic acid group), EDC, and NHS in anhydrous DMF or DMSO. A common starting molar ratio is 1:1.5:1.2 (payload:EDC:NHS). Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester of the payload.

  • Conjugation: Add the deprotected endo-BCN-PEG4-amine to the activated payload solution. Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the resulting BCN-PEG4-Payload conjugate by preparative HPLC.

Part B: Conjugation to Azide-Modified Antibody [7]

  • Reaction Setup: To a solution of the azide-modified antibody in PBS (pH 7.4), add a 3-5 fold molar excess of the BCN-PEG4-Payload stock solution (dissolved in DMSO). The final concentration of DMSO should not exceed 10-20% (v/v) to prevent antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 37°C for 1-4 hours. The reaction can also be performed at 4°C for 12-24 hours.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated antibody, free payload-linker, and other impurities.

Quantitative Data

The efficiency and kinetics of the conjugation reactions are critical for the successful development of bioconjugates.

Table 1: Reaction Kinetics of BCN in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [8]

Reactant PairChemistry TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions / Notes
BCN + Azide (B81097)SPAAC~0.3 - 1.0Rate is dependent on the specific azide and solvent conditions.
BCN + Benzyl AzideSPAAC0.15DMSO, 37°C.

Signaling Pathways and Experimental Workflows

This compound is a synthetic linker and does not directly participate in or modulate specific signaling pathways. Its role is to covalently connect two molecules. The biological effect of the resulting conjugate is determined by the properties of the conjugated molecules.[2]

Experimental Workflow for ADC Synthesis

The following diagram illustrates the logical flow of the two-step antibody-drug conjugation process described in the experimental protocol.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_conjugation Antibody Conjugation This compound This compound Deprotection Deprotection This compound->Deprotection TFA in DCM endo-BCN-PEG4-Amine endo-BCN-PEG4-Amine Deprotection->endo-BCN-PEG4-Amine BCN-PEG4-Payload BCN-PEG4-Payload endo-BCN-PEG4-Amine->BCN-PEG4-Payload Payload_Activation Payload_Activation Payload_Activation->BCN-PEG4-Payload Payload Payload Payload->Payload_Activation EDC, NHS SPAAC SPAAC (Click Chemistry) BCN-PEG4-Payload->SPAAC Azide_Antibody Azide_Antibody Azide_Antibody->SPAAC ADC ADC SPAAC->ADC Purification Purification ADC->Purification SEC Purified_ADC Purified_ADC Purification->Purified_ADC

Workflow for ADC synthesis using this compound.
ADC Internalization and Payload Release Pathway

When used in an ADC, the linker facilitates the delivery of a cytotoxic payload to a target cell. The following diagram illustrates the mechanism of action.[8]

ADC_Internalization ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Targets Antigen Target_Cell Target Cell (e.g., Cancer Cell) Binding->Target_Cell Internalization Internalization Binding->Internalization Endocytosis Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload_Release Lysosome->Payload_Release Degradation of Antibody Payload Cytotoxic Payload Payload_Release->Payload Cell_Death Apoptosis Payload->Cell_Death Induces

ADC internalization and payload release pathway.
PROTAC-Mediated Protein Degradation Pathway

In the context of PROTACs, this compound links a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, hijacking the cell's protein disposal machinery.[8][9]

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Recycling Recycling Ternary_Complex->Recycling Release Poly_Ub_POI Poly-ubiquitinated POI Ubiquitination->Poly_Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degrades POI Recycling->PROTAC

PROTAC-mediated protein degradation pathway.

References

An In-depth Technical Guide to endo-BCN-PEG4-Boc: A Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, applications, and experimental protocols for the bifunctional linker, endo-BCN-PEG4-Boc. This reagent is a cornerstone in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), facilitating the precise connection of molecules for targeted therapeutic and research applications.[1]

Core Molecular Attributes

This compound, systematically named tert-butyl N-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, is a versatile linker molecule.[1][] Its structure integrates a strained bicyclo[6.1.0]nonyne (BCN) moiety for copper-free click chemistry, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a Boc-protected amine for subsequent conjugation.[1]

The utility of this compound stems from its three distinct functional components, which allow for a sequential and controlled bioconjugation strategy.[1]

  • endo -BCN Group (Bicyclo[6.1.0]nonyne): The strained alkyne of the BCN moiety enables rapid and specific covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] This bioorthogonal reaction is highly efficient under physiological conditions, making it ideal for conjugating molecules to sensitive biological samples.[3]

  • PEG4 Spacer (Polyethylene Glycol): The hydrophilic PEG4 spacer enhances the solubility of the linker and the resulting conjugate in aqueous media.[3][4] It also provides flexibility and reduces steric hindrance between the conjugated molecules.[3]

  • Boc-protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, stepwise conjugation.[3] The Boc group is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal a primary amine.[3][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReferences
Molecular Formula C₂₆H₄₄N₂O₈[1][][6][7]
Molecular Weight 512.6 g/mol [1][][6][7][8][9]
CAS Number 2468686-11-3[1][3][7][10]
Appearance White to off-white solid[1]
Purity Typically ≥95%[1][7][8]
Solubility Soluble in DMSO, DMF, DCM[1]
Storage -20°C for long-term storage[1][8][11]
XLogP3 2.4[][4]
Topological Polar Surface Area 114 Ų[][4]
Hydrogen Bond Donor Count 2[]
Hydrogen Bond Acceptor Count 8[]
Rotatable Bond Count 20[]

Stability Profile

The stability of this compound is primarily dictated by the reactivity of the strained alkyne (the BCN group), the carbamate (B1207046) linkages, and the Boc-protecting group.[12] The primary factors influencing its stability are pH, temperature, and the presence of biological nucleophiles.[12]

  • pH Stability: The Boc protecting group is sensitive to acidic conditions and will be cleaved at low pH.[11] Under neutral to basic conditions, the Boc group is stable.[11] The BCN ring itself has shown reasonable stability under mildly acidic conditions, but extreme pH (both highly acidic and highly basic) should be avoided.[11] Some studies indicate that prolonged exposure to neutral pH (e.g., 7.2) may lead to gradual degradation of the BCN ring.[11]

  • Stability in the Presence of Nucleophiles: The BCN group can react with thiols, such as glutathione (B108866) (GSH), which is present in high concentrations intracellularly.[12] One study noted that a BCN derivative had a half-life of approximately 6 hours in the presence of glutathione, a critical consideration for intracellular applications.[12]

  • Linkage Stability: The this compound molecule contains carbamate linkages.[12] Research suggests that BCN linked via a carbamate bond is less stable in biological media and cultured cells compared to a more robust amide bond, indicating potential susceptibility to enzymatic cleavage.[12]

Experimental Protocols

Detailed methodologies are essential for the successful application of this linker. Below are representative protocols for bioconjugation using this compound.

Protocol 1: Boc-Amine Deprotection

This protocol outlines the removal of the Boc protecting group to yield a free primary amine.[1]

Materials:

  • Boc-protected conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.[1]

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[1]

  • Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[1]

Protocol 2: Bioconjugation of an Azide-Modified Molecule via SPAAC

This protocol describes the conjugation of an azide-containing molecule to the BCN group of this compound.[1]

Materials:

  • This compound

  • Azide-modified molecule (e.g., protein, peptide, or small molecule)

  • Anhydrous DMSO

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).[1]

  • Dissolve the azide-modified molecule in the reaction buffer.[1]

  • Add the this compound stock solution to the solution of the azide-modified molecule. A 2- to 10-fold molar excess of the BCN reagent is a common starting point.[1]

  • The final DMSO concentration should be kept low (ideally <10%) to maintain the stability of biomolecules.[1]

  • Incubate the reaction at room temperature (20-25°C) for 2-4 hours or overnight at 4°C.[13]

  • Purify the reaction mixture using an appropriate method, such as reverse-phase HPLC, size-exclusion chromatography (SEC), or dialysis.[3][13]

Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a general procedure for the site-specific conjugation of a cytotoxic drug to an azide-modified antibody using this compound.[3]

Part A: Preparation of BCN-PEG4-Drug Conjugate

  • Boc Deprotection: Dissolve this compound in an anhydrous organic solvent such as DCM. Add TFA to a final concentration of 20-50% and react for 1-2 hours at room temperature to remove the Boc group. Remove the solvent and excess TFA under reduced pressure.[3]

  • Drug Conjugation: Dissolve the resulting deprotected linker (endo-BCN-PEG4-amine) and an activated form of the cytotoxic drug (e.g., a drug with a terminal NHS ester) in a suitable anhydrous solvent like DMF or DMSO. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction. Allow the reaction to proceed for 4-12 hours at room temperature.[3]

  • Purification: Purify the BCN-PEG4-Drug conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Part B: Conjugation to Antibody

  • Antibody Preparation: Prepare a solution of the azide-modified antibody in a suitable buffer, such as PBS at pH 7.4.[3]

  • Linker-Drug Solution: Prepare a stock solution of the purified BCN-PEG4-Drug conjugate in a biocompatible solvent like DMSO.[3]

  • Conjugation Reaction: Add a 5-10 molar excess of the BCN-PEG4-Drug solution to the antibody solution. The final concentration of the organic solvent should typically be kept below 10% to avoid denaturation of the antibody.[3]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle mixing.[3]

  • Purification of the ADC: Remove the excess, unreacted BCN-PEG4-Drug conjugate using a suitable method for antibody purification, such as size-exclusion chromatography (SEC) or dialysis.[3]

Mandatory Visualizations

experimental_workflow_ADC cluster_linker_prep Part A: Linker-Drug Preparation cluster_conjugation Part B: Antibody Conjugation A1 This compound A2 Boc Deprotection (TFA in DCM) A1->A2 A3 endo-BCN-PEG4-amine A2->A3 A5 Amide Coupling (DIPEA in DMF/DMSO) A3->A5 A4 Activated Drug (e.g., NHS ester) A4->A5 A6 Purification (RP-HPLC) A5->A6 A7 BCN-PEG4-Drug A6->A7 B2 SPAAC Reaction (PBS, pH 7.4) A7->B2 B1 Azide-Modified Antibody B1->B2 B3 Purification (SEC or Dialysis) B2->B3 B4 Antibody-Drug Conjugate (ADC) B3->B4

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

protac_synthesis_workflow cluster_step1 Step 1: Initial Ligand Conjugation cluster_step2 Step 2: Final Assembly via SPAAC S1_1 This compound S1_2 Boc Deprotection (TFA in DCM) S1_1->S1_2 S1_3 endo-BCN-PEG4-amine S1_2->S1_3 S1_5 Amide Coupling (HATU, DIPEA in DMF) S1_3->S1_5 S1_4 Ligand B-COOH (e.g., E3 Ligase Ligand) S1_4->S1_5 S1_6 Purification (Chromatography) S1_5->S1_6 S1_7 Ligand B-linker-BCN S1_6->S1_7 S2_2 SPAAC Reaction (DMSO or DMF) S1_7->S2_2 S2_1 Ligand A-N3 (e.g., POI Ligand) S2_1->S2_2 S2_3 Purification S2_2->S2_3 S2_4 Final PROTAC Molecule S2_3->S2_4

Caption: Logical workflow for PROTAC synthesis using this compound.[14]

protac_mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->E3 Release Proteasome->PROTAC Release & Recycle Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.[1]

Applications in Drug Development

The primary application of this compound is in the construction of complex biomolecules where a targeting moiety is linked to an effector molecule.[1]

  • Antibody-Drug Conjugates (ADCs): This linker is used to attach potent cytotoxic drugs to antibodies that target specific cancer cells. The BCN group allows for a specific, covalent attachment to an azide-modified antibody, ensuring a homogenous product.

  • PROTACs: In the development of PROTACs, this compound serves as the crucial linker connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[14] This brings the POI in proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][14] This offers a powerful therapeutic strategy, particularly for proteins that are difficult to inhibit with traditional small molecules.[1]

  • Targeted Drug Delivery: The linker can be used to conjugate targeting ligands, such as peptides (e.g., RGD), to nanoparticles or drug payloads. The RGD peptide motif, for instance, binds to integrin receptors often overexpressed on cancer cells, triggering cellular uptake via endocytosis and enabling targeted delivery.[13]

References

An In-Depth Technical Guide to endo-BCN-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of endo-BCN-PEG4-Boc, a bifunctional linker integral to the fields of bioconjugation and drug delivery. We will explore its chemical properties, outline key experimental protocols for its application, and illustrate its role in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Compound Information

This compound is a molecule comprised of three key functional components: a bicyclo[6.1.0]nonyne (BCN) group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. This distinct architecture makes it a versatile tool in chemical biology and therapeutic development.

PropertyValueSource(s)
Molecular Formula C₂₆H₄₄N₂O₈[][2][3][4][5]
Molecular Weight 512.6 g/mol [][2][4][5][6]
Alternate Name This compound-amine[][2][4][5][7]
Purity ≥95-98%[][4][5][6]
Canonical SMILES CC(C)(C)OC(=O)NCCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2[][2]
Monoisotopic Mass 512.30976637 g/mol []

Key Functional Moieties

  • endo-BCN Group : The strained alkyne of the BCN moiety is highly reactive towards azide-containing molecules. This allows for rapid and specific covalent bond formation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[8] The bioorthogonal nature of this reaction makes it ideal for conjugating molecules in complex biological settings under physiological conditions.[8]

  • PEG4 Spacer : The hydrophilic PEG4 spacer enhances the aqueous solubility of the linker and any subsequent conjugate.[8] It also provides spatial separation and flexibility, minimizing steric hindrance between the conjugated molecules.[8]

  • Boc-protected Amine : The tert-butyloxycarbonyl (Boc) group protects the terminal amine, enabling a controlled, stepwise approach to synthesis.[8][9] This protecting group is stable under various conditions but can be efficiently removed using mild acidic conditions to reveal a primary amine, which is then available for further conjugation.[][7][9]

Experimental Protocols

The utility of this compound is centered on its ability to be sequentially deprotected and conjugated. The following protocols outline a general workflow for its use in synthesizing bioconjugates, a common procedure in the development of ADCs and PROTACs.[8][9]

1. Boc Group Deprotection

This procedure exposes the primary amine for subsequent reactions.

  • Dissolution : Dissolve this compound (1.0 equivalent) in an anhydrous organic solvent such as dichloromethane (B109758) (DCM).[8][9]

  • Deprotection : Add trifluoroacetic acid (TFA) to the solution to reach a final concentration of 20-50%.[8][9]

  • Reaction : Stir the reaction mixture at room temperature for 1-2 hours.[8][9] Progress can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[9] The resulting endo-BCN-PEG4-amine TFA salt is often used directly in the next step without further purification.[9]

2. Amide Coupling Reaction

This step conjugates the linker to a molecule containing a carboxylic acid (e.g., a cytotoxic drug or a protein ligand).

  • Dissolution : Dissolve the deprotected endo-BCN-PEG4-amine TFA salt (1.1 eq) and the carboxylic acid-containing molecule (1.0 eq) in an anhydrous solvent like dimethylformamide (DMF).[9] Add a coupling agent such as HATU (1.2 eq).[9]

  • Reaction : Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq), to the solution.[8][9] Allow the reaction to proceed at room temperature for 4-12 hours.[8]

  • Purification : Purify the resulting BCN-PEG4-conjugate using an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Logical and Experimental Workflows

The primary application of this compound is to serve as a bridge, connecting two distinct molecules in a controlled manner. The diagram below illustrates the logical flow of a two-stage conjugation process, starting with the raw linker and culminating in a bioconjugate ready for its final "click" reaction.

G A This compound B TFA / DCM (Boc Deprotection) A->B Step 1 C endo-BCN-PEG4-Amine B->C D Molecule 1 (R-COOH) + Coupling Agents (HATU, DIPEA) C->D Step 2 E BCN-PEG4-Molecule 1 (Amide Bond Formation) D->E F Molecule 2 (Azide-modified) e.g., Antibody or Ligand E->F Step 3: SPAAC 'Click' Reaction G Final Conjugate (Molecule 1-PEG4-BCN-Molecule 2) F->G

Caption: Synthetic workflow for bioconjugation using this compound.

This modular approach is central to the construction of PROTACs, where the linker first connects to either the E3 ligase ligand or the protein of interest (POI) ligand via an amide bond, followed by a SPAAC reaction to attach the second ligand.[9] Similarly, in ADC development, the linker-drug conjugate is "clicked" onto an azide-modified antibody.[8] The linker's role is not to participate in signaling pathways directly, but to covalently connect the functional components of the final therapeutic construct.[8]

References

Methodological & Application

Application Notes and Protocols for Bioconjugation with endo-BCN-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the heterobifunctional linker, endo-BCN-PEG4-Boc , for the precise covalent modification of biomolecules. This linker is a cornerstone in the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), enabling the targeted delivery of therapeutic and diagnostic agents.

The this compound molecule incorporates three critical functional components:

  • An endo-Bicyclo[6.1.0]nonyne (BCN) group : The strained alkyne of the BCN moiety facilitates rapid and specific covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3] This bioorthogonal reaction is highly efficient under physiological conditions, making it ideal for conjugating molecules to sensitive biological samples.[1]

  • A hydrophilic tetra-polyethylene glycol (PEG4) spacer : The PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugate, while also providing flexibility and reducing steric hindrance between the conjugated molecules.[1][4][5]

  • A tert-butyloxycarbonyl (Boc)-protected amine : The Boc protecting group on the terminal amine allows for a controlled, stepwise conjugation strategy.[1][4] It is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal a primary amine for subsequent functionalization.[1][6][7][]

Principle of the Reaction

The bioconjugation strategy using this compound is a two-stage process. First, the Boc-protected amine is deprotected to reveal a primary amine. This amine is then typically acylated by a molecule of interest (e.g., a cytotoxic drug, a fluorescent probe, or a protein ligand) that has been activated, for example, as an NHS ester. In the second stage, the BCN group of the resulting molecule-linker construct is conjugated to a second molecule containing an azide (B81097) group via a SPAAC reaction. This reaction is highly selective and proceeds efficiently in aqueous environments without interfering with native biological functional groups.[9]

Data Presentation

The following table summarizes key quantitative parameters for bioconjugation reactions involving this compound and related BCN derivatives, compiled from various protocols. These values serve as a starting point for experimental design and may require optimization for specific applications.

ParameterValueReactantsSolvent System
Boc Deprotection
TFA Concentration20-50% (v/v)Boc-protected conjugateDichloromethane (DCM)
Reaction Time1-2 hoursBoc-protected conjugateDCM/TFA
Reaction TemperatureRoom TemperatureBoc-protected conjugateDCM/TFA
Amide Coupling
Amine to Activated Ester Ratio1.1:1Deprotected linker-amine and NHS ester-drugAnhydrous DMF or DMSO
BaseDiisopropylethylamine (DIPEA)Deprotected linker-amine and NHS ester-drugAnhydrous DMF or DMSO
Reaction Time4-12 hoursDeprotected linker-amine and NHS ester-drugAnhydrous DMF or DMSO
Reaction TemperatureRoom TemperatureDeprotected linker-amine and NHS ester-drugAnhydrous DMF or DMSO
SPAAC Reaction
BCN to Azide Molar Excess2 to 10-foldBCN-linker-drug and azide-modified antibodyPBS (pH 7.4) with <10% DMSO
Reaction Time2-4 hours (RT) or 12-24 hours (4°C)BCN-linker-drug and azide-modified antibodyPBS (pH 7.4) with <10% DMSO
Reaction TemperatureRoom temperature or 4°CBCN-linker-drug and azide-modified antibodyPBS (pH 7.4) with <10% DMSO
Second-Order Rate Constant (k₂)0.29 M⁻¹s⁻¹endo-BCN and benzyl (B1604629) azideCD₃CN/D₂O (1:2)

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate a free primary amine, ready for conjugation to a molecule of interest.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM.[1]

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[1][4]

  • Stir the reaction mixture at room temperature for 1-2 hours.[1][4] Monitor the reaction progress by LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1][4] The resulting deprotected endo-BCN-PEG4-amine is often used in the next step without further purification.

Protocol 2: Conjugation of Deprotected Linker to a Carboxylic Acid-Containing Molecule

This protocol outlines the coupling of the deprotected linker to a molecule of interest (e.g., a cytotoxic drug) containing a carboxylic acid group, which has been pre-activated as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Deprotected endo-BCN-PEG4-amine (from Protocol 1)

  • NHS ester-activated molecule of interest

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Dissolve the deprotected endo-BCN-PEG4-amine and the NHS ester-activated molecule in anhydrous DMF or DMSO.[1]

  • Add DIPEA to the solution to act as a non-nucleophilic base.[1]

  • Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring.[1]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the BCN-PEG4-Molecule conjugate by RP-HPLC.[1]

  • Characterize the purified product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[1]

Protocol 3: SPAAC Reaction with an Azide-Modified Antibody

This protocol details the final bioconjugation step where the BCN-functionalized molecule is reacted with an azide-modified antibody.

Materials:

  • Purified BCN-PEG4-Molecule conjugate (from Protocol 2)

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Biocompatible solvent (e.g., DMSO)

  • Size-exclusion chromatography (SEC) or dialysis equipment

Procedure:

  • Prepare a stock solution of the purified BCN-PEG4-Molecule conjugate in a biocompatible solvent such as DMSO.[1]

  • Add a 5-10 molar excess of the BCN-PEG4-Molecule solution to the azide-modified antibody solution.[1] Ensure the final concentration of the organic solvent is kept below 10% to avoid denaturation of the antibody.

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle mixing.[1]

  • Monitor the conjugation progress using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry to determine the drug-to-antibody ratio (DAR).

  • Remove the excess, unreacted BCN-PEG4-Molecule conjugate using a suitable method for antibody purification, such as size-exclusion chromatography (SEC) or dialysis.[1]

Visualizations

Bioconjugation_Workflow cluster_0 Part A: Linker-Payload Synthesis cluster_1 Part B: Bioconjugation Linker This compound Deprotection Boc Deprotection (TFA, DCM) Linker->Deprotection Amine endo-BCN-PEG4-Amine Deprotection->Amine Coupling Amide Coupling (DIPEA, DMF) Amine->Coupling Payload Activated Payload (e.g., Drug-NHS) Payload->Coupling Purification1 RP-HPLC Purification Coupling->Purification1 Linker_Payload BCN-Linker-Payload Purification1->Linker_Payload SPAAC SPAAC Reaction (PBS, pH 7.4) Linker_Payload->SPAAC Azide_Ab Azide-Modified Antibody Azide_Ab->SPAAC Purification2 SEC/Dialysis Purification SPAAC->Purification2 Final_ADC Antibody-Drug Conjugate (ADC) Purification2->Final_ADC

Caption: Experimental workflow for ADC synthesis using this compound.

Caption: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

References

Application Notes and Protocols for the Deprotection of Boc-Amine on endo-BCN-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The bifunctional linker, endo-BCN-PEG4-Boc, is a critical reagent in modern bioconjugation and drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2][3][4]. Its structure incorporates a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry, a hydrophilic PEG4 spacer to improve solubility, and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group[1]. The Boc group provides strategic control over the synthesis, allowing for sequential conjugation. Its efficient and clean removal is a crucial step to unmask the primary amine for subsequent coupling reactions.

These application notes provide a detailed guide to the deprotection of the Boc group from this compound using trifluoroacetic acid (TFA), including the reaction mechanism, standard protocols, troubleshooting, and the application context for the resulting amine.

Mechanism of TFA-Mediated Boc Deprotection

The removal of the Boc protecting group is an acid-catalyzed elimination reaction. Trifluoroacetic acid (TFA) is highly effective for this purpose due to its strength and volatility, which simplifies product isolation[5][6]. The mechanism proceeds in four key steps:

  • Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group[5][7].

  • Cleavage: This protonation destabilizes the group, leading to its cleavage. This generates a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate[5][8].

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas[5][9].

  • Amine Salt Formation: The newly exposed free amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate (B77799) salt, which is typically used directly in the next synthetic step[5][9].

Boc_Deprotection_Mechanism cluster_0 TFA-Mediated Boc Deprotection BocAmine Boc-Protected Amine (R-NHBoc) ProtonatedBoc Protonated Boc Group BocAmine->ProtonatedBoc + H+ (from TFA) CarbamicAcid Carbamic Acid (R-NHCOOH) ProtonatedBoc->CarbamicAcid Cleavage (+ tert-butyl cation) FreeAmine Free Amine (R-NH2) CarbamicAcid->FreeAmine Decarboxylation (- CO2 gas) AmineSalt Amine TFA Salt (R-NH3+ TFA-) FreeAmine->AmineSalt + TFA

Caption: Mechanism of acid-catalyzed Boc deprotection.

Data Presentation: Reaction Conditions & Troubleshooting

Successful deprotection requires careful control of reaction parameters. The following tables summarize standard conditions and provide guidance for troubleshooting common issues.

Table 1: Summary of Standard Reaction Conditions

ParameterRecommended ConditionNotes
Reagent Trifluoroacetic acid (TFA)A strong, volatile acid that enables easy work-up.[5]
Solvent Dichloromethane (DCM), anhydrousCommonly used and effective for solvating both the substrate and reagent.[8]
Concentration 20-50% TFA in DCM (v/v)A common starting range; may need optimization.[1][2]
Substrate Conc. 0.1–0.2 MA typical concentration range for efficient reaction.[8]
Temperature 0 °C to Room TemperatureStart at 0°C to control initial reactivity, then allow to warm to room temperature.[5][8]
Reaction Time 1–2 hoursMonitor reaction progress; may be extended if necessary.[1][2]
Scavenger Triisopropylsilane (B1312306) (TIS), 2.5-5% (v/v)Optional, but recommended to trap the tert-butyl cation and prevent side reactions.[8]

Table 2: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Incomplete Reaction 1. Insufficient reaction time or temperature.[8] 2. Steric hindrance from the PEG chain.[8] 3. Insufficiently acidic conditions.[10]1. Extend the reaction time to 4 hours and continue monitoring. 2. Increase the concentration of TFA to the higher end of the range (e.g., 50%). 3. Ensure the TFA used is not old or degraded.
Observation of Side Products 1. Alkylation of nucleophilic sites by the tert-butyl cation.[8] 2. Degradation of other acid-labile functional groups on the molecule.1. Add a scavenger such as triisopropylsilane (TIS) or triethylsilane (TES) at 2.5-5% (v/v) to the reaction mixture.[8] 2. Consider milder deprotection conditions (e.g., lower TFA concentration, shorter time) or alternative deprotection methods.
Difficulty in Removing Residual TFA TFA can form azeotropes and be difficult to remove completely under vacuum.After initial concentration, add toluene (B28343) to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times.[8]

Experimental Protocols

Safety Precautions:

  • Trifluoroacetic acid (TFA) is highly corrosive and volatile.

  • Dichloromethane (DCM) is a volatile solvent and a potential carcinogen.

  • The reaction releases carbon dioxide gas and should not be performed in a sealed container[5].

  • Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Experimental_Workflow start Start: This compound dissolve 1. Dissolve Substrate in anhydrous DCM (0.1-0.2 M) start->dissolve cool 2. Cool to 0 °C (Ice Bath) dissolve->cool add_reagents 3. Add Reagents (TFA to 20-50% v/v) (Optional: TIS to 2.5-5% v/v) cool->add_reagents stir 4. Stir for 1-2 hours at Room Temperature add_reagents->stir monitor 5. Monitor Reaction (LC-MS / TLC) stir->monitor monitor->stir Incomplete concentrate 6. Concentrate under Reduced Pressure monitor->concentrate Reaction Complete coevaporate 7. Toluene Co-evaporation (Repeat 2-3x) concentrate->coevaporate end Product: endo-BCN-PEG4-Amine (TFA Salt) coevaporate->end

Caption: General experimental workflow for Boc deprotection.

Protocol 1: Standard Boc Deprotection

This protocol is suitable for general use where side reactions are not a major concern.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[8]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction for the disappearance of the starting material by LC-MS or TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To remove residual TFA, add toluene to the flask and concentrate again under reduced pressure. Repeat this step two more times.[8]

  • The resulting product, endo-BCN-PEG4-amine TFA salt, is often a viscous oil or solid and can typically be used in the next step without further purification.

Protocol 2: Boc Deprotection with a Scavenger

This protocol is recommended to minimize potential side reactions caused by the reactive tert-butyl cation.

Materials:

  • Same as Protocol 1, with the addition of Triisopropylsilane (TIS).

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Add TIS to the solution to a final concentration of 2.5-5% (v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Follow steps 6-8 from Protocol 1 for reaction work-up and product isolation.

Application Context: Use in Sequential Bioconjugation

The deprotected endo-BCN-PEG4-amine is a key intermediate for multi-step conjugations. The newly freed primary amine is nucleophilic and can be readily coupled to molecules containing amine-reactive functional groups, such as activated carboxylic acids (e.g., NHS esters), to form stable amide bonds. This strategy is central to the modular synthesis of PROTACs and other complex bioconjugates.

Logical_Workflow cluster_workflow Logical Workflow for PROTAC Synthesis start This compound deprotection Step 1: Boc Deprotection start->deprotection amine endo-BCN-PEG4-Amine deprotection->amine coupling Step 2: Amide Coupling amine->coupling intermediate BCN-Linker-Ligand A coupling->intermediate spaac Step 3: SPAAC Reaction intermediate->spaac protac Final PROTAC spaac->protac ligand_a Ligand A (e.g., POI binder with -COOH) ligand_a->coupling ligand_b Ligand B (e.g., E3 Ligase binder with -N3) ligand_b->spaac

Caption: Logical workflow for PROTAC synthesis using this compound.

References

Application Notes and Protocols for endo-BCN-PEG4-Boc in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing endo-BCN-PEG4-Boc, a versatile bifunctional linker, in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This copper-free click chemistry technique is invaluable for the precise and efficient conjugation of biomolecules in complex environments, with significant applications in the development of advanced therapeutics and research tools such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2]

The this compound linker integrates three key functional components:

  • An ** endo-Bicyclo[6.1.0]nonyne (BCN)** group, a strained alkyne that enables rapid and bioorthogonal cycloaddition with azide-functionalized molecules.[3][4]

  • A hydrophilic tetra-polyethylene glycol (PEG4) spacer that enhances solubility, improves pharmacokinetic properties, and provides optimal spatial separation between conjugated molecules.[1][2]

  • A ** tert-butyloxycarbonyl (Boc)-protected amine**, which allows for a controlled, sequential conjugation strategy.[1][3]

Quantitative Data Summary

The selection of a cyclooctyne (B158145) for SPAAC is a critical decision influenced by factors such as reaction kinetics, stability, and the nature of the azide (B81097) partner. The following tables summarize key quantitative data for BCN derivatives to aid in experimental design.

Table 1: Second-Order Rate Constants (k₂) for SPAAC Reactions of BCN Isomers.

DiastereomerAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent System
endo-BCNBenzyl Azide0.29CD₃CN/D₂O (1:2)
exo-BCNBenzyl Azide0.19CD₃CN/D₂O (1:2)
endo-BCN-ylmethanolBenzyl Azide0.15DMSO

Data sourced from BenchChem.[5] Note: Reaction rates are influenced by the specific azide, solvent, and temperature.[5]

Table 2: Comparison of Reaction Kinetics for endo-BCN with Aromatic vs. Aliphatic Azides.

CyclooctyneAzide TypeRelative ReactivityKey Consideration
endo-BCNAromatic Azides (e.g., Phenyl Azide)Can exhibit significantly faster kinetics compared to reactions with aliphatic azides.Optimal for labeling biomolecules functionalized with aromatic azides.[6]
endo-BCNAliphatic Azides (e.g., Benzyl Azide)Generally slower kinetics compared to DBCO.DBCO may be preferred for rapid labeling with aliphatic azides.[6]

Experimental Protocols

The use of this compound typically involves a two-stage synthetic approach: 1) Boc deprotection to reveal a primary amine, followed by conjugation to the first molecule, and 2) the SPAAC reaction with an azide-modified second molecule.

Protocol 1: General Procedure for PROTAC Synthesis using this compound

This protocol outlines the synthesis of a PROTAC by first coupling a protein of interest (POI) ligand and then "clicking" it to an E3 ligase ligand.[1]

Part A: Boc Deprotection and Amide Coupling

  • Boc Deprotection: a. Dissolve this compound (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1][7] b. Stir the reaction at room temperature for 1-2 hours.[1] c. Monitor the deprotection by LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine is typically used directly in the next step.[1]

  • Amide Coupling: a. Dissolve the deprotected endo-BCN-PEG4-amine TFA salt (1.1 eq), a carboxylic acid-containing ligand (Ligand B-COOH, 1.0 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous dimethylformamide (DMF).[1] b. Add diisopropylethylamine (DIPEA) (3.0 eq) to the solution.[1] c. Stir the reaction mixture at room temperature for 4-8 hours.[1] d. Monitor the reaction progress by LC-MS. e. Upon completion, perform an aqueous workup and purify the product (Ligand B-linker-BCN) by silica (B1680970) gel column chromatography.[1]

Part B: SPAAC Reaction

  • Reaction Setup: a. Dissolve the purified Ligand B-linker-BCN (1.0 eq) and an azide-functionalized ligand (Ligand A-N₃, 1.1 eq) in anhydrous DMSO or DMF.[1] b. Stir the reaction mixture at room temperature for 4-12 hours.[1]

  • Monitoring and Purification: a. Monitor the reaction by LC-MS for the formation of the final PROTAC product.[1] b. Upon completion, purify the final PROTAC molecule by preparative HPLC.[1] c. Lyophilize the pure fractions to obtain the final product as a solid.[1]

Protocol 2: Bioconjugation of an Azide-Modified Peptide

This protocol details the conjugation of an azide-modified peptide to this compound.[8]

  • Reagent Preparation: a. Prepare a 10 mM stock solution of the azide-modified peptide (e.g., c(RGDfK(N₃))) in anhydrous DMSO.[8] b. Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[8]

  • Conjugation Reaction: a. In a microcentrifuge tube, combine the desired amount of the azide-modified peptide stock solution with 1.5 molar equivalents of the this compound stock solution.[8] b. Vortex the mixture gently and incubate at room temperature (20-25°C) for 2-4 hours or overnight at 4°C.[8]

  • Purification: a. Purify the reaction mixture using reverse-phase HPLC with a C18 column.[8] b. Lyophilize the collected fractions corresponding to the desired product peak to obtain the purified conjugate.[8]

Visualizations

The following diagrams illustrate key workflows and mechanisms relevant to the application of this compound.

G cluster_0 Step 1: Boc Deprotection & Amide Coupling cluster_1 Step 2: SPAAC Reaction A This compound B TFA in DCM (Room Temp, 1-2h) A->B Deprotection C Deprotected endo-BCN-PEG4-amine B->C D Ligand-COOH, HATU, DIPEA in DMF (Room Temp, 4-8h) C->D Amide Coupling E BCN-Linker-Ligand Intermediate D->E F BCN-Linker-Ligand Intermediate G Azide-Functionalized Ligand (DMSO or DMF, Room Temp, 4-12h) F->G SPAAC Click H Final Conjugate (e.g., PROTAC) G->H

General workflow for two-step conjugation.

G cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (BCN-Linker) PROTAC->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Mechanism of PROTAC-mediated degradation.

References

Application Notes and Protocols for endo-BCN-PEG4-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's native ubiquitin-proteasome system to selectively eliminate target proteins implicated in disease.[1][2] These heterobifunctional molecules are comprised of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) necessary for protein degradation.[2]

The endo-BCN-PEG4-Boc linker is a versatile building block for PROTAC synthesis, featuring three key components:

  • An endo-Bicyclononyne (BCN) group for highly efficient, bioorthogonal, copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[1][2]

  • A hydrophilic tetra-polyethylene glycol (PEG4 ) spacer to enhance solubility, improve pharmacokinetic properties, and provide an optimal length for ternary complex formation.[1]

  • A tert-butyloxycarbonyl (Boc ) protected amine, which allows for a controlled, sequential synthesis strategy.[1][2]

These application notes provide detailed protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another degradation cycle.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release polyUb_POI Poly-ubiquitinated POI Ternary->polyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: PROTAC-mediated protein degradation pathway. (Within 100 characters)

Physicochemical Properties

The physicochemical properties of the linker are crucial for the overall drug-like characteristics of the final PROTAC. A summary of the properties for the endo-BCN-PEG4-amine derivative (after Boc deprotection) is provided below.

PropertyValueReference
Molecular Formula C₂₁H₃₆N₂O₅[1]
Molecular Weight 412.53 g/mol [1]
XLogP3 1.1[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 6[1]

Experimental Protocols

The synthesis of a PROTAC using this compound is a modular process. The following protocols outline a general two-part procedure involving the initial coupling of one ligand to the linker, followed by the final assembly with the second ligand. The choice of which ligand to couple first (POI binder or E3 ligase ligand) depends on the specific functionalities available on each ligand.

PROTAC_Synthesis_Workflow cluster_route1 Route 1 cluster_route2 Route 2 start Start: This compound + Ligand A-N₃ + Ligand B-COOH step1a Step 1a: SPAAC Reaction (Linker + Ligand A-N₃) start->step1a step1b Step 1b: Boc Deprotection (of Linker) start->step1b step2a Step 2a: Boc Deprotection step1a->step2a step3a Step 3a: Amide Coupling (with Ligand B-COOH) step2a->step3a end_prod Final PROTAC: Ligand A-Linker-Ligand B step3a->end_prod step2b Step 2b: Amide Coupling (Linker-NH₂ + Ligand B-COOH) step1b->step2b step3b Step 3b: SPAAC Reaction (with Ligand A-N₃) step2b->step3b step3b->end_prod

Figure 2: General synthetic workflows for PROTAC synthesis. (Within 100 characters)
Protocol 1: PROTAC Synthesis via Boc Deprotection First

This protocol describes the deprotection of the Boc group on this compound, followed by amide coupling to a carboxylic acid-functionalized ligand (Ligand B-COOH), and a final SPAAC reaction with an azide-functionalized ligand (Ligand A-N₃).

Part A: Boc Deprotection and Amide Coupling

  • Boc Deprotection:

    • Dissolve this compound (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[2]

    • Stir the reaction at room temperature for 1-2 hours.[2]

    • Monitor the deprotection by Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine TFA salt is typically used directly in the next step.[2]

  • Amide Coupling:

    • Dissolve the deprotected endo-BCN-PEG4-amine TFA salt (1.1 eq), Ligand B-COOH (1.0 eq), and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).[2]

    • Add Diisopropylethylamine (DIPEA) (3.0 eq) to the solution to neutralize the TFA salt and facilitate the coupling reaction.[2]

    • Stir the reaction mixture at room temperature for 4-8 hours.[2]

    • Monitor the reaction progress by LC-MS.[2]

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

    • Purify the product (Ligand B-linker-BCN) by silica (B1680970) gel column chromatography.[2]

Part B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • SPAAC Reaction:

    • Dissolve the purified Ligand B-linker-BCN (1.0 eq) and Ligand A-N₃ (1.1 eq) in anhydrous Dimethyl sulfoxide (B87167) (DMSO) or DMF.[2]

    • Stir the reaction mixture at room temperature for 4-12 hours.[2]

    • Monitor the reaction by LC-MS for the formation of the final PROTAC product.[2]

  • Purification and Characterization:

    • Upon completion, purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).[2]

    • Lyophilize the pure fractions to obtain the final product as a solid.[2]

    • Characterize the final PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[2]

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol details the quantification of target protein degradation in a cellular context following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed the cells of interest in appropriate culture plates and allow them to adhere overnight.[2]

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (typically 16-24 hours). Include a vehicle-only (DMSO) control.[2]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

    • Determine the protein concentration of each lysate using a BCA protein assay.[2]

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[2]

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[2]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Detect the chemiluminescent signal using an imaging system.[2]

    • Strip the membrane and re-probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).[2]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.[2]

    • Normalize the target protein band intensity to the loading control band intensity for each sample.[2]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.[2]

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[2]

Western_Blot_Workflow A Cell Seeding B PROTAC Treatment (Dose Response) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (to Membrane) E->F G Immunoblotting (Primary & Secondary Abs) F->G H Signal Detection G->H I Data Analysis (Quantification, DC50, Dmax) H->I

Figure 3: Experimental workflow for Western Blot analysis. (Within 100 characters)

Data Presentation

The following tables serve as templates for summarizing the quantitative data from PROTAC synthesis and biological evaluation. Actual values must be determined experimentally.

Table 1: Synthesis and Characterization of PROTAC

PROTAC IdentifierMolecular FormulaCalculated Mass (Da)Observed Mass (HRMS, m/z)Purity (HPLC, %)Overall Yield (%)
Example-PROTAC [To be determined][To be calculated][To be measured]>95%[To be calculated]

Table 2: Biological Activity of PROTAC

PROTAC IdentifierTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
Example-PROTAC [e.g., BRD4][e.g., HeLa][To be determined][To be determined][Internal Data]
Representative BRD4 Degrader (VHL-based, PEG linker)BRD4HeLa~25-50>90Adapted from[2]
Representative BRD4 Degrader (CRBN-based, PEG linker)BRD4MM.1S~5-15>95Adapted from[2]

Note: The data presented for representative degraders are illustrative examples. Actual DC₅₀ and Dₘₐₓ values for a PROTAC synthesized with this compound will be dependent on the specific target, E3 ligase, and cellular context and must be determined experimentally.[2]

References

Application Notes and Protocols: Antibody Conjugation with endo-BCN-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) as targeted therapeutics requires precise and stable linkage of cytotoxic payloads to monoclonal antibodies. The endo-BCN-PEG4-Boc linker is a heterobifunctional molecule designed for a controlled, two-step conjugation strategy, culminating in a stable covalent bond formed via copper-free click chemistry.[1][2] This linker incorporates three key features:

  • An endo-Bicyclononyne (BCN) group, a strained alkyne that readily participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azide-modified molecules. This bioorthogonal reaction is highly efficient under physiological conditions, eliminating the need for cytotoxic copper catalysts.[2][]

  • A hydrophilic tetra-polyethylene glycol (PEG4) spacer that enhances the solubility of the linker and the final ADC in aqueous media, potentially improving pharmacokinetic properties and reducing aggregation.[1][2]

  • A tert-butyloxycarbonyl (Boc)-protected amine , which allows for a sequential conjugation strategy. The Boc group is stable under various conditions and can be readily removed under mild acidic conditions to reveal a primary amine for conjugation to a payload.[1][2][4]

These application notes provide a comprehensive guide to the use of this compound in the synthesis of antibody-drug conjugates, including detailed experimental protocols and data presentation.

Data Presentation

Table 1: Recommended Reaction Conditions for Boc Deprotection of this compound
ReagentConcentrationSolventTime (minutes)TemperatureProduct Purity (%)Reference(s)
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)30 - 120Room Temperature>95[2][5][6]
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)5 - 60Room Temperature>95[4][6]
Hydrochloric Acid (HCl)4M1,4-Dioxane5 - 60Room Temperature~80[4]
Table 2: General Parameters for Antibody-Payload Conjugation via SPAAC
ParameterRecommended RangeNotes
Molar Excess of BCN-Payload5 - 10 foldRelative to the azide-modified antibody.
Final Organic Solvent Conc.< 10%To avoid antibody denaturation. DMSO is a common solvent for the payload-linker stock.
Incubation Temperature4°C or Room TemperatureOptimal temperature may need to be determined empirically.
Incubation Time2 - 24 hoursLonger incubation times are typically used for lower temperatures.
pH7.2 - 7.5Maintained using a suitable buffer such as PBS.

Experimental Protocols

Part A: Payload-Linker Conjugation

This protocol describes the deprotection of the Boc group on this compound and subsequent conjugation to a payload containing a carboxylic acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)[1]

  • Dichloromethane (DCM)[1]

  • Payload with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[1]

  • N-hydroxysuccinimide (NHS)[1]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[1][2]

  • Saturated sodium bicarbonate solution[1]

  • Anhydrous sodium sulfate[1]

  • High-Performance Liquid Chromatography (HPLC) system for purification[1]

Procedure:

  • Boc Deprotection: a. Dissolve this compound in DCM at a concentration of 0.1-0.2 M.[1] b. Add an equal volume of TFA to the solution (for a final concentration of 50%).[4][6] c. Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.[2][5] d. Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine (endo-BCN-PEG4-amine) is typically used in the next step without further purification.[5][7]

  • Payload Activation and Conjugation: a. Dissolve the payload, EDC, and NHS in anhydrous DMF or DMSO. A molar ratio of 1:1.5:1.2 (payload:EDC:NHS) is a common starting point.[1] b. Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester of the payload.[1] c. Add the deprotected endo-BCN-PEG4-amine to the activated payload solution. d. Stir the reaction at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction by LC-MS.[1] e. Purify the resulting BCN-PEG4-Payload conjugate by preparative HPLC.[1]

Part B: Antibody Modification and SPAAC Conjugation

This protocol outlines the conjugation of the BCN-functionalized payload to an azide-modified antibody.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified BCN-PEG4-Payload

  • Biocompatible solvent (e.g., DMSO)

  • Size exclusion chromatography (SEC) column

Procedure:

  • Antibody Preparation: a. Prepare a solution of the azide-modified antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.[2] The antibody should be functionalized with an azide (B81097) group to enable the reaction with the BCN moiety.[1]

  • Conjugation Reaction: a. Prepare a stock solution of the purified BCN-PEG4-Payload conjugate in a biocompatible solvent like DMSO.[2] b. Add a 5-10 molar excess of the BCN-PEG4-Payload solution to the antibody solution. The final concentration of the organic solvent should typically be kept below 10% to avoid denaturation of the antibody.[2] c. Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle mixing.[2]

  • Purification and Characterization: a. Purify the resulting ADC to remove unconjugated antibodies, free payload-linker, and other impurities using size exclusion chromatography (SEC).[8] b. Characterize the purified ADC to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and stability.[1]

Visualizations

cluster_0 ADC Mechanism of Action ADC Antibody-Drug Conjugate (ADC) Receptor Target Cell Surface Receptor ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Degradation Target Intracellular Target Payload_Release->Target 5. Target Engagement Cell_Death Cell Death Target->Cell_Death 6. Cytotoxicity cluster_workflow Experimental Workflow start Start boc_deprotection Boc Deprotection of This compound start->boc_deprotection linker_payload_conjugation Linker-Payload Conjugation boc_deprotection->linker_payload_conjugation payload_activation Payload Activation (EDC/NHS) payload_activation->linker_payload_conjugation purify_linker_payload Purification of BCN-Payload linker_payload_conjugation->purify_linker_payload spaac_reaction SPAAC Reaction purify_linker_payload->spaac_reaction antibody_azide_modification Azide Modification of Antibody antibody_azide_modification->spaac_reaction purify_adc ADC Purification (SEC) spaac_reaction->purify_adc characterization ADC Characterization (DAR, Purity) purify_adc->characterization end End characterization->end cluster_reaction Chemical Reaction Schematic Antibody_Azide Antibody-N3 ADC Antibody-Triazole-PEG4-Payload Antibody_Azide->ADC SPAAC (Copper-Free) BCN_Payload BCN-PEG4-Payload BCN_Payload->ADC

References

Application Notes and Protocols for Cell Labeling with endo-BCN-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface labeling is a cornerstone technique for investigating cellular functions, tracking cell populations, and advancing targeted therapeutics. Bioorthogonal chemistry, particularly copper-free click chemistry, has become a powerful tool for these applications due to its high specificity and biocompatibility.[1] The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is a key component of copper-free click chemistry, enabling the covalent attachment of molecules in living systems without the cytotoxicity associated with copper catalysts.[1]

This document provides detailed protocols for cell surface labeling using endo-BCN-PEG4-Boc, a versatile heterobifunctional linker. This reagent is composed of three key functional parts:

  • endo-Bicyclononyne (BCN) group: A highly strained cyclooctyne (B158145) that rapidly and specifically reacts with azide-functionalized molecules through SPAAC.[1][2] The endo isomer is noted for its high reactivity.[1]

  • A hydrophilic PEG4 spacer: A polyethylene (B3416737) glycol linker that improves aqueous solubility, minimizes aggregation, and reduces steric hindrance.[1][2]

  • A Boc-protected amine: A terminal amine group shielded by a tert-butyloxycarbonyl (Boc) group. This group remains inert during the initial SPAAC reaction and can be deprotected under mild acidic conditions to reveal a primary amine, which is then available for subsequent conjugation to probes, tags, or therapeutic agents.[1][2]

This two-step labeling strategy offers exceptional control and versatility for a broad range of applications, from cellular imaging to drug delivery.[1]

Principle of the Method

The labeling strategy employs a sequential, two-step process. First, target cells are metabolically labeled by incorporating an azide (B81097) group into their surface glycans using a precursor like peracetylated N-azidoacetylmannosamine (Ac4ManNAz). The azide-modified cells are then treated with this compound. The BCN moiety selectively reacts with the cell-surface azides, creating a stable triazole linkage. In the final step, the Boc protecting group is removed, exposing a primary amine on the cell surface. This amine can then be conjugated to any amine-reactive molecule, such as an N-hydroxysuccinimide (NHS) ester of a fluorescent dye or biotin.[1]

Data Presentation

Quantitative Data Summary

Quantitative data is crucial for comparing different bioconjugation methods and understanding the properties of the reagents.

Table 1: Comparison of Bioorthogonal Reaction Kinetics [1]

This table compares the second-order rate constants of SPAAC with other common click chemistry reactions.

Reactant PairChemistry TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions / Notes
BCN + AzideSPAAC~0.3 - 1.0Rate is dependent on the specific azide and solvent conditions.[3]
BCN + Benzyl AzideSPAAC0.15DMSO, 37°C.[3]

Note: Reaction rates are dependent on the specific azide, solvent, and temperature.[1]

Experimental Protocols

Protocol 1: Two-Step Cell Surface Labeling and Fluorescence Imaging/Flow Cytometry

This protocol details the metabolic labeling of cells with an azido-sugar, followed by a reaction with this compound, deprotection, and staining with a fluorescent dye.[1]

Materials:

  • Target cell line

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • This compound

  • Labeling Buffer (e.g., PBS with 1% Fetal Bovine Serum, FBS)

  • Boc Deprotection Buffer (e.g., Glycine-HCl, pH 3.0)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)

  • DMSO (Anhydrous)

  • Flow cytometry tubes or imaging plates/slides

Procedure:

Step 1: Metabolic Labeling with Azide Sugars

  • Culture cells to the desired confluency under standard conditions.

  • Add Ac4ManNAz to the culture medium to a final concentration of 25-50 µM.

  • Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.

Step 2: Reaction with this compound

  • Harvest the cells and wash them twice with cold Labeling Buffer.

  • Resuspend the cells in Labeling Buffer at a concentration of 1-5 x 10⁶ cells/mL.[1]

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1]

  • Add the this compound stock solution to the cell suspension to a final concentration of 50-100 µM.[1]

  • Incubate for 60-90 minutes at room temperature or 37°C, protected from light.[1]

  • Wash the cells three times with cold Labeling Buffer to remove any unreacted BCN reagent.[1]

Step 3: Boc Group Deprotection

  • Resuspend the cell pellet in cold Boc Deprotection Buffer (e.g., Glycine-HCl, pH 3.0).[1]

  • Incubate on ice for 15-30 minutes.

  • Pellet the cells and wash twice more with cold Labeling Buffer.[1]

Step 4: Conjugation with Amine-Reactive Dye

  • Resuspend the deprotected cells in Labeling Buffer at 1-5 x 10⁶ cells/mL.[1]

  • Prepare a fresh stock solution of the amine-reactive dye (e.g., Alexa Fluor 488 NHS Ester) in anhydrous DMSO (e.g., 10 mM).[1]

  • Add the dye to the cell suspension to a final concentration of 10-25 µM.[1]

  • Incubate for 30-60 minutes at room temperature, protected from light.[1]

  • Wash the cells three times with cold Labeling Buffer to remove unconjugated dye.[1]

Step 5: Analysis

  • Resuspend the final cell pellet in an appropriate buffer for analysis.

  • For flow cytometry, analyze the cells to quantify the fluorescence intensity.

  • For fluorescence microscopy, mount the cells on slides and image using the appropriate filter sets.

Expected Results:

Flow cytometry analysis should demonstrate a significant shift in fluorescence intensity for the cells treated with Ac4ManNAz and subsequently labeled with this compound and a fluorescent dye, in comparison to the negative control cells (no Ac4ManNAz).[1]

Mandatory Visualizations

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: SPAAC Reaction cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Final Conjugation cell Target Cells Ac4ManNAz Ac4ManNAz cell->Ac4ManNAz Incubate 24-48h labeled_cell Azide-Labeled Cells BCN_reagent This compound labeled_cell->BCN_reagent Incubate 60-90 min conjugated_cell BCN-Conjugated Cells deprotection Mild Acidic Conditions conjugated_cell->deprotection Incubate 15-30 min amine_cell Amine-Functionalized Cells dye Amine-Reactive Fluorescent Dye amine_cell->dye Incubate 30-60 min final_cell Fluorescently Labeled Cells

Caption: Workflow for two-step cell surface labeling.

G cluster_0 Cell Surface cluster_1 Metabolic Labeling cluster_2 SPAAC Reaction cluster_3 Deprotection & Conjugation glycan Cell Surface Glycan Ac4ManNAz Ac4ManNAz azide_glycan Azide-Modified Glycan (N₃) Ac4ManNAz->azide_glycan Metabolic Incorporation BCN_linker This compound triazole_linkage Stable Triazole Linkage BCN_linker->triazole_linkage Copper-Free Click Chemistry deprotection Boc Deprotection amine_reactive Amine-Reactive Probe (e.g., NHS-Ester Dye) deprotection->amine_reactive Conjugation final_conjugate Labeled Cell Surface

Caption: Chemical principle of the two-step labeling process.

References

Application Notes and Protocols for the Purification of endo-BCN-PEG4-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purity of heterobifunctional linkers like endo-BCN-PEG4-Boc is critical for the successful synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] This linker contains a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a Boc-protected amine for subsequent conjugation, and a PEG4 spacer to enhance solubility.[1] Effective purification is essential to remove unreacted starting materials, byproducts, and other impurities that can compromise the efficacy, safety, and reproducibility of the final therapeutic or research compound.[1]

This document provides detailed methodologies for the purification of this compound conjugates, primarily focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and flash chromatography.[1] It also includes protocols for post-purification analysis to confirm identity and purity.

Purification Strategies: A Comparative Overview

The choice of purification method largely depends on the scale of the synthesis and the required final purity. RP-HPLC offers high resolution suitable for achieving high purity on both analytical and preparative scales, while flash chromatography is a faster option for larger-scale purifications.[1]

Purification MethodPrincipleScaleResolutionSpeedTypical Purity
Preparative RP-HPLC HydrophobicityAnalytical to PreparativeHighSlower>98%[1]
Flash Chromatography PolarityLarger ScaleModerateFasterVariable, typically >95%
Size-Exclusion Chromatography (SEC) Molecular SizeDependent on productVariableModerateUsed for large molecules (e.g., proteins) to remove small reagents[2][3]
Liquid-Liquid Extraction Differential SolubilityCrude, initial cleanupLowFastPre-purification step[2]

Experimental Protocols

Protocol 1: Purification by Preparative Reverse-Phase HPLC (RP-HPLC)

This method is ideal for achieving high purity of the this compound conjugate.

Materials and Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)[2]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[2]

  • Solvents for sample preparation (e.g., DMSO, initial mobile phase)[2]

  • 0.22 µm or 0.45 µm syringe filters[1][2]

  • Rotary evaporator or lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase composition).[2]

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[1]

  • Column Equilibration:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.[1]

  • Injection and Elution:

    • Inject the prepared sample onto the column.

    • Elute the compound using a linear gradient, for example, from 5% to 95% Mobile Phase B over 30-40 minutes.[1][2] The gradient should be optimized based on the retention time of the conjugate.

    • Set the flow rate according to the column dimensions (e.g., 15-20 mL/min for a preparative column).[1]

    • Monitor the elution profile at 220 nm and 254 nm.[1]

  • Fraction Collection:

    • Collect fractions corresponding to the main product peak.[1]

  • Purity Analysis:

    • Analyze the purity of the collected fractions using analytical RP-HPLC. A single major peak with >98% purity is desired.[1]

  • Product Isolation:

    • Pool the pure fractions.

    • Remove the solvents under reduced pressure using a rotary evaporator.[1]

    • For complete removal of residual water and TFA, lyophilization is recommended.[1]

Protocol 2: Purification by Flash Chromatography

This protocol is suitable for larger-scale purification and is generally faster than preparative RP-HPLC.[1]

Materials and Instrumentation:

Procedure:

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of the initial mobile phase solvent (e.g., DCM).

    • Adsorb the sample onto a small amount of silica gel.

  • Column Packing and Equilibration:

    • Pack a silica gel column with the appropriate stationary phase.

    • Equilibrate the column with the initial mobile phase (e.g., 100% DCM).

  • Loading and Elution:

    • Load the adsorbed sample onto the top of the column.

    • Elute the product using a gradient of increasing polarity. For example, a gradient of 0% to 10% methanol in DCM over 20-30 minutes.[1]

  • Fraction Monitoring:

    • Monitor the fractions by TLC to identify those containing the pure product. A typical TLC visualization method is a potassium permanganate (B83412) stain.[1]

  • Product Isolation:

    • Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound conjugate.[1]

Post-Purification Characterization

After purification, it is crucial to confirm the identity and purity of the this compound conjugate using the following analytical techniques.[1]

Analytical MethodPurposeExpected Outcome
Analytical RP-HPLC To determine the final purity of the product.A single major peak with >98% purity.[1]
Mass Spectrometry (LC-MS) To confirm the molecular weight of the compound.The observed mass should correspond to the calculated molecular weight of this compound (C₂₆H₄₄N₂O₈, MW: 512.63 g/mol ).[1]
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure and integrity of the functional groups.¹H and ¹³C NMR spectra should show characteristic peaks for the BCN, PEG, and Boc moieties.[1]

Visualizations

Experimental Workflow for Purification

The following diagram illustrates the general workflow for the purification of this compound conjugates.

G Purification Workflow for this compound Conjugates cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Isolation cluster_characterization Final Characterization dissolve Dissolve Crude Product filter Filter Sample (0.45 µm) dissolve->filter hplc Preparative RP-HPLC filter->hplc flash Flash Chromatography filter->flash collect Collect Fractions hplc->collect flash->collect analyze Analyze Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool isolate Isolate Product (Rotary Evaporation/Lyophilization) pool->isolate lcms LC-MS isolate->lcms nmr NMR isolate->nmr

Caption: General workflow for the purification and characterization of this compound conjugates.

Troubleshooting Common Purification Issues

G Troubleshooting Purification Issues issue1 Issue: Residual Starting Material solution1a Optimize Gradient: - Steeper or shallower gradient - Change organic modifier issue1->solution1a solution1b Orthogonal Method: Combine with a different purification technique (e.g., SEC then RP-HPLC) issue1->solution1b issue2 Issue: Poor Product Recovery solution2a Modify Mobile Phase: - Add ion-pairing agent (e.g., TFA) - Adjust pH issue2->solution2a solution2b Column Passivation: - Equilibrate thoroughly - Inject a blank sample issue2->solution2b issue3 Issue: Co-elution with Impurities solution3a Select Appropriate Column: - Different stationary phase - Different pore size for SEC issue3->solution3a solution3b Optimize Flow Rate: Lower flow rate can improve resolution issue3->solution3b

References

Application Notes and Protocols for endo-BCN-PEG4-Boc in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of endo-BCN-PEG4-Boc, a bifunctional linker, in aqueous buffer systems. These application notes and protocols are designed to assist researchers in the successful design and execution of bioconjugation experiments for applications such as the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

The this compound is a versatile linker molecule comprised of three key functional components:

  • endo-Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that facilitates rapid and specific covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This bioorthogonal reaction is highly efficient under physiological conditions, making it ideal for conjugating molecules to sensitive biological samples.[1]

  • Tetra-polyethylene glycol (PEG4) Spacer: A hydrophilic spacer that enhances the solubility of the linker and the resulting conjugate in aqueous media.[1][2] It also provides flexibility and reduces steric hindrance between the conjugated molecules.[1]

  • Boc-protected Amine: A tert-butyloxycarbonyl (Boc) protecting group on the terminal amine that allows for controlled, stepwise conjugation.[1][3] The Boc group is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal a primary amine for further functionalization.[1][2]

The strategic combination of these components allows for a sequential and controlled bioconjugation strategy, making this compound a valuable tool in the development of complex biomolecules.[2]

Properties and Handling

A summary of the key properties and handling recommendations for this compound is provided in the table below.

PropertyValueReferences
Molecular Formula C₂₆H₄₄N₂O₈[2]
Molecular Weight 512.6 g/mol [2]
Appearance White to off-white solid[2]
Purity Typically ≥95%[2]
Solubility Soluble in DMSO, DMF, DCM[2]
Long-term Storage -20°C[2][3][4]
Short-term Storage 0-4°C (days to weeks)[4]
Shipping Condition Ambient temperature[4]

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound in aqueous buffers.

Protocol 1: Conjugation of an Azide-Modified Molecule to this compound

This protocol describes the direct conjugation of an azide-containing molecule (e.g., protein, peptide) to the BCN group of the linker.

Materials:

  • This compound

  • Azide-modified molecule

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2][5]

    • Dissolve the azide-modified molecule in the reaction buffer to a desired concentration.[2]

  • Conjugation Reaction:

    • Add a 2- to 10-fold molar excess of the this compound stock solution to the solution of the azide-modified molecule.[2]

    • Ensure the final concentration of DMSO is kept low (ideally <10%) to maintain the stability of the biomolecule.[2]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.[1][2]

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or High-Performance Liquid Chromatography (HPLC) to remove excess unreacted linker.[1][2]

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification BCN_prep Prepare 10 mM this compound in anhydrous DMSO Mix Add 2-10 molar excess of BCN solution to azide-molecule solution (Final DMSO <10%) BCN_prep->Mix Azide_prep Dissolve azide-modified molecule in reaction buffer (e.g., PBS, pH 7.4) Azide_prep->Mix Incubate Incubate with gentle mixing (RT, 4-12h or 4°C, 12-24h) Mix->Incubate Purify Purify conjugate via SEC, dialysis, or HPLC Incubate->Purify

Workflow for SPAAC conjugation.

Protocol 2: Two-Step Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines a general procedure for the site-specific conjugation of a cytotoxic drug to an azide-modified antibody using this compound.[1]

Step 1: Boc Deprotection and Drug Conjugation

  • Dissolution and Deprotection:

    • Dissolve this compound in an anhydrous organic solvent such as dichloromethane (B109758) (DCM).[1]

    • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% and stir at room temperature for 1-2 hours to remove the Boc protecting group.[1][2]

  • Solvent Removal:

    • Remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).[1][2]

  • Drug Conjugation:

    • Dissolve the deprotected linker (endo-BCN-PEG4-amine) and an activated form of the cytotoxic drug (e.g., with a terminal NHS ester) in a suitable anhydrous solvent like DMF or DMSO.[1]

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.[1]

    • Allow the reaction to proceed at room temperature for 4-12 hours.[1]

  • Purification:

    • Purify the BCN-PEG4-Drug conjugate using reverse-phase HPLC (RP-HPLC).[1]

Step 2: Antibody Conjugation

  • Antibody Preparation:

    • Prepare a solution of the azide-modified antibody in a suitable buffer, such as PBS at pH 7.4.[1]

  • Linker-Drug Solution:

    • Prepare a stock solution of the purified BCN-PEG4-Drug conjugate in a biocompatible solvent like DMSO.[1]

  • Conjugation Reaction:

    • Add a 5-10 molar excess of the BCN-PEG4-Drug solution to the antibody solution.[1] The final concentration of the organic solvent should typically be kept below 10% to avoid denaturation of the antibody.[1]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle mixing.[1]

  • Purification of the ADC:

    • Remove the excess, unreacted BCN-PEG4-Drug conjugate using a suitable method for antibody purification, such as SEC or dialysis.[1]

G cluster_step1 Step 1: Linker-Drug Synthesis cluster_step2 Step 2: Antibody Conjugation Deprotection Boc Deprotection of this compound (TFA in DCM) Drug_Conj Conjugate deprotected linker to activated drug Deprotection->Drug_Conj Purify_Linker_Drug Purify BCN-PEG4-Drug (RP-HPLC) Drug_Conj->Purify_Linker_Drug ADC_Conj Add 5-10 molar excess of BCN-PEG4-Drug to antibody solution Purify_Linker_Drug->ADC_Conj Ab_Prep Prepare azide-modified antibody in PBS (pH 7.4) Ab_Prep->ADC_Conj Incubate_ADC Incubate (RT, 2-4h or 4°C, 12-24h) ADC_Conj->Incubate_ADC Purify_ADC Purify ADC (SEC or dialysis) Incubate_ADC->Purify_ADC

Workflow for two-step ADC synthesis.

Protocol 3: HPLC-Based Stability Assay

This protocol can be used to quantify the degradation of this compound over time under specific experimental conditions.[4]

Materials:

  • This compound

  • Buffers of desired pH (e.g., PBS for physiological pH, citrate (B86180) buffers for acidic pH)

  • Quenching solution (e.g., a strong acid like TFA)

  • HPLC system with a suitable column (e.g., C18) and detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).[4]

    • Spike the stock solution into the test buffer to a final concentration relevant to your application.[4]

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 37°C).[4]

  • Time Points:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.[4]

  • Quenching:

    • Immediately quench the reaction by adding the aliquot to a quenching solution to prevent further degradation.[4]

  • HPLC Analysis:

    • Analyze the quenched samples by a validated stability-indicating HPLC method capable of separating the parent compound from any degradation products.[4]

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point and plot the percentage of remaining this compound against time to determine the degradation rate and half-life.[4]

Stability and Reactivity Considerations

The stability of this compound is influenced by several factors, primarily pH and temperature.

Functional GroupStability ConsiderationsReferences
Boc Group Stable under neutral and basic conditions.[3] Sensitive to acidic conditions; cleavage occurs at low pH, with the rate increasing as pH decreases.[3] This deprotection is generally irreversible.[3][3]
BCN Moiety Generally more stable than other strained alkynes.[3] Prolonged exposure to neutral pH (e.g., 7.2) may lead to gradual degradation.[3] Reasonable stability under mildly acidic conditions.[3] Extreme pH conditions (highly acidic or basic) should be avoided.[3][3]
Carbamate Linkages May be susceptible to enzymatic cleavage in biological media, which could be a consideration for applications requiring long-term stability in biological systems.[4][4]

The rate of the SPAAC reaction between the BCN group and an azide (B81097) can be influenced by pH, with optimal conditions often near neutral pH (6.5-7.5).[3]

Application in Signaling Pathway Studies

It is important to note that this compound is a synthetic linker and does not directly participate in or modulate specific signaling pathways.[1] Its role is to covalently connect two molecules. The biological effect of the resulting conjugate is determined by the properties of the conjugated molecules.[1] For instance, if an antibody-drug conjugate is formed, the antibody targets a specific cell surface receptor, and upon internalization, the released drug can act on an intracellular target, which may be part of a signaling pathway.[1]

G cluster_targeting Targeting and Internalization cluster_drug_release Drug Release and Action ADC Antibody-Drug Conjugate (ADC) Receptor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Drug_Release Drug Release from ADC Internalization->Drug_Release Target Intracellular Target (e.g., Kinase) Drug_Release->Target Inhibition/Activation Pathway_Modulation Modulation of Signaling Pathway Target->Pathway_Modulation

Conceptual signaling pathway modulation by an ADC.

Troubleshooting

IssuePossible CauseTroubleshooting StepReferences
Low or no reactivity of BCN with azide Degradation of the BCN moietyEnsure proper storage of the this compound reagent at -20°C.[3] Avoid prolonged storage in aqueous solutions, especially at neutral or slightly basic pH.[3] Use freshly prepared solutions of the linker.[3][3]
Unintended removal of the Boc group Exposure to acidic conditionsEnsure all buffers and solutions for handling are at neutral or slightly basic pH if the Boc group needs to remain intact.[3] Maintain pH above 7.0 when reacting the BCN group first.[3][3]
Incomplete Boc deprotection Insufficiently acidic conditionsLower the pH of the deprotection buffer.[3] A common method is treatment with TFA in a suitable solvent.[3][3]

References

Application Notes and Protocols for endo-BCN-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper storage, handling, and utilization of endo-BCN-PEG4-Boc, a bifunctional linker commonly employed in bioconjugation, proteomics, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction

This compound is a versatile chemical tool featuring three key components:

  • An endo-Bicyclo[6.1.0]nonyne (BCN) group: A strained alkyne that readily participates in copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules.

  • A tetra-polyethylene glycol (PEG4) spacer : A hydrophilic linker that enhances aqueous solubility and provides spatial separation between conjugated molecules.[1]

  • A tert-butyloxycarbonyl (Boc) protected amine : A terminal amine group shielded by a Boc protecting group, which can be selectively removed under acidic conditions to allow for subsequent conjugation.

Understanding the stability and handling requirements of this reagent is critical for ensuring experimental success and reproducibility.

Quantitative Data Summary

While extensive quantitative data for this compound is not always available, the following table summarizes key stability and storage information based on available data for the compound and related BCN derivatives.

ParameterConditionValue/RecommendationNotes
Storage Long-term-20°C or below[2][3]Recommended for optimal stability.
Short-term0-4°CSuitable for transient storage over days to weeks.[2]
ShippingAmbient TemperatureGenerally stable for the duration of shipping.[2]
Solubility Organic SolventsSolubleSoluble in DMSO, DMF, DCM, THF, and acetonitrile.[1]
Stability BCN moiety vs. ThiolsIn the presence of Glutathione (GSH)A BCN derivative exhibited a half-life of approximately 6 hours, indicating significant reactivity with thiols.[2]
BCN moiety in cellsRAW264.7 macrophage-like cells79% of a BCN-functionalized molecule degraded after 24 hours.[2]
Boc Protecting GroupAcidic pHThe Boc group is labile and will be cleaved under mild acidic conditions (e.g., using trifluoroacetic acid).[2][3]
Boc Protecting GroupNeutral to Basic pHThe Boc group is stable under these conditions.[3]
BCN RingNeutral pH (e.g., 7.2)Prolonged exposure may lead to gradual degradation.[3]
BCN RingExtreme pHHighly acidic and highly basic conditions should be avoided.[3]

Experimental Protocols

Reagent Handling and Reconstitution

Materials:

  • Vial of this compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent

  • Inert gas (e.g., argon or nitrogen)

  • Micropipettes

Protocol:

  • Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.

  • Briefly centrifuge the vial to ensure all the material is at the bottom.

  • Under an inert atmosphere, carefully open the vial.

  • Add the desired volume of anhydrous DMSO to create a stock solution of a specific concentration (e.g., 10 mM).

  • Gently vortex or sonicate to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Stir bar

  • Rotary evaporator

Protocol:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[1]

  • Stir the reaction at room temperature for 1-2 hours.[1]

  • Monitor the reaction progress using an appropriate analytical method, such as LC-MS or TLC.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1] The resulting amine TFA salt can often be used in the next step without further purification.

Stability Assessment

The following is a general protocol to assess the stability of this compound under specific experimental conditions.

Materials:

  • This compound stock solution (in a suitable organic solvent like DMSO)

  • Test buffers at various pH values (e.g., pH 5, 7.4, 8.5)

  • Incubator or water bath

  • Quenching solution (if necessary)

  • High-performance liquid chromatography (HPLC) system

Protocol:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).[2]

  • Spike the stock solution into the test buffers to the desired final concentration.[2]

  • Incubate the samples at a controlled temperature (e.g., 37°C).[2]

  • At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each sample.[2]

  • If necessary, quench the reaction to halt degradation.

  • Analyze the samples by HPLC to determine the percentage of intact this compound remaining.[2]

  • Plot the percentage of the remaining compound against time to determine the degradation rate and half-life.[2]

Visualized Workflows

The following diagrams illustrate key experimental workflows for the storage and handling of this compound.

G cluster_prep Preparation & Storage receipt Receipt of This compound storage Long-term Storage (-20°C) receipt->storage equilibrate Equilibrate to Room Temperature storage->equilibrate reconstitute Reconstitute in Anhydrous Solvent equilibrate->reconstitute aliquot Aliquot Stock Solution reconstitute->aliquot short_term_storage Short-term Storage (-20°C) aliquot->short_term_storage

Caption: Recommended workflow for the storage and reconstitution of this compound.

G cluster_workflow Sequential Conjugation Workflow start This compound deprotection Boc Deprotection (TFA in DCM) start->deprotection amine_intermediate endo-BCN-PEG4-Amine deprotection->amine_intermediate first_conjugation Couple to First Molecule (e.g., via NHS ester) amine_intermediate->first_conjugation bcn_intermediate BCN-PEG4-Molecule 1 first_conjugation->bcn_intermediate spaac SPAAC Reaction with Azide-Molecule 2 bcn_intermediate->spaac final_conjugate Molecule 1-PEG4-Molecule 2 spaac->final_conjugate

Caption: A typical workflow for a two-step conjugation using this compound.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using endo-BCN-PEG4-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker molecule connecting the antibody and the payload is a critical component that influences the stability, solubility, and efficacy of the ADC.[1][2][3] This document provides detailed application notes and protocols for the synthesis of ADCs using the endo-BCN-PEG4-Boc linker.

The this compound linker is a heterobifunctional reagent that enables a two-step conjugation strategy for the precise and stable attachment of a cytotoxic payload to a monoclonal antibody.[4] It features three key components:

  • An endo-Bicyclo[6.1.0]nonyne (BCN) group that facilitates copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with an azide-modified antibody.[4][5]

  • A hydrophilic polyethylene glycol (PEG4) spacer that enhances solubility and reduces aggregation.[4][5]

  • A tert-butyloxycarbonyl (Boc)-protected amine that allows for controlled, stepwise conjugation to the payload after deprotection.[4][5]

This approach offers excellent control over the conjugation process, leading to the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[2]

Experimental Protocols

The synthesis of an ADC using the this compound linker is a multi-step process that involves the initial preparation of a linker-payload conjugate, followed by its attachment to an azide-modified antibody.

Part 1: Preparation of the BCN-PEG4-Payload Conjugate

This part of the process involves two key steps: the deprotection of the Boc group on the linker and the subsequent conjugation of the linker to the cytotoxic payload.

1.1: Boc Deprotection of this compound

This protocol outlines the removal of the Boc protecting group to reveal a primary amine, which is then ready for conjugation to the payload.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Protocol:

  • Dissolve this compound in DCM at a concentration of 0.1-0.2 M.[4]

  • Cool the solution to 0°C in an ice bath.[4]

  • Add TFA to a final concentration of 20-50% (v/v).[4][5]

  • Allow the reaction to proceed at room temperature for 1-2 hours.[5][6]

  • Monitor the reaction by LC-MS to confirm the removal of the Boc group (a mass decrease of 100.12 g/mol is expected).[6]

  • Remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).[5]

1.2: Conjugation of Deprotected Linker to the Payload

This protocol describes the conjugation of the deprotected endo-BCN-PEG4-amine to a payload containing a carboxylic acid group, activated as an NHS ester.

Materials:

  • Deprotected endo-BCN-PEG4-amine

  • Cytotoxic payload with a carboxylic acid group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Diisopropylethylamine (DIPEA) (optional)

Protocol:

  • Payload Activation: a. Dissolve the payload, EDC, and NHS in anhydrous DMF or DMSO. A common starting molar ratio is 1:1.5:1.2 (payload:EDC:NHS).[4] b. Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester of the payload.[4]

  • Conjugation: a. Add the deprotected endo-BCN-PEG4-amine to the activated payload solution.[4] b. A non-nucleophilic base such as DIPEA can be added to facilitate the reaction.[5] c. Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.[4]

  • Purification: a. Monitor the reaction by LC-MS.[4] b. Purify the resulting BCN-PEG4-Payload conjugate by preparative HPLC.[4]

Table 1: Summary of Reaction Conditions for BCN-PEG4-Payload Synthesis

StepReagentsSolventTemperatureDurationMolar Ratio (Payload:EDC:NHS)
Boc Deprotection This compound, TFADCMRoom Temperature1-2 hoursN/A
Payload Activation Payload, EDC, NHSDMF or DMSORoom Temperature15-30 minutes1:1.5:1.2
Conjugation Activated Payload, Deprotected LinkerDMF or DMSORoom Temperature or 4°C2-4 hours or overnightN/A
Part 2: Synthesis and Purification of the Antibody-Drug Conjugate

This part involves the copper-free click chemistry reaction between the BCN-functionalized payload and an azide-modified antibody.

2.1: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • BCN-PEG4-Payload dissolved in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • To the azide-modified antibody solution, add a 3- to 10-fold molar excess of the BCN-PEG4-Payload stock solution.[4][5][7]

  • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept below 10-20% (v/v) to prevent antibody denaturation.[4][5]

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle mixing.[5]

2.2: Purification of the ADC

Protocol:

  • Remove the excess, unreacted BCN-PEG4-Payload conjugate using a suitable method for antibody purification, such as:

    • Size-Exclusion Chromatography (SEC): This is a common method for separating the larger ADC from the smaller, unreacted components.[5]

    • Dialysis: This can also be used to remove small molecule impurities.[5]

Table 2: Summary of Reaction Conditions for ADC Synthesis via SPAAC

ParameterRecommended Condition
Molar Excess of BCN-PEG4-Payload 3-10 fold
Final DMSO Concentration <10-20% (v/v)
Incubation Temperature Room Temperature or 4°C
Incubation Time 2-4 hours (RT) or 12-24 hours (4°C)
Purification Method Size-Exclusion Chromatography (SEC) or Dialysis
Part 3: Characterization of the ADC

Accurate characterization of the ADC is crucial to ensure its quality, efficacy, and safety.[4]

3.1: Determination of Protein Concentration

  • Use a standard protein assay, such as the BCA assay, to determine the final concentration of the purified ADC.[5]

3.2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the calculation of the average DAR.[5]

  • UV-Vis Spectroscopy: By measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload), the DAR can be calculated.[5]

  • Mass Spectrometry: Mass spectrometry provides a direct measurement of the mass of the ADC, allowing for the precise determination of the number of conjugated drug molecules.[5]

Table 3: Methods for ADC Characterization

ParameterMethod
Protein Concentration BCA Assay
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry
Purity and Integrity Size-Exclusion Chromatography (SEC), SDS-PAGE
In vitro Cytotoxicity Cell-based assays (e.g., MTT or LDH assay)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of an ADC using the this compound linker.

ADC_Synthesis_Workflow cluster_linker_prep Part 1: Linker-Payload Preparation cluster_adc_synthesis Part 2: ADC Synthesis cluster_characterization Part 3: Characterization Linker This compound Deprotection Boc Deprotection (TFA, DCM) Linker->Deprotection DeprotectedLinker endo-BCN-PEG4-Amine Deprotection->DeprotectedLinker Conjugation1 Conjugation DeprotectedLinker->Conjugation1 Payload Payload-COOH Activation Payload Activation (EDC, NHS) Payload->Activation ActivatedPayload Payload-NHS Activation->ActivatedPayload ActivatedPayload->Conjugation1 LinkerPayload BCN-PEG4-Payload Conjugation1->LinkerPayload Antibody Azide-Modified Antibody Conjugation2 SPAAC Reaction LinkerPayload->Conjugation2 Antibody->Conjugation2 CrudeADC Crude ADC Conjugation2->CrudeADC Purification Purification (SEC) CrudeADC->Purification DAR DAR Determination (HIC, MS) FinalADC Purified ADC Purification->FinalADC FinalADC->DAR Purity Purity Analysis (SEC) FinalADC->Purity Activity In vitro Cytotoxicity FinalADC->Activity ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Binding 1. Target Binding ADC->Binding Receptor Target Antigen on Cancer Cell Receptor->Binding Internalization 2. Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Degradation 3. Lysosomal Trafficking and Antibody Degradation Lysosome->Degradation PayloadRelease 4. Payload Release Degradation->PayloadRelease Payload Cytotoxic Payload PayloadRelease->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Action Apoptosis 5. Cell Death (Apoptosis) Target->Apoptosis

References

Application Notes and Protocols for endo-BCN-PEG4-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental workflow for reactions involving endo-BCN-PEG4-Boc, a bifunctional linker essential for advanced bioconjugation. These protocols and notes are designed to facilitate the development of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Concepts and Applications

This compound is a versatile linker molecule composed of three key functional components:

  • endo-Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables rapid and specific covalent bond formation with azide-containing molecules through copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This bioorthogonal reaction is highly efficient under physiological conditions.[1]

  • Polyethylene Glycol (PEG4) Spacer: A hydrophilic four-unit PEG spacer that enhances the solubility of the linker and the final conjugate in aqueous media, provides flexibility, and reduces steric hindrance.[1][2]

  • Boc-protected Amine: A tert-butyloxycarbonyl (Boc) protecting group on a terminal amine, which allows for a controlled, stepwise conjugation strategy.[1][2] The Boc group is stable under many conditions but can be readily removed with mild acid to reveal a primary amine for subsequent coupling reactions.[1][3]

The primary application of this linker is to covalently connect two different molecules in a sequential manner, a cornerstone of modern therapeutic and diagnostic development.[4]

Data Presentation: Properties and Reaction Parameters

Quantitative data is summarized below to provide a clear reference for experimental planning.

Table 1: Chemical and Physical Properties of this compound

Property Value References
Molecular Formula C₂₆H₄₄N₂O₈ [4]
Molecular Weight 512.64 g/mol [1]
CAS Number 2468686-11-3 [1][4]
Appearance Oil or solid; White to off-white solid [1][4]
Purity Typically ≥95% - 98% [4][5]

| Solubility | Soluble in DCM, THF, Acetonitrile, DMF, DMSO |[1][4] |

Table 2: General Storage and Handling Recommendations

Condition Duration Temperature Notes
Long-term Storage Months to years -20°C Recommended for optimal stability.[1][3][6][7][8]
Short-term Storage Days to weeks 0-4°C Suitable for transient storage.[6][8]

| Shipping | Weeks | Ambient | Generally stable for ordinary shipping purposes.[6][8] |

Table 3: Summary of Key Reaction Conditions

Reaction Step Reagents & Solvents Temperature Duration Notes
Boc Deprotection 20-50% TFA in DCM 0°C to Room Temp 1 - 2 hours Monitor by LC-MS. Toluene (B28343) co-evaporation is used to remove residual TFA.[1][9][10][11]
Amide Coupling Deprotected amine, Carboxylic Acid, HATU, DIPEA in DMF Room Temp 4 - 12 hours Used to attach the first molecule (e.g., a drug) to the linker.[1][9]

| SPAAC Reaction | BCN-conjugated molecule, Azide-modified molecule in PBS/DMSO | 4°C or Room Temp | 2 - 24 hours | A 5-10 molar excess of the BCN-linker is common for antibody conjugations.[1] |

Experimental Workflows and Diagrams

A typical experimental workflow involves a sequential, two-part conjugation process. First, the Boc group is removed, and a molecule of interest (e.g., a cytotoxic drug) is coupled to the newly exposed amine. Second, the BCN group on this intermediate is reacted with an azide-modified biomolecule (e.g., an antibody) via SPAAC.

G cluster_0 Part A: Linker-Drug Synthesis cluster_1 Part B: Bioconjugation (SPAAC) A 1. Start (this compound) B 2. Boc Deprotection (TFA in DCM) A->B C 3. Solvent Removal (Rotary Evaporation) B->C D 4. Amide Coupling (Drug-COOH, HATU, DIPEA) C->D E 5. Purification (RP-HPLC) D->E F Intermediate (BCN-PEG4-Drug) E->F H 7. SPAAC Reaction (Add BCN-PEG4-Drug) F->H G 6. Prepare Azide-Molecule (e.g., Azide-Antibody in PBS) G->H I 8. Purification (SEC or Dialysis) H->I J 9. Final Product (Antibody-Drug Conjugate) I->J

Caption: General experimental workflow for ADC synthesis.

The core logic of the process relies on the sequential deprotection and coupling reactions, which allows for the controlled assembly of the final bioconjugate.

G start This compound deprotection Step 1: Boc Deprotection (Acidic Conditions) start->deprotection amine_intermediate endo-BCN-PEG4-Amine deprotection->amine_intermediate coupling Step 2: Coupling (e.g., Amide Bond Formation) amine_intermediate->coupling bcn_payload BCN-Linker-Payload coupling->bcn_payload spaac Step 3: SPAAC Reaction (Copper-Free Click) bcn_payload->spaac final_product Final Bioconjugate spaac->final_product

Caption: Logical workflow for sequential bioconjugation.

The key bioorthogonal reaction, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), proceeds without a catalyst due to the high ring strain of the BCN moiety.

G BCN BCN-R₁ (Strained Alkyne) TS [3+2] Cycloaddition (No Catalyst) BCN->TS Azide N₃-R₂ (Azide) Azide->TS Product Triazole-Linked Conjugate (R₁-Triazole-R₂) TS->Product Spontaneous

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition.

Detailed Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask.[11]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acidification: Slowly add TFA to the solution to achieve a final concentration of 20-50% (v/v).[1][9][11]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[1][11]

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is fully consumed.[9][11]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure (e.g., using a rotary evaporator) to remove the bulk of the DCM and TFA.[1][10]

  • TFA Removal: To remove residual TFA, add toluene to the flask and concentrate again under reduced pressure. Repeat this co-evaporation step at least two more times.[11] The resulting TFA salt (endo-BCN-PEG4-amine) is often used directly in the next step.

Protocol 2: Amide Coupling to Synthesize a BCN-Linker-Drug Intermediate

This protocol details the conjugation of a molecule with a carboxylic acid group (e.g., a cytotoxic drug) to the deprotected linker.

Materials:

  • Deprotected endo-BCN-PEG4-amine TFA salt (from Protocol 1)

  • Molecule with a carboxylic acid group (Payload-COOH, 1.0 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA, 3.0 eq)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous

Procedure:

  • Dissolution: Dissolve the deprotected linker (1.1 eq), the carboxylic acid-containing payload (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.[9]

  • Base Addition: Add DIPEA (3.0 eq) to the solution. This neutralizes the TFA salt and facilitates the coupling reaction.[1][9]

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.[1][9]

  • Monitoring: Monitor the formation of the product by LC-MS.

  • Purification: Upon completion, purify the BCN-PEG4-Payload conjugate using an appropriate method, typically reverse-phase HPLC (RP-HPLC).[1][12]

  • Characterization: Confirm the identity and purity of the product by mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Protocol 3: SPAAC Reaction for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the final bioconjugation step, reacting the BCN-functionalized payload with an azide-modified antibody.

Materials:

  • Purified BCN-PEG4-Payload (from Protocol 2)

  • Azide-modified antibody

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO, anhydrous (or other biocompatible solvent)

Procedure:

  • Antibody Preparation: Prepare a solution of the azide-modified antibody in a suitable buffer, such as PBS at pH 7.4.[1]

  • Linker-Payload Solution: Prepare a concentrated stock solution of the purified BCN-PEG4-Payload in a biocompatible solvent like DMSO.[1]

  • Conjugation Reaction: Add a 5-10 molar excess of the BCN-PEG4-Payload stock solution to the antibody solution.[1] Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically below 10%) to avoid antibody denaturation.[1]

  • Incubation: Incubate the reaction mixture with gentle mixing. Typical conditions are 2-4 hours at room temperature or 12-24 hours at 4°C.[1]

  • Purification of ADC: Remove the excess, unreacted BCN-PEG4-Payload using a suitable method for antibody purification, such as size-exclusion chromatography (SEC) or dialysis.[1][12]

  • Characterization: Analyze the final ADC to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity, typically using techniques like Hydrophobic Interaction Chromatography (HIC) and/or mass spectrometry.

References

Application Notes and Protocols for the Characterization of endo-BCN-PEG4-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analytical Methodologies for the Quality Control and Structural Verification of endo-BCN-PEG4-Boc.

Introduction

The endo-bicyclo[6.1.0]nonyne (BCN) moiety is a cornerstone of copper-free click chemistry, enabling strain-promoted alkyne-azide cycloaddition (SPAAC) reactions for bioconjugation.[1][2] The this compound conjugate is a heterobifunctional linker that leverages this chemistry. It incorporates a BCN group for reaction with azide-modified molecules, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent functionalization after deprotection.[1][3][4] This linker is frequently used in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs).[4][5]

Given its role in constructing therapeutic and diagnostic agents, rigorous analytical characterization is paramount to ensure its identity, purity, and stability, thereby guaranteeing the reproducibility and safety of the final product.[3][6] This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize this compound: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

General Analytical Workflow

A multi-step analytical approach is required for the comprehensive characterization of the this compound conjugate. The workflow begins with purification, typically by preparative chromatography, followed by a series of analytical tests to confirm the purity, identity, and structural integrity of the final product.

Analytical_Workflow Overall Characterization Workflow for this compound cluster_0 Synthesis & Purification cluster_1 Quality Control & Characterization synthesis Crude Synthesis Product purification Preparative RP-HPLC or Flash Chromatography synthesis->purification Primary Purification purity Purity Assessment (Analytical RP-HPLC) purification->purity Purified Fractions identity Identity Confirmation (LC-MS) purity->identity structure Structural Verification (NMR Spectroscopy) identity->structure final_product Qualified This compound structure->final_product

Caption: Overall workflow for purification and analytical characterization.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of this compound.[1][3] The molecule's structure, which includes the hydrophobic Boc and BCN groups, allows for strong interaction with a nonpolar C18 stationary phase.[7] Elution is typically achieved using a gradient of increasing organic solvent (acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.[1] Purity is determined by integrating the area of the main product peak relative to the total area of all observed peaks at a specific UV wavelength, commonly 220 nm.[1]

Data Presentation: Typical HPLC Parameters

ParameterValue / DescriptionReference
Instrumentation Standard HPLC system with a UV detector[1]
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water[1]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[1]
Gradient 5% to 95% Mobile Phase B over 20-30 minutes[1]
Flow Rate 1.0 mL/min[1]
Detection UV absorbance at 220 nm and 254 nm[1][3]
Expected Purity ≥95% - ≥98% for commercial products[1]

Experimental Protocol: Analytical RP-HPLC

  • System Preparation: Equilibrate the entire HPLC system, including the C18 column, with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.[1] Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.[3]

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Elution & Data Acquisition: Run the linear gradient as specified in the table above.[1] Monitor and record the UV absorbance at 220 nm and 254 nm throughout the run.

  • Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Mass Spectrometry (MS)

Application Note: Mass spectrometry, typically coupled with liquid chromatography (LC-MS), is used to confirm the identity of the this compound conjugate by verifying its molecular weight.[3] Electrospray Ionization (ESI) is the most common ionization technique for this type of molecule, usually generating protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions in positive ion mode.[8] The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound plus the mass of the adduct ion.[3] This technique provides unambiguous confirmation of the compound's elemental composition.

LCMS_Workflow LC-MS Experimental Workflow sample Sample Injection hplc HPLC Separation (C18 Column) sample->hplc esi Electrospray Ionization (ESI) hplc->esi Eluent ms Mass Analyzer (e.g., Q-TOF) esi->ms Gaseous Ions detector Detector & Data Acquisition ms->detector spectrum Mass Spectrum (m/z vs. Intensity) detector->spectrum

Caption: Logical flow for LC-MS identity confirmation.

Data Presentation: Expected Mass Spectrometry Data

ParameterValueReference
Chemical Formula C₂₆H₄₄N₂O₈[3]
Calculated Molecular Weight (MW) 512.63 g/mol [3]
Expected Ion [M+H]⁺ (m/z) 513.31
Expected Ion [M+Na]⁺ (m/z) 535.29
Ionization Mode ESI, Positive[8]

Experimental Protocol: LC-MS Analysis

  • LC Method: Use an LC method similar to the one described for HPLC purity analysis, as this will separate the main compound from potential impurities before it enters the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.[8]

  • MS Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the instrument to acquire data in positive ion mode over a suitable mass range (e.g., m/z 100-1000).

  • Injection and Acquisition: Inject the sample into the LC-MS system. Acquire mass spectra across the entire elution profile.[6]

  • Data Analysis: Extract the mass spectrum corresponding to the main peak observed in the chromatogram. Identify the molecular ion peaks and compare the observed m/z values with the expected values for the this compound conjugate.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound.[3] ¹H NMR confirms the presence and relative number of different types of protons in the molecule, while ¹³C NMR provides evidence for the carbon skeleton.[8] Key diagnostic signals in the ¹H NMR spectrum include a sharp singlet integrating to nine protons for the Boc group's tert-butyl protons, characteristic signals for the PEG spacer, and distinct peaks corresponding to the protons on the BCN ring.[3][8]

Data Presentation: Characteristic NMR Chemical Shifts

Moiety¹H NMR (ppm)¹³C NMR (ppm)Key FeaturesReference
Boc Group ~1.45 (s, 9H)~80 (quaternary C), ~28 (methyl C)A sharp singlet for 9 equivalent protons is a definitive marker for the Boc group.[8]
PEG4 Spacer ~3.5-3.7 (m)~70Complex multiplet region characteristic of ethylene (B1197577) glycol repeats.[3]
BCN Ring ~0.8-2.5 (m)~100 (alkyne C)Aliphatic and vinylic protons in a complex pattern unique to the strained ring system.[3]

Note: Exact chemical shifts can vary depending on the deuterated solvent used.

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.[8] Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.[8]

  • Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton counts. Assign the key signals to the corresponding structural moieties (Boc, PEG, BCN) and verify that the spectra are consistent with the proposed structure.[9]

References

Application Notes and Protocols for endo-BCN-PEG4-Boc Linker in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the endo-BCN-PEG4-Boc linker, a versatile tool for the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document outlines the linker's core attributes, protocols for its use in bioconjugation, and representative data for the resulting conjugates.

Introduction to this compound Linker

The this compound linker is a heterobifunctional molecule designed for efficient and controlled bioconjugation.[1] Its structure comprises three key functional components:

  • endo-Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables rapid and specific covalent bond formation with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction is bioorthogonal, making it ideal for use in sensitive biological systems.[1][2]

  • Polyethylene Glycol (PEG4) Spacer: A hydrophilic tetra-polyethylene glycol spacer that enhances the solubility of the linker and the final conjugate in aqueous media.[1] It also provides flexibility and reduces steric hindrance between the conjugated molecules.[1]

  • Boc-protected Amine: A tert-butyloxycarbonyl (Boc) protected terminal amine that allows for a controlled, stepwise conjugation strategy. The Boc group is stable under various conditions and can be readily removed under mild acidic conditions to reveal a primary amine for subsequent conjugation.[1][3]

Data Presentation

The following tables summarize key physicochemical properties and comparative performance data. Note that specific performance metrics such as Drug-to-Antibody Ratio (DAR), DC₅₀, and Dₘₐₓ are highly dependent on the specific antibody, payload, target protein, and cell line used. The data presented here are for illustrative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₆H₄₄N₂O₈[3]
Molecular Weight 512.6 g/mol [3]
Appearance White to off-white solidCreative Biolabs
Purity ≥95%Creative Biolabs
Solubility Soluble in DMSO, DMF, DCMBroadPharm
Storage -20°C for long-term storage[3]

Table 2: Comparative Analysis of Linker Technologies for PROTAC Synthesis

Linker ChemistryReaction TypeTypical Reaction TimeYieldKey AdvantagesKey Disadvantages
endo-BCN + Azide SPAAC1-12 hoursHighBioorthogonal, no cytotoxic copper catalyst, good stability.[1][4]Slower kinetics compared to iEDDA.[4]
Alkyne + Azide CuAAC< 1 hourHighFast kinetics, well-established chemistry.Requires copper catalyst which can be cytotoxic.[1]
Amide Coupling Carboxylic Acid + Amine2-12 hoursVariableWell-understood chemistry, stable amide bond.[1]Can require coupling reagents leading to byproducts.[1]
trans-Cyclooctene (TCO) + Tetrazine iEDDASeconds to minutesHighExtremely fast kinetics, bioorthogonal.[1]TCO and tetrazine moieties are bulky.[1]

Table 3: Representative Degradation Data for a BRD4-Targeting PROTAC with a PEG-based Linker

Note: This data is illustrative for PEG-linked PROTACs and not specific to this compound. Actual values must be determined experimentally.

PROTAC ConstructTargetCell LineDC₅₀DₘₐₓReference
BRD4-CRBN (dBET1)BRD4Various8.9 nM>98%[1]
TBK1-VHLTBK1Various3 nM96%[1]
HDAC1/3-VHLHDAC1/3Various0.53 - 0.91 µM>50%[1]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs. Optimization may be required for specific molecules.

This protocol is divided into two main parts: the conjugation of the drug to the linker and the subsequent conjugation of the drug-linker complex to an azide-modified antibody.

Part A: Boc Deprotection and Drug Conjugation

  • Boc Deprotection:

    • Dissolve this compound in dichloromethane (B109758) (DCM).

    • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[5]

    • Stir the reaction at room temperature for 1-2 hours.[5]

    • Remove the solvent and excess TFA under reduced pressure. The resulting endo-BCN-PEG4-amine can be used in the next step, often without further purification.[6]

  • Drug Conjugation:

    • Activate the cytotoxic drug (e.g., a drug with a carboxylic acid) by reacting it with EDC and NHS in anhydrous DMF or DMSO to form an NHS ester.[7]

    • Add the deprotected endo-BCN-PEG4-amine to the activated drug solution.[7]

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.[7]

    • Purify the BCN-PEG4-Drug conjugate by preparative HPLC.[7]

    • Characterize the product by mass spectrometry (MS) and NMR spectroscopy.[5]

Part B: ADC Synthesis via SPAAC Reaction

  • Reaction Setup:

    • Prepare a solution of the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).[5]

    • Add a 3-5 fold molar excess of the BCN-PEG4-Drug conjugate (dissolved in DMSO) to the antibody solution. The final DMSO concentration should be kept below 10-20% (v/v) to avoid antibody denaturation.[7]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle mixing.[5]

  • Purification and Characterization:

    • Purify the ADC using size-exclusion chromatography (SEC) to remove excess drug-linker conjugate.[5]

    • Determine the protein concentration (e.g., via BCA assay).[5]

    • Calculate the Drug-to-Antibody Ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.[5]

    • Confirm the integrity of the ADC by mass spectrometry.[5]

This protocol describes a two-part procedure for synthesizing a PROTAC using the this compound linker.

Part A: Boc Deprotection and Amide Coupling to the First Ligand

  • Boc Deprotection:

    • Dissolve this compound (1.0 eq) in a solution of 20-50% TFA in DCM.[6]

    • Stir the reaction at room temperature for 1-2 hours and monitor by LC-MS.[6]

    • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine is typically used directly in the next step.[6]

  • Amide Coupling:

    • Dissolve the deprotected endo-BCN-PEG4-amine TFA salt (1.1 eq), the first ligand containing a carboxylic acid (Ligand A-COOH, 1.0 eq), and a coupling agent like HATU (1.2 eq) in anhydrous DMF.[6]

    • Add a non-nucleophilic base such as DIPEA (3.0 eq) to the solution.[6]

    • Stir the reaction at room temperature for 4-8 hours and monitor by LC-MS.[6]

    • Purify the product (Ligand A-linker-BCN) by silica (B1680970) gel column chromatography.[6]

Part B: Final Assembly via SPAAC Reaction

  • SPAAC Reaction:

    • Dissolve the purified Ligand A-linker-BCN (1.0 eq) and the second, azide-functionalized ligand (Ligand B-N₃, 1.1 eq) in anhydrous DMSO or DMF.[6]

    • Stir the reaction mixture at room temperature for 4-12 hours and monitor by LC-MS.[6]

  • Purification and Characterization:

    • Purify the final PROTAC molecule by preparative HPLC.[6]

    • Lyophilize the pure fractions to obtain the final product as a solid.[6]

    • Characterize the final PROTAC by MS and NMR.

  • Cell Seeding:

    • Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and incubate overnight.[7]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete cell culture medium.

    • Add the ADC dilutions to the cells and incubate for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours).[7]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 1-4 hours at 37°C.[7]

    • Add a solubilization solution to dissolve the formazan (B1609692) crystals.[7]

    • Read the absorbance at 570 nm using a plate reader.[7]

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot cell viability against ADC concentration to determine the IC₅₀ value.[7]

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC or DMSO (vehicle control) for a desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Immunoblotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.

Visualizations

The following diagrams illustrate key workflows and pathways related to the use of the this compound linker in targeted drug delivery.

ADC_Synthesis_Workflow cluster_linker_prep Part A: Drug-Linker Synthesis cluster_adc_synthesis Part B: ADC Synthesis Boc_Deprotection Boc Deprotection of This compound Amide_Coupling Amide Coupling Boc_Deprotection->Amide_Coupling endo-BCN-PEG4-amine Drug_Activation Drug Activation (e.g., NHS ester formation) Drug_Activation->Amide_Coupling Purification_1 Purification of BCN-PEG4-Drug Amide_Coupling->Purification_1 SPAAC_Reaction SPAAC Reaction (Click Chemistry) Purification_1->SPAAC_Reaction BCN-PEG4-Drug Azide_Antibody Azide-Modified Antibody Azide_Antibody->SPAAC_Reaction Purification_2 ADC Purification (e.g., SEC) SPAAC_Reaction->Purification_2 Characterization ADC Characterization (DAR, MS) Purification_2->Characterization

Caption: Workflow for ADC synthesis using this compound.

PROTAC_Synthesis_Workflow Start This compound Boc_Deprotection Boc Deprotection (TFA in DCM) Start->Boc_Deprotection Amide_Coupling Amide Coupling with Ligand A-COOH Boc_Deprotection->Amide_Coupling Purification_1 Purification of Ligand A-linker-BCN Amide_Coupling->Purification_1 SPAAC_Reaction SPAAC Reaction with Ligand B-N3 Purification_1->SPAAC_Reaction Final_Purification Final PROTAC Purification (HPLC) SPAAC_Reaction->Final_Purification Final_PROTAC Final PROTAC Molecule Final_Purification->Final_PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

ADC_MOA Binding 1. ADC binds to target antigen on cancer cell surface Internalization 2. Internalization via endocytosis Binding->Internalization Trafficking 3. Trafficking to lysosome Internalization->Trafficking Release 4. Antibody degradation and payload release in lysosome Trafficking->Release Action 5. Payload induces cell death Release->Action

Caption: ADC internalization and payload release pathway.

PROTAC_MOA Ternary_Complex 1. PROTAC induces ternary complex formation Ubiquitination 2. POI is poly- ubiquitinated Ternary_Complex->Ubiquitination POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Proteasome 3. Ubiquitinated POI is recognized by the proteasome Ubiquitination->Proteasome Degradation 4. POI is degraded; PROTAC is recycled Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

References

Troubleshooting & Optimization

Technical Support Center: endo-BCN-PEG4-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-PEG4-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common challenges encountered during bioconjugation and other reactions involving this linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

A1: this compound is a bifunctional linker used in bioconjugation and drug delivery.[1] It consists of three main parts:

  • endo-Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that reacts with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2]

  • Polyethylene Glycol (PEG4): A four-unit PEG spacer that increases hydrophilicity and provides distance between the conjugated molecules.[1][2][3]

  • tert-Butyloxycarbonyl (Boc): A protecting group on a primary amine that can be removed under mild acidic conditions to reveal the amine for further conjugation.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, it is recommended to store this compound at -20°C.[1][2][4] It is also advisable to prepare fresh solutions before use to ensure maximum reactivity.[5]

Q3: What are the primary stability concerns for the BCN moiety?

A3: The main stability concerns for the BCN group are:

  • Reaction with Thiols: BCN can react with free thiol groups (-SH), such as those on cysteine residues in proteins, in an undesired side reaction.[5][6] A BCN derivative was shown to have a half-life of about 6 hours in the presence of glutathione.[4]

  • Instability with Reducing Agents: The reducing agent Tris(2-carboxyethyl)phosphine (TCEP) can cause instability of BCN linkers and is generally not recommended. Dithiothreitol (DTT) is a more compatible alternative.[6]

  • pH Sensitivity: The BCN group can degrade with prolonged exposure to neutral pH (e.g., 7.2).[2] Extreme pH conditions, both highly acidic and basic, should be avoided.[2]

Q4: How does the carbamate (B1207046) linkage in this compound affect its stability?

A4: Research indicates that BCN linked via a carbamate bond is less stable in biological media and cultured cells compared to a more robust amide bond.[4] This suggests that the carbamate linkages in this compound could be susceptible to enzymatic cleavage, which is a consideration for applications requiring long-term stability in biological systems.[4]

Troubleshooting Guides

Issue 1: Incomplete or Failed Boc Deprotection

Symptoms:

  • Presence of starting material in the reaction mixture after the expected reaction time, confirmed by TLC, LC-MS, or NMR.[7]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Insufficient Acid Strength or Concentration Increase the concentration of the acid. For example, if using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), try increasing it to 50%.[8]
Inadequate Reaction Time or Temperature Extend the reaction time and monitor progress. Gentle heating can be considered if the molecule is stable at higher temperatures.[7][8]
Steric Hindrance The bulky PEG chain can slow the reaction.[7][8] Using a higher concentration of acid may help overcome this.[7]
Substrate Solubility Issues Ensure the starting material is fully dissolved in the chosen solvent.[7][8]
Poor Reagent Quality Use fresh, high-quality reagents. TFA, for instance, is hygroscopic and can degrade.[8]
Issue 2: Low or No Reactivity of BCN with Azide Partner (SPAAC Reaction)

Symptoms:

  • Low or no formation of the desired conjugate.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Degradation of the BCN Moiety Ensure the linker has been stored properly at -20°C.[2] Avoid prolonged storage in aqueous solutions.[2]
Suboptimal Reaction pH The optimal pH for SPAAC can be substrate-dependent.[2] Perform small-scale pilot reactions at different pH values (e.g., 6.5, 7.0, 7.5, 8.0) to find the best condition.[2]
Incompatibility with Other Reagents The BCN group reacts with thiols.[2] If your biomolecule has free thiols, consider protecting them before conjugation.[2]
Low Reagent Concentration Due to Poor Solubility For hydrophobic reactants, consider adding a minimal amount of a compatible organic co-solvent like DMSO to improve solubility.[9]
Issue 3: Observation of Side Products or Non-Specific Binding

Symptoms:

  • Unexpected peaks in HPLC or LC-MS analysis.[7]

  • Mass spectral data indicating modifications to the BCN ring or other parts of the molecule.[7]

  • High background or non-specific binding in bioconjugation reactions.[5]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Alkylation by Tert-butyl Cation (from Boc deprotection) The cleavage of the Boc group creates a reactive tert-butyl cation that can alkylate nucleophilic sites.[7][10] Add a scavenger like triisopropylsilane (B1312306) (TIS) at 2.5-5% (v/v) to the reaction mixture.[7][11]
Thiol-Yne Side Reactions BCN can react with free thiol groups on proteins.[5] Pre-treat your protein sample with a thiol-blocking agent like iodoacetamide (B48618) (IAM) before adding the BCN linker.[5]
Hydrophobic Interactions The BCN linker can be hydrophobic, leading to non-specific binding.[5]
Acid-Labile Functional Groups Other acid-sensitive groups in your molecule may be cleaved during Boc deprotection.[7] Consider milder deprotection conditions, such as a lower acid concentration or shorter reaction time.[7]

Quantitative Data Summary

Table 1: Stability of BCN Derivatives

CompoundConditionHalf-life (t½)Notes
BCN derivativeGlutathione (GSH)~6 hoursIndicates significant reactivity with thiols.[4]
DBCO derivativeGlutathione (GSH)71 minutesFor comparison, shows the greater stability of BCN compared to DBCO in the presence of thiols.[4]
BCN-functionalized beadsRAW264.7 macrophage-like cells79% degraded after 24 hoursHighlights susceptibility to degradation in a complex intracellular environment.[4]

Table 2: Common Boc Deprotection Conditions

AcidSolventConcentrationTypical TimeTemperature
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)1-2 hours0°C to Room Temp
4M Hydrochloric Acid (HCl)1,4-Dioxane4M1-4 hoursRoom Temp

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using TFA
  • Dissolution: Dissolve the this compound in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[7]

  • Cooling: Cool the solution to 0°C using an ice bath.[7][12]

  • Acid Addition: Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[7]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[8]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual TFA, add toluene (B28343) and concentrate again. Repeat this step two more times.[7][12] The resulting TFA salt can be used directly or neutralized.[7]

Protocol 2: General Workflow for SPAAC Conjugation
  • Preparation: Dissolve the azide-containing biomolecule in the chosen reaction buffer (e.g., PBS, HEPES) to the desired concentration.[9]

  • Linker Solution: Prepare a stock solution of the this compound (or its deprotected form) in a suitable organic solvent like DMSO.[9]

  • Conjugation: Add a slight molar excess of the smaller reagent (often the BCN linker) to the solution of the azide-modified biomolecule.[9]

  • Incubation: Gently mix the components and incubate the reaction. While many SPAAC reactions work well at room temperature, incubating at 37°C can increase the reaction rate.[9] Reaction times can range from minutes to several hours.[9]

  • Purification: Once the reaction is complete, purify the conjugate to remove unreacted starting materials using methods like size-exclusion chromatography, dialysis, or affinity chromatography.[9]

Visualizations

Boc_Deprotection_Workflow Boc Deprotection Troubleshooting Workflow start Start: Incomplete Boc Deprotection check_reagents Verify Reagent Quality (Fresh TFA, Anhydrous Solvent) start->check_reagents increase_acid Increase Acid Concentration (e.g., 20% to 50% TFA) check_reagents->increase_acid Reagents OK extend_time Extend Reaction Time (Monitor by LC-MS) increase_acid->extend_time add_scavenger Side Products Observed? extend_time->add_scavenger incomplete Still Incomplete extend_time->incomplete scavenger_solution Add Scavenger (e.g., TIS) add_scavenger->scavenger_solution Yes complete Deprotection Complete add_scavenger->complete No scavenger_solution->complete SPAAC_Troubleshooting SPAAC Reaction Troubleshooting start Start: Low SPAAC Reactivity check_storage Verify BCN Linker Integrity (Proper Storage at -20°C) start->check_storage optimize_ph Optimize Reaction pH (Test range: 6.5-8.0) check_storage->optimize_ph check_thiols Free Thiols Present? optimize_ph->check_thiols block_thiols Block Thiols (e.g., with IAM) check_thiols->block_thiols Yes check_solubility Check Reagent Solubility check_thiols->check_solubility No block_thiols->check_solubility add_cosolvent Add Co-solvent (e.g., DMSO) check_solubility->add_cosolvent success Successful Conjugation add_cosolvent->success

References

Technical Support Center: Optimizing endo-BCN-PEG4-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-PEG4-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your strain-promoted azide-alkyne cycloaddition (SPAAC) reactions for enhanced efficiency and yield.

Troubleshooting Guide

Experiencing suboptimal results in your conjugation experiments? This guide will help you troubleshoot common issues.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Inefficient Boc Deprotection: Incomplete removal of the Boc protecting group from the amine.- Ensure complete removal of the Boc group by monitoring the reaction via LC-MS, looking for a mass decrease of 100.12 g/mol .[1] - Use fresh trifluoroacetic acid (TFA) at a concentration of 20-50% in an anhydrous solvent like dichloromethane (B109758) (DCM).[2] - To ensure complete removal of residual TFA, co-evaporate the residue with toluene.[1]
Suboptimal SPAAC Reaction Conditions: pH, temperature, or reaction time may not be ideal.- Optimize the pH of your reaction buffer, typically within a range of 7.0 to 8.5, ensuring it is compatible with your biomolecules.[3] - Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle mixing.[2]
Low Reagent Concentration: Poor solubility of this compound or the azide-containing molecule in the reaction buffer.- Add a minimal amount of a compatible organic co-solvent such as DMSO or acetonitrile (B52724) to improve solubility.[3] Keep the final concentration of the organic solvent below 10% to avoid denaturation of antibodies.[2]
Presence of Competing Azides: Buffers containing sodium azide (B81097) (NaN₃) as a preservative will compete with your azide-functionalized molecule.[3]- Ensure all buffers and solutions are free of sodium azide.[3]
Degradation of this compound: The BCN moiety can be susceptible to acid-catalyzed hydrolysis and reaction with thiols.[4]- Perform stability studies under your specific experimental conditions if you suspect degradation.[4] - Avoid thiol-containing buffers if possible, as BCN can react with thiols like glutathione.[4]
Non-Specific Labeling or Side Reactions Reaction with Buffer Components: Highly reactive cyclooctynes could potentially interact with certain buffer components.- Use high-purity, well-characterized buffer reagents.[3] - If non-specific labeling is observed, simplifying the buffer system may help identify the cause.[3]
Side Reactions with Thiols: The BCN group can react with free thiols, such as those in cysteine residues of proteins.[4]- If working with proteins, consider blocking free thiols if non-specific conjugation is a concern.
Difficulty in Purifying the Conjugate Presence of Excess Unreacted Reagents: A large excess of the BCN-linker or azide molecule can co-elute with the desired product.- Optimize the molar ratio of reactants to minimize excess reagents. A 5-10 molar excess of the BCN-PEG4-Drug solution to an antibody solution is a common starting point.[2] - Utilize appropriate purification methods such as size-exclusion chromatography (SEC) or dialysis to separate the conjugate from unreacted small molecules.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving this compound?

For the initial Boc-deprotection step, this compound can be dissolved in an anhydrous organic solvent like dichloromethane (DCM).[2] For the subsequent conjugation to a payload or biomolecule, the deprotected linker and other reactants are often dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound at -20°C or below.[4]

Q3: Can I use buffers containing sodium azide (NaN₃) in my SPAAC reaction?

No, buffers containing sodium azide should be avoided as the azide in the buffer will compete with your azide-functionalized molecule, reducing the efficiency of your desired reaction.[3]

Q4: How can I monitor the progress of the Boc deprotection and the final conjugation?

The removal of the Boc group can be monitored by LC-MS, where a mass decrease of 100.12 g/mol is expected.[1] The progress of the final conjugation can also be monitored by LC-MS or by using analytical techniques like size-exclusion chromatography (SEC) to observe the formation of the higher molecular weight conjugate.

Q5: What is a typical molar excess of the BCN-linker to use in a conjugation reaction with an antibody?

A 5-10 molar excess of the BCN-PEG4-Drug conjugate solution added to the azide-modified antibody solution is a common starting point.[2]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolution: Dissolve this compound in an anhydrous organic solvent such as dichloromethane (DCM).[2]

  • Deprotection: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50%.[2]

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.[2]

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the removal of the Boc group.[1]

  • Solvent Removal: Remove the TFA and DCM under reduced pressure using a rotary evaporator.[1] To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with toluene.[1]

Protocol 2: General SPAAC Reaction for Antibody-Drug Conjugate (ADC) Synthesis
  • Antibody Preparation: Prepare a solution of the azide-modified antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.[2]

  • Linker-Drug Solution Preparation: Prepare a stock solution of the purified BCN-PEG4-Drug conjugate in a biocompatible solvent like DMSO.[2]

  • Conjugation Reaction: Add a 5-10 molar excess of the BCN-PEG4-Drug solution to the antibody solution. The final concentration of the organic solvent should typically be kept below 10% to avoid denaturation of the antibody.[2]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle mixing.[2]

  • Purification: Remove the excess, unreacted BCN-PEG4-Drug conjugate using a suitable method for antibody purification, such as size-exclusion chromatography (SEC) or dialysis.[2]

Visualizations

experimental_workflow cluster_deprotection Boc Deprotection cluster_conjugation SPAAC Conjugation dissolve Dissolve this compound in DCM add_tfa Add TFA (20-50%) dissolve->add_tfa incubate_deprotect Incubate 1-2h at RT add_tfa->incubate_deprotect monitor_deprotect Monitor by LC-MS incubate_deprotect->monitor_deprotect evaporate Evaporate TFA/DCM monitor_deprotect->evaporate prep_linker Prepare BCN-PEG4-Drug in DMSO evaporate->prep_linker Deprotected Linker prep_antibody Prepare Azide-Modified Antibody in PBS mix Add 5-10x molar excess of BCN-linker to Antibody prep_antibody->mix prep_linker->mix incubate_conjugate Incubate 2-4h at RT or 12-24h at 4°C mix->incubate_conjugate purify Purify ADC via SEC incubate_conjugate->purify troubleshooting_workflow start Low Conjugation Yield? check_deprotection Verify Boc Deprotection (LC-MS) start->check_deprotection Yes success Successful Conjugation start->success No check_reaction_conditions Optimize Reaction Conditions (pH, Temp, Time) check_deprotection->check_reaction_conditions check_solubility Improve Reagent Solubility (add co-solvent) check_reaction_conditions->check_solubility check_azide_competition Ensure Azide-Free Buffers check_solubility->check_azide_competition check_linker_stability Assess Linker Stability check_azide_competition->check_linker_stability check_linker_stability->success

References

Technical Support Center: Troubleshooting Low Yield in endo-BCN-PEG4-Boc SPAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving endo-BCN-PEG4-Boc.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield in an this compound SPAAC reaction?

Low yields in SPAAC reactions can stem from several factors. The most common issues include:

  • Reagent Instability: The strained cyclooctyne (B158145) (endo-BCN) can degrade, especially with improper storage or handling. The azide-containing partner may also be unstable.[1]

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and solvent composition can significantly impact reaction kinetics and overall yield.[1]

  • Solubility Issues: Poor solubility of either the BCN-linker or the azide-containing molecule in the chosen solvent can lead to a heterogeneous reaction mixture and reduced reaction rates.[1]

  • Steric Hindrance: Bulky functional groups near the azide (B81097) or the BCN moiety can physically obstruct the reactive sites, slowing down or preventing the reaction.[1][2]

  • Incorrect Stoichiometry: An improper molar ratio of the azide and cyclooctyne reactants can result in the incomplete consumption of the limiting reagent.[1]

  • Issues with Boc Deprotection: If the this compound requires deprotection prior to conjugation, incomplete removal of the Boc group will result in a lower concentration of the reactive amine-linker.

Q2: How should I store and handle this compound to ensure its stability?

Proper storage is critical to maintain the reactivity of the endo-BCN moiety.[3] Long-term storage at -20°C or lower in a desiccated, dark environment is recommended to minimize hydrolytic and oxidative degradation.[3][4] For short-term use, storing at 0-4°C is suitable.[3] When preparing solutions, use anhydrous solvents and work under an inert atmosphere (e.g., argon or nitrogen) to the extent possible.[4] Avoid prolonged storage in aqueous solutions, as the BCN ring may degrade over time at neutral pH.[5]

Q3: What is the optimal pH for a SPAAC reaction with this compound?

The optimal pH for a SPAAC reaction can be substrate-dependent, but a good starting point is a pH range of 7.0 to 8.5.[6] Generally, higher pH values tend to accelerate the reaction rate.[7][8] However, it is crucial to ensure that the chosen pH is compatible with the stability of both your azide-containing molecule and the BCN-linker.[6] Studies have shown that buffer choice also matters, with HEPES buffer at pH 7 sometimes yielding higher rate constants than PBS at the same pH.[6][7][8]

Q4: Can the solvent system affect my reaction yield?

Yes, the solvent system is critical. The SPAAC reaction is typically performed in anhydrous polar aprotic solvents like DMSO or DMF.[9] It is essential that both reactants are fully soluble. If you experience solubility issues, adding a co-solvent might be necessary.[10] For bioconjugation in aqueous buffers, the addition of organic co-solvents like DMSO can improve the solubility of hydrophobic reactants, but the percentage should be optimized (typically <10-20%) to avoid denaturation of biomolecules.[10][11]

Q5: How can I monitor the progress of my SPAAC reaction?

Several analytical techniques can be used to monitor the reaction progress:

  • LC-MS: This is a highly effective method to track the consumption of starting materials and the formation of the desired product.[9]

  • HPLC: High-Performance Liquid Chromatography can be used to separate the product from the reactants and monitor the reaction's progress.[12]

  • TLC: For small molecule reactions, Thin-Layer Chromatography can provide a quick qualitative assessment of the reaction's progression.[13]

  • NMR Spectroscopy: For detailed kinetic studies, NMR can be used to quantify the disappearance of reactant signals over time.[14]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in your this compound SPAAC reaction.

Problem Potential Cause Recommended Solution
Low or No Product Formation Degradation of Reagents 1. Confirm the integrity of your this compound and azide partner via mass spectrometry.[6] 2. Use freshly prepared solutions from properly stored, desiccated reagents.[4][6] 3. Perform a small-scale control reaction with a fresh, reliable azide (e.g., benzyl (B1604629) azide) to test the BCN reagent's activity.[1]
Incorrect Stoichiometry 1. Ensure accurate calculation of molar equivalents. 2. Use a slight excess (e.g., 1.1-1.5 equivalents) of one reagent (typically the less precious one) to drive the reaction to completion.[6]
Incomplete Boc Deprotection (if applicable) 1. Monitor the deprotection step by LC-MS to ensure complete removal of the Boc group.[9] 2. Use fresh deprotection reagents (e.g., TFA in DCM).[15]
Slow Reaction Rate Suboptimal Reaction Conditions 1. Optimize the pH, aiming for a range of 7.0-8.5.[6] Consider switching from PBS to HEPES buffer.[8] 2. If your molecules are stable at higher temperatures, consider increasing the reaction temperature to 37°C.[6][10] 3. Increase the concentration of reactants if solubility allows.[6]
Poor Solubility 1. Ensure your chosen solvent (e.g., anhydrous DMSO or DMF) fully dissolves both reactants.[9] 2. For aqueous reactions, consider adding a water-miscible organic co-solvent like DMSO to improve solubility.[10]
Steric Hindrance 1. If possible, redesign the linker on your azide-containing molecule to increase the distance between bulky groups and the azide.[6] 2. Increase the reaction time and/or temperature to overcome the higher activation energy.[2]
Presence of Side Products Reaction with Nucleophiles 1. The BCN moiety can react with thiols.[3][5] If your molecule contains free cysteines, consider protecting the thiol groups before the SPAAC reaction.[6] 2. Avoid using buffers containing reducing agents like DTT.[6]
Buffer Contains Competing Azides Ensure that all buffers and solutions are free of sodium azide (NaN₃), which is often used as a preservative and will compete with your target azide.[10][16]

Data Presentation

Table 1: Stability and Storage Recommendations for endo-BCN Derivatives

ConditionRecommendationRationale
Long-term Storage -20°C or below, desiccated, in the dark.[3][4]Minimizes hydrolytic and oxidative degradation.[4]
Short-term Storage 0-4°C.[3]Suitable for transient storage.
Handling Use anhydrous solvents under an inert atmosphere (e.g., argon).[4]Phosphoramidites and strained alkynes are susceptible to hydrolysis and oxidation.[4]

Table 2: Influence of Reaction Conditions on SPAAC Kinetics

ParameterObservationRecommendation
pH Higher pH values (up to ~8.5) generally increase reaction rates.[7][8]Optimize pH within a range of 7.0-8.5, ensuring biomolecule stability.[6]
Buffer HEPES buffer (pH 7) has shown higher rate constants than PBS (pH 7).[7][8]Consider using HEPES buffer for potentially faster kinetics.
Temperature Increasing temperature from 25°C to 37°C can accelerate the reaction.[10]If compatible with your molecules, incubate at 37°C.
Solvent Anhydrous DMSO or DMF are common for small molecule SPAAC.[9]Ensure complete solubility of reactants.

Experimental Protocols

Protocol 1: General Procedure for a Small Molecule endo-BCN-PEG4-Amine SPAAC Reaction

This protocol assumes the Boc group has been removed from this compound.

  • Preparation of Reactants: a. Dissolve the deprotected endo-BCN-PEG4-amine (1.0 equivalent) in anhydrous DMSO or DMF.[9] b. Dissolve the azide-containing molecule (1.1 equivalents) in the same anhydrous solvent.[9]

  • Reaction Setup: a. In a clean, dry vial under an inert atmosphere (e.g., argon), add the endo-BCN-PEG4-amine solution. b. To the stirring solution, add the azide-containing molecule solution.

  • Reaction Conditions: a. Stir the reaction mixture at room temperature (25°C).[9] b. The reaction is typically complete within 4-12 hours.[9]

  • Monitoring and Work-up: a. Monitor the reaction progress by LC-MS for the formation of the product and disappearance of the limiting reagent.[9] b. Once complete, the product can be purified.

  • Purification: a. Purify the final conjugate using an appropriate chromatographic technique, such as preparative HPLC or silica (B1680970) gel column chromatography.[9][13] b. Characterize the purified product by LC-MS and NMR to confirm identity and purity.[13][17]

Protocol 2: Purification of a SPAAC Product by Preparative HPLC

  • Method Development: a. Develop a suitable separation method on an analytical scale HPLC using a C18 reversed-phase column.[18] b. A common mobile phase system is a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).[18]

  • Sample Preparation: a. Concentrate the crude reaction mixture under reduced pressure to remove the bulk solvent. b. Re-dissolve the residue in a minimal amount of a suitable solvent (e.g., DMSO or mobile phase). c. Filter the sample through a 0.22 µm syringe filter.[13]

  • Purification: a. Inject the sample onto the preparative HPLC system. b. Collect fractions corresponding to the desired product peak.

  • Product Recovery: a. Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity. b. Pool the pure fractions and lyophilize to obtain the final product as a solid.[9]

Visualizations

SPAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. SPAAC Reaction cluster_analysis 3. Monitoring & Purification reagent1 Dissolve endo-BCN-PEG4-Amine (1.0 eq) in anhydrous DMSO mix Mix Reactants Under Inert Atmosphere reagent1->mix reagent2 Dissolve Azide-Molecule (1.1 eq) in anhydrous DMSO reagent2->mix incubate Stir at Room Temperature (4-12 hours) mix->incubate monitor Monitor by LC-MS incubate->monitor purify Purify by Preparative HPLC monitor->purify If reaction is complete characterize Characterize by LC-MS and NMR purify->characterize Troubleshooting_Workflow cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_solubility Solubility & Stoichiometry start Low SPAAC Yield check_reagents Are reagents stable and pure? start->check_reagents reagent_sol Use fresh, properly stored reagents. Confirm integrity with MS. check_reagents->reagent_sol No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes conditions_sol Optimize pH (7.0-8.5), buffer (HEPES), temperature (25-37°C), and reactant concentrations. check_conditions->conditions_sol No check_solubility Are reactants fully soluble? Is stoichiometry correct? check_conditions->check_solubility Yes solubility_sol Use co-solvents (e.g., DMSO). Ensure slight excess of one reagent (e.g., 1.1-1.5 eq). check_solubility->solubility_sol No end_point Yield Improved check_solubility->end_point Yes

References

Technical Support Center: endo-BCN-PEG4-Boc and Thiol Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing endo-BCN-PEG4-Boc in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions with thiol-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when using this compound in the presence of thiols?

A1: The most significant side reaction is the thiol-yne addition, where the strained alkyne of the BCN moiety reacts with free thiol groups (-SH).[1][2] This is particularly relevant when working with proteins, as the thiol group of cysteine residues can react with the BCN linker, leading to non-specific labeling and a heterogeneous mixture of products.[1][3][4] This azide-independent reaction can limit the sensitivity of assays based on strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4]

Q2: How can I confirm if the thiol-yne side reaction is occurring in my experiment?

A2: You can perform control experiments to diagnose the cause of non-specific binding.[2] A "no azide (B81097) control," where you run the experiment without the azide-containing molecule, can help determine if the observed labeling is due to non-specific binding of the BCN-containing probe.[2] Additionally, a "thiol blocking control," where you pre-treat your sample with a thiol-blocking agent before adding the BCN linker, can indicate if the thiol-yne reaction is the primary cause of the background signal.[2] The reaction product of the thiol-yne addition can also be identified using techniques like LC-MS and NMR analysis.[3][4]

Q3: What strategies can be employed to minimize or prevent this side reaction?

A3: There are two main strategies to mitigate the thiol-yne side reaction:

  • Thiol Blocking: Before introducing the this compound linker, you can block the free thiols on your biomolecule.[2] Commonly used reagents for this purpose include iodoacetamide (B48618) (IAM)[2][3][4] and N-ethylmaleimide (NEM).[5]

  • Competitive Inhibition: Introducing a small molecule thiol, such as β-mercaptoethanol (β-ME), into the reaction mixture can reduce non-specific labeling.[1][6] This small molecule thiol will compete with the cysteine residues on your protein for reaction with the BCN linker.[2][6]

Q4: How stable is the BCN linker in the presence of common reducing agents and thiols?

A4: The stability of the BCN linker can be a concern in the presence of certain reducing agents and thiols. BCN has been shown to be more stable than DBCO in the presence of glutathione (B108866) (GSH).[7][8] However, instability of BCN in the presence of GSH has also been reported. In an intracellular environment, BCN has shown low stability, with a significant percentage degrading over 24 hours.[1][9] It is also important to note that BCN is unstable in the presence of TCEP, a common reducing agent.[5][7]

Troubleshooting Guide

Issue: High background or non-specific labeling observed in experiments.

This issue often manifests as unexpected labeling of proteins or other molecules, leading to inaccurate results.

Potential Cause: Thiol-yne side reaction between the BCN linker and free thiol groups.[2]

Troubleshooting Steps & Optimization:

  • Diagnose the Issue:

    • No Azide Control: Perform your experiment without the azide-tagged molecule. If you still observe a signal from your BCN-containing probe, non-specific binding is likely occurring.[2]

    • Thiol Blocking Control: Pre-treat your sample with a thiol-blocking agent like iodoacetamide (IAM). A significant reduction in background signal points to the thiol-yne reaction as the primary cause.[2]

  • Implement Mitigation Strategies:

    • Thiol Blocking: If the thiol-yne reaction is confirmed, incorporate a thiol-blocking step into your protocol before adding the BCN reagent.

    • Competitive Inhibition: Add a low concentration of a small molecule thiol like β-mercaptoethanol (β-ME) to your reaction to protect the cysteine residues on your protein of interest.[1][6]

Quantitative Data Summary

The following table summarizes available quantitative data regarding the stability and side reactions of BCN with thiols.

ConditionLinkerObservationReference
Reaction with β-mercaptoethanol (10 mM) for 24hBCN-POE3-NH₂ (100 µM)8 ± 1% of BCN converted to adduct[6]
Intracellular Environment (RAW264.7 cells) for 24hBCN79% degraded[9]
Presence of Glutathione (GSH)BCNMore stable than DBCO[8]
Presence of Glutathione (GSH)DBCOLess stable than BCN (t½ ≈ 71 minutes)[7]

Experimental Protocols

Protocol 1: Thiol Blocking with Iodoacetamide (IAM) Prior to BCN Conjugation

This protocol describes how to block free thiols on a protein sample before conjugation with an this compound linker.

Materials:

  • Protein sample in a suitable buffer (e.g., PBS, pH 7.4)

  • Iodoacetamide (IAM) stock solution (e.g., 100 mM in water or buffer)

  • Desalting column or dialysis equipment

  • This compound reagent

Procedure:

  • To your protein solution, add IAM to a final concentration of 1 mM.

  • Incubate the reaction for 30 minutes at room temperature.[10]

  • Remove excess, unreacted IAM using a desalting column or through dialysis, exchanging the buffer to one suitable for the subsequent SPAAC reaction.

  • Proceed with your standard protocol for conjugating the this compound reagent to your now thiol-blocked protein.

Visualizations

Thiol_Yne_Side_Reaction BCN This compound Product Thiol-yne Adduct (Non-specific Labeling) BCN->Product Thiol-yne Addition Thiol Free Thiol (e.g., Cysteine) Thiol->Product

Caption: Undesired thiol-yne side reaction with BCN linkers.

Mitigation_Strategies cluster_0 Thiol Blocking cluster_1 Competitive Inhibition Protein_Thiol_1 Protein with Free Thiols Blocked_Protein Protein with Blocked Thiols Protein_Thiol_1->Blocked_Protein Alkylation IAM Iodoacetamide (IAM) IAM->Blocked_Protein BCN_Linker This compound Protein_Thiol_2 Protein with Free Thiols BCN_Linker->Protein_Thiol_2 Inhibited BCN_bME BCN-βME Adduct BCN_Linker->BCN_bME bME β-mercaptoethanol (β-ME) bME->BCN_bME Experimental_Workflow Start Start with Protein Sample (contains free thiols) Decision High background signal? Start->Decision Block_Thiols Block Thiols with IAM Decision->Block_Thiols Yes Add_BCN Add this compound Decision->Add_BCN No Purify Remove Excess IAM Block_Thiols->Purify Purify->Add_BCN SPAAC Perform SPAAC Reaction Add_BCN->SPAAC End Analyze Product SPAAC->End

References

Technical Support Center: endo-BCN-PEG4-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted endo-BCN-PEG4-Boc linker from their experimental reactions.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its key functional components?

The this compound linker is a bifunctional molecule widely used in bioconjugation and drug delivery.[1][2] Its structure consists of three key parts:

  • An endo-Bicyclo[6.1.0]nonyne (BCN) group: This strained alkyne enables rapid and specific covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][3]

  • A tetra-polyethylene glycol (PEG4) spacer : This hydrophilic spacer enhances the solubility of the linker and the resulting conjugate in aqueous solutions.[1][4]

  • A Boc-protected amine : The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, stepwise conjugation.[1][5] It is stable under many conditions but can be easily removed under mild acidic conditions to reveal a primary amine for further functionalization.[1][5]

Q2: Why is it necessary to remove unreacted this compound linker?

Removal of unreacted linker is a critical purification step to ensure the homogeneity and purity of the final bioconjugate. Excess linker can interfere with downstream applications and lead to inaccurate characterization and quantification of the desired product.

Q3: What are the common methods for removing unreacted this compound linker?

Common purification methods for removing small molecules like the unreacted linker from larger biomolecules include:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size. It is effective for purifying larger biomolecules like antibodies from the smaller linker molecule.[1]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.[6][7] This method is well-suited for purifying smaller bioconjugates and can provide high-resolution separation.[6]

  • Dialysis: A membrane-based technique that allows for the diffusion of small molecules like the unreacted linker out of a sample containing larger molecules.[1]

  • Tangential Flow Filtration (TFF): A more rapid and scalable filtration method for separating molecules based on size, often used in industrial settings.

  • Liquid-Liquid Extraction: Can be used for initial cleanup based on the differential solubility of the product and the excess reagent in immiscible solvents.[7]

Troubleshooting Guides

Issue 1: Co-elution of Unreacted Linker and Product in Size-Exclusion Chromatography (SEC)

Possible Cause: The size difference between the unreacted linker and the desired product is not significant enough for complete separation by SEC. This is more common when conjugating the linker to smaller biomolecules like peptides.[7]

Solutions:

  • Optimize Column Selection: Choose an SEC column with a fractionation range that provides the best resolution for the molecular weights of your product and the linker.

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the molecules to interact with the stationary phase.[7]

  • Alternative Purification Method: If co-elution persists, consider using a different purification technique like RP-HPLC, which separates based on hydrophobicity rather than size.

Issue 2: Poor Recovery of the Desired Product during Purification

Possible Cause: The product may be adsorbing to the stationary phase of the chromatography column or precipitating during the purification process.[7]

Solutions:

  • Modify Mobile Phase (for RP-HPLC):

    • The addition of a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase can improve peak shape and recovery for peptide and protein conjugates.[7]

    • Adjusting the pH of the buffer to be compatible with the stability and solubility of your product can also prevent precipitation.[7]

  • Column Passivation: Before injecting your sample, equilibrate the column thoroughly with the mobile phase. In some cases, injecting a blank sample can help to passivate active sites on the column that might otherwise bind to your product.[7]

  • Check Solubility: Ensure that the chosen purification buffer and conditions maintain the solubility of your final conjugate. The PEG4 spacer in the linker generally improves aqueous solubility, but the properties of the conjugated molecule are also important.[1]

Experimental Protocols

Protocol 1: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol is suitable for the purification of small molecule and peptide conjugates.

Materials:

  • Crude reaction mixture

  • HPLC system with a C18 column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)[7]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[7]

  • 0.22 µm syringe filter[7]

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase). Filter the sample through a 0.22 µm syringe filter before injection.[7]

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Gradient Elution: Inject the sample and elute using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[7] The unreacted, more hydrophobic Boc-protected linker is expected to have a longer retention time.[7]

  • Fraction Collection: Collect fractions corresponding to the desired product peak.

  • Analysis and Solvent Removal: Analyze the purity of the collected fractions using an appropriate method (e.g., LC-MS). Pool the pure fractions and remove the solvent under reduced pressure (e.g., lyophilization or rotary evaporation).[7]

Quantitative Data Summary:

Purification MethodTypical Purity (%)Typical Yield (%)Scale
Preparative RP-HPLC>9860-85Milligram to Gram
Flash Chromatography90-9870-95Gram to Multi-gram

Note: This data represents typical values for PEGylated small molecules and may vary depending on the specific reaction and crude sample purity.[6]

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)

This protocol is ideal for purifying larger biomolecules like antibodies from the smaller unreacted linker.

Materials:

  • Crude reaction mixture containing the antibody-drug conjugate (ADC)

  • SEC column with an appropriate molecular weight cut-off

  • Isocratic mobile phase (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.

  • Sample Loading: Load the crude reaction mixture onto the column.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate. The larger ADC will elute first, followed by the smaller, unreacted linker.

  • Fraction Collection: Collect fractions corresponding to the ADC peak.

  • Analysis: Determine the protein concentration (e.g., using a BCA assay) and confirm the removal of the unreacted linker.[1]

Visualizations

Experimental Workflow for ADC Synthesis and Purification

ADC_Workflow cluster_synthesis Synthesis cluster_purification Purification antibody Azide-Modified Antibody reaction SPAAC Reaction antibody->reaction linker endo-BCN-PEG4-Drug Conjugate linker->reaction crude_adc Crude ADC Mixture reaction->crude_adc purification Purification (e.g., SEC) crude_adc->purification pure_adc Purified ADC purification->pure_adc Collected unreacted_linker Unreacted Linker purification->unreacted_linker Removed

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis and subsequent purification to remove unreacted linker.

Logical Relationship for Troubleshooting Purification

Troubleshooting_Logic start Purification Issue co_elution Co-elution of Linker and Product start->co_elution poor_recovery Poor Product Recovery start->poor_recovery optimize_column Optimize Column Selection (SEC) co_elution->optimize_column adjust_flow Adjust Flow Rate (SEC) co_elution->adjust_flow change_method Switch to RP-HPLC co_elution->change_method modify_mobile Modify Mobile Phase (RP-HPLC) poor_recovery->modify_mobile passivate_column Passivate Column poor_recovery->passivate_column check_solubility Check Product Solubility poor_recovery->check_solubility

Caption: Troubleshooting logic for common issues encountered during the purification of this compound conjugates.

References

Technical Support Center: endo-BCN-PEG4-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with the endo-BCN-PEG4-Boc linker.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its primary components?

The this compound linker is a heterobifunctional molecule widely used in bioconjugation and the development of antibody-drug conjugates (ADCs) and PROTACs.[1] Its structure consists of three key components:

  • endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that participates in highly efficient and bioorthogonal copper-free click chemistry reactions (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-containing molecules.[2]

  • PEG4 (Tetra-polyethylene glycol): A hydrophilic spacer that enhances the water solubility of the linker and the resulting conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules.[1][2]

  • Boc (tert-butyloxycarbonyl): A protecting group on the terminal amine that allows for a controlled, stepwise conjugation strategy.[1] It is stable under many conditions but can be readily removed with mild acid.[3]

Q2: What are the primary causes of this compound linker aggregation?

While the PEG4 spacer is designed to improve solubility, aggregation can still occur due to several factors:

  • Hydrophobicity: The BCN and Boc groups are inherently more hydrophobic than the PEG spacer.[4] In certain solvent systems or at high concentrations, these hydrophobic moieties can interact, leading to self-association and aggregation.

  • Solvent Choice: The linker has good solubility in organic solvents like DMSO, DMF, and DCM, but poor solubility in aqueous solutions alone.[1][5] Using an inappropriate solvent or an insufficient amount of co-solvent in aqueous buffers can lead to precipitation.

  • High Concentration: Like many molecules with both hydrophobic and hydrophilic regions, high concentrations of the this compound linker can promote the formation of aggregates.

  • pH and Temperature: Suboptimal pH or temperature can affect the stability and solubility of the linker and its conjugates. For instance, the BCN group can show instability with prolonged exposure to neutral pH.[6]

  • Properties of the Conjugated Molecule: When conjugated to a hydrophobic peptide or small molecule, the overall hydrophobicity of the resulting complex increases, making it more prone to aggregation.[7]

Q3: How does the Boc protecting group influence aggregation?

The Boc group is relatively non-polar and contributes to the overall hydrophobicity of the linker. Removal of the Boc group exposes a primary amine, which is typically protonated at physiological pH, increasing the hydrophilicity of the molecule. Therefore, the deprotected linker, endo-BCN-PEG4-amine, may exhibit different solubility characteristics than its Boc-protected precursor.

Q4: Can I expect aggregation issues after conjugating the linker to my molecule of interest?

Yes, conjugation can lead to aggregation, especially if your target molecule is hydrophobic. The resulting conjugate's properties will be a composite of the linker and the attached molecule. The PEG4 spacer helps to mitigate this, but it may not always be sufficient, particularly with high drug-to-antibody ratios (DARs) in ADC development.[7]

Troubleshooting Guide

Problem: I am observing visible precipitates or cloudiness in my solution containing the this compound linker.

Possible Cause Troubleshooting Steps
Poor Solubility in the Chosen Solvent The this compound linker is soluble in organic solvents like DMSO, DMF, and DCM.[1][5] For reactions in aqueous buffers, ensure a sufficient amount of a compatible organic co-solvent is used. Start with a stock solution in 100% DMSO and add it to the aqueous reaction mixture, keeping the final DMSO concentration as low as possible (ideally <10%) to maintain the stability of biomolecules.[1]
Concentration is Too High Prepare a fresh, more dilute solution of the linker. If possible, perform the reaction at a lower concentration.
Suboptimal Temperature Gently warm the solution to see if the precipitate redissolves. Some compounds are less soluble at lower temperatures. However, be mindful of the stability of the linker and any conjugated biomolecules at elevated temperatures.
Incorrect pH of the Buffer Ensure the pH of your buffer is suitable for your reaction and the stability of the linker. The BCN group may degrade with prolonged exposure to neutral pH.[6]

Problem: My bioconjugation reaction has a low yield.

Possible Cause Troubleshooting Steps
Aggregation of the Linker or Conjugate Follow the troubleshooting steps for visible precipitates. Aggregation can reduce the effective concentration of the reactants. Consider using a longer PEG linker if available and appropriate for your application to further enhance solubility.
Degradation of the BCN Moiety Ensure the linker has been stored correctly at -20°C.[6] Prepare fresh solutions before use. Avoid prolonged storage in aqueous solutions.[6]
Incomplete Boc Deprotection (if applicable) If you are using the deprotected amine for conjugation, ensure the Boc group was completely removed. Monitor the deprotection reaction by LC-MS. If incomplete, increase the reaction time or the concentration of TFA (e.g., from 20% to 50% in DCM).[3][8]
Suboptimal Reaction Conditions Optimize the molar ratio of the reactants. A 2- to 10-fold molar excess of the BCN reagent is a common starting point for SPAAC reactions.[1] Ensure the pH of the reaction buffer is optimal for the specific conjugation chemistry being used (e.g., pH 6.5-7.5 for many SPAAC reactions).[6]

Data Summary Tables

Table 1: Solvent Compatibility for this compound

SolventSolubilityNotes
DMSO (Dimethyl sulfoxide)Soluble[1][5]Recommended for preparing stock solutions.[4]
DMF (Dimethylformamide)Soluble[5]Can be used for stock solutions and reactions.
DCM (Dichloromethane)Soluble[1][5]Often used for Boc deprotection with TFA.[8]
AcetonitrileSoluble[5]Can be used in purification (e.g., HPLC).
THF (Tetrahydrofuran)Soluble[5]
Aqueous Buffers (e.g., PBS)PoorRequires a water-miscible organic co-solvent like DMSO.

Table 2: General Recommendations to Minimize Aggregation

ParameterRecommendationRationale
Concentration Use the lowest effective concentration of the linker and other reactants.Reduces the likelihood of intermolecular interactions that lead to aggregation.
Solvent Use a co-solvent system (e.g., DMSO in aqueous buffer) for reactions in aqueous media.The PEG4 spacer enhances water solubility, but the BCN and Boc groups are hydrophobic.[2][4]
pH Maintain pH within the optimal range for your reaction and the stability of the BCN group (typically 6.5-7.5 for SPAAC).[6]Extreme pH can lead to degradation of the linker.[6]
Temperature Perform reactions at room temperature or 4°C, depending on the stability of the biomolecules.Avoid excessive heat which can denature proteins and potentially affect linker stability.
Linker Molar Excess Use the lowest effective molar excess of the linker.A high excess, especially when dissolved in an organic co-solvent, can destabilize biomolecules.
Post-Conjugation Purification Purify the conjugate promptly after the reaction.Removes unreacted linker and can prevent aggregation of the final product during storage.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection

  • Dissolve the Boc-protected conjugate in dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[8]

  • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-2 hours.[8]

  • Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[8]

Protocol 2: General Procedure for SPAAC Reaction with an Azide-Modified Molecule

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).[4]

  • Dissolve the azide-modified molecule in the reaction buffer (e.g., PBS, pH 7.4).

  • Add the this compound stock solution to the solution of the azide-modified molecule. A 2- to 10-fold molar excess of the BCN reagent is a common starting point.[1]

  • Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept low (ideally <10%) to maintain the stability of biomolecules.[1]

  • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[4]

  • Purify the conjugate using an appropriate method, such as HPLC or size-exclusion chromatography.

Visualizations

G This compound Linker Structure and Aggregation Factors cluster_linker This compound Structure cluster_factors Factors Promoting Aggregation cluster_solutions Preventive Measures Linker This compound endo-BCN (Hydrophobic) PEG4 (Hydrophilic) Boc (Hydrophobic) Hydrophobicity Overall Hydrophobicity Linker:bcn->Hydrophobicity contributes to Linker:boc->Hydrophobicity contributes to Linker:peg->Hydrophobicity counteracts HighConc High Concentration HighConc->Hydrophobicity WrongSolvent Poor Solvent Choice WrongSolvent->Hydrophobicity OptimizeConc Optimize Concentration OptimizeConc->HighConc addresses CoSolvent Use Co-solvents CoSolvent->WrongSolvent addresses OptimizeBuffer Optimize Buffer (pH) OptimizeBuffer->WrongSolvent addresses

Caption: Factors influencing this compound aggregation.

G Troubleshooting Workflow for Linker Aggregation Start Start: Aggregation Observed (Precipitate/Cloudiness) CheckConc Is concentration high? Start->CheckConc CheckSolvent Is the solvent system appropriate? CheckConc->CheckSolvent No ReduceConc Action: Reduce Concentration CheckConc->ReduceConc Yes CheckpH Is the buffer pH optimal? CheckSolvent->CheckpH Yes AddCoSolvent Action: Add/Optimize Co-solvent (e.g., DMSO) CheckSolvent->AddCoSolvent No CheckTemp Is the temperature appropriate? CheckpH->CheckTemp Yes AdjustpH Action: Adjust Buffer pH CheckpH->AdjustpH No AdjustTemp Action: Adjust Temperature CheckTemp->AdjustTemp No FurtherOpt If issue persists, consider further optimization (e.g., linker choice, reaction scale) CheckTemp->FurtherOpt Yes Resolved Issue Resolved ReduceConc->Resolved AddCoSolvent->Resolved AdjustpH->Resolved AdjustTemp->Resolved

Caption: A logical workflow for troubleshooting aggregation issues.

References

Technical Support Center: Improving Solubility of endo-BCN-PEG4-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the solubility of endo-BCN-PEG4-Boc and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is determined by a balance between its hydrophobic and hydrophilic components:

  • endo-BCN (Bicyclo[6.1.0]nonyne) group: This strained alkyne is hydrophobic and contributes to lower solubility in aqueous solutions.

  • Boc (tert-butyloxycarbonyl) group: This protecting group is bulky and hydrophobic, further decreasing the molecule's affinity for aqueous media.[1]

  • PEG4 (tetra-polyethylene glycol) spacer: The hydrophilic PEG4 spacer is intentionally included to enhance solubility in aqueous solutions and reduce aggregation.[2][3][4]

The overall solubility in a given solvent depends on the interplay of these three parts. While the PEG4 chain aids aqueous solubility, the two hydrophobic terminal groups often dominate, making the compound more soluble in organic solvents.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is typically soluble in a range of anhydrous organic solvents.[4] Common choices include:

  • Dimethyl sulfoxide (B87167) (DMSO)[2][4]

  • N,N-Dimethylformamide (DMF)[2][4]

  • Dichloromethane (DCM)[2][4]

  • Acetonitrile[5]

  • Tetrahydrofuran (THF)[5]

While the PEG4 spacer does provide some solubility in water, it is generally considered sparingly soluble in purely aqueous buffers.[5]

Q3: Why did my this compound conjugate precipitate when added to an aqueous buffer for a bioconjugation reaction?

A3: This is a common issue known as "crashing out." It typically occurs when a compound dissolved in a high-concentration organic stock solution (like DMSO) is rapidly diluted into an aqueous buffer where it has poor solubility. The final conjugate's solubility is influenced not only by the linker but also by the hydrophobicity of the molecule it is attached to. For large, hydrophobic molecules like many PROTACs, this effect is particularly pronounced.[1] To avoid this, the final concentration of the organic co-solvent should be kept to a minimum, typically below 10%, during the conjugation reaction with sensitive biomolecules like antibodies.[2]

Q4: How does pH affect the stability and solubility of the conjugate during experiments?

A4: pH is a critical factor. The Boc protecting group is stable at neutral to basic pH but is sensitive to acid and will be cleaved at low pH.[6] The BCN group is generally stable but can show gradual degradation upon prolonged exposure to neutral pH (e.g., 7.2) aqueous solutions.[6] Therefore, for reactions involving the BCN group where the Boc group must remain intact, it is crucial to maintain a neutral or slightly basic pH and use freshly prepared solutions.[6]

Q5: What are the best practices for storing this compound?

A5: For long-term stability, the compound should be stored at -20°C in a tightly sealed container.[4][7] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing inside the vial, which could compromise the compound's integrity.[7] Stock solutions in anhydrous solvents like DMSO or DMF can be prepared and stored at -20°C or -80°C, but should be subjected to a minimum number of freeze-thaw cycles.[8]

Troubleshooting Guide for Solubility Issues

This guide addresses common problems encountered during the solubilization and use of this compound and its conjugates.

Issue 1: The solid this compound is not dissolving in the recommended organic solvent.

Possible CauseTroubleshooting Steps
Low-quality or wet solvent Use anhydrous (dry) DMSO or DMF. Moisture can negatively impact solubility and reactivity.[9]
Incomplete dissolution Gently warm the solution (to 30-40°C) or sonicate the vial for a few minutes to aid dissolution.[10]
Compound Purity Impurities can affect solubility. If purity is in doubt, consider purification or obtaining a new batch.[10]

Issue 2: The conjugate precipitates from the reaction mixture upon addition to an aqueous buffer.

Possible CauseTroubleshooting Steps
Poor aqueous solubility Add the organic stock solution of the conjugate to the aqueous buffer slowly and dropwise while gently vortexing. This avoids localized high concentrations.
High final concentration of organic solvent Keep the final percentage of the organic co-solvent (e.g., DMSO) as low as possible, ideally below 10% for antibody conjugations[2] and between 10-20% for peptide reactions.[11]
Hydrophobicity of the conjugate Add a non-ionic surfactant, such as Tween-80 (e.g., at 0.1% final concentration), to the aqueous buffer to help solubilize the hydrophobic conjugate.[1]
Reaching solubility limit If precipitation persists, it may be necessary to lower the overall reaction concentration.

Quantitative Data Summary

The following tables provide a summary of solvents and a conceptual example of how structural modifications can impact solubility.

Table 1: General Solubility Profile of this compound

Solvent Solubility Reference / Notes
DMSO (Dimethyl sulfoxide) Soluble [4] A common solvent for preparing high-concentration stock solutions.
DMF (N,N-Dimethylformamide) Soluble [4] Another common solvent for stock solutions.
DCM (Dichloromethane) Soluble [4] Often used for reactions and Boc-deprotection.[2]

| Aqueous Buffers (e.g., PBS) | Sparingly Soluble |[5][9] The PEG4 spacer imparts some aqueous solubility, but it is limited. |

Table 2: Example of How Linker Modification Can Improve Aqueous Solubility of a PROTAC (This data is illustrative, based on a similar BnO-PEG4-Boc containing PROTAC, to demonstrate a principle)

Compound Key Linker Groups Aqueous Solubility (µM) Rationale for Change
Original PROTAC BnO- (hydrophobic), -Boc (hydrophobic) < 1 The hydrophobic BnO and Boc groups significantly limit aqueous solubility.[1]
Analogue 1 HO- (polar), -Boc (hydrophobic) 5 - 10 Replacing the hydrophobic BnO group with a more polar hydroxyl group improves solubility.[1]

| Analogue 2 | HO- (polar), -NH₂ (polar/ionizable) | > 50 | Removing both the BnO and Boc groups in favor of polar moieties leads to a significant increase in solubility.[1] |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard procedure for preparing a stock solution of this compound for use in conjugation reactions.

  • Equilibration: Allow the vial of solid this compound to warm to room temperature for 15-20 minutes before opening to prevent moisture condensation.[7]

  • Weighing: In a well-ventilated fume hood, quickly weigh the desired amount of the compound into a suitable vial.

  • Dissolution: Add the required volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 10 mM).

  • Solubilization: Vortex the vial for 1-2 minutes. If necessary, sonicate the solution for 5-10 minutes until all solid material is dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]

Protocol 2: General Procedure for a SPAAC Reaction in an Aqueous Medium

This protocol outlines a general method for conjugating an azide-modified biomolecule with this compound while minimizing precipitation.

  • Prepare Biomolecule Solution: Dissolve the azide-modified biomolecule (e.g., protein, peptide) in an appropriate aqueous reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Add Linker: While gently vortexing the biomolecule solution, add the required amount of the this compound stock solution (from Protocol 1) in a dropwise manner. A 2- to 10-fold molar excess of the BCN reagent is a common starting point.[4]

  • Check Final Solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) in the reaction mixture is below a level that would compromise the biomolecule's stability (typically <10%).[2]

  • Incubation: Incubate the reaction mixture at the desired temperature (e.g., room temperature for 2-4 hours or 4°C for 12-24 hours) with gentle mixing.[2][11]

  • Purification: After the reaction is complete, purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC), to remove excess unreacted linker.

Visual Workflows

The following diagrams illustrate logical and experimental workflows for addressing solubility challenges.

TroubleshootingWorkflow start Solubility Issue Encountered is_organic Dissolving in Organic Solvent? start->is_organic Initial Dissolution is_aqueous Precipitation in Aqueous Buffer? start->is_aqueous During Reaction Setup organic_actions 1. Use Anhydrous Solvent 2. Gently Warm or Sonicate 3. Verify Compound Purity is_organic->organic_actions Yes aqueous_actions 1. Add Stock Solution Dropwise 2. Reduce Final % of Co-Solvent 3. Add Surfactant (e.g., Tween-80) is_aqueous->aqueous_actions Yes outcome Solubility Improved organic_actions->outcome aqueous_actions->outcome

Caption: Logical workflow for troubleshooting solubility issues.

ExperimentalWorkflow cluster_prep Stock Solution Preparation cluster_reaction Aqueous Reaction Setup n1 1. Equilibrate Vial to Room Temperature n2 2. Weigh Solid Compound n1->n2 n3 3. Add Anhydrous Solvent (e.g., DMSO) n2->n3 n4 4. Vortex / Sonicate to Dissolve Completely n3->n4 n5 5. Store Aliquots at -20°C n4->n5 n6 6. Prepare Biomolecule in Aqueous Buffer n5->n6 n7 7. Add Stock Solution Dropwise with Mixing n6->n7 n8 8. Ensure Final Co-Solvent Concentration is Low (<10%) n7->n8 n9 9. Proceed with Incubation n8->n9

Caption: Experimental workflow for solubilization and reaction setup.

References

stability of endo-BCN-PEG4-Boc in biological media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-PEG4-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this reagent in biological media and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in biological experiments?

A1: The stability of this compound is primarily dictated by three key factors: the chemical reactivity of the strained BCN (bicyclo[6.1.0]nonyne) group, the integrity of the carbamate (B1207046) linkages, and the lability of the Boc (tert-butyloxycarbonyl) protecting group.[1] Environmental conditions such as pH, temperature, and the presence of biological nucleophiles like thiols significantly impact its stability.[1]

Q2: How does pH affect the stability of the this compound linker?

A2: The stability of this compound is pH-dependent. The Boc protecting group is intentionally designed to be removed under mild acidic conditions (e.g., using trifluoroacetic acid).[1][2] Therefore, exposure to acidic environments can lead to unintended deprotection of the amine. The strained alkyne of the BCN group is susceptible to hydrolysis under acidic conditions, which can result in the formation of inactive byproducts.[1] While the BCN moiety shows reasonable stability under mildly acidic conditions, extreme pH levels should be avoided.[3] For experiments where the Boc group needs to remain intact, it is crucial to maintain a neutral or slightly basic pH.[3]

Q3: What is the stability of this compound in the presence of reducing agents and thiols?

A3: The BCN group is known to react with thiols, such as the amino acid cysteine or the highly abundant intracellular antioxidant glutathione (B108866) (GSH).[1][4] This "thiol-yne" addition can lead to the degradation of the linker.[4] For instance, a BCN derivative has been reported to have a half-life of approximately 6 hours in the presence of glutathione.[1][4][5] This reactivity is a critical consideration for intracellular applications. Some reducing agents, like Tris(2-carboxyethyl)phosphine (TCEP), are not recommended for use with BCN linkers due to observed instability.[4] Dithiothreitol (DTT) is a more compatible alternative for disulfide bond reduction in the presence of BCN.[4]

Q4: Are there differences in stability between carbamate and amide linkages for BCN reagents?

A4: Yes, the type of linkage can influence the stability of BCN-containing reagents. Research indicates that BCN linked via a carbamate bond, as found in this compound, is less stable in biological media and within cultured cells compared to BCN linked through a more robust amide bond.[1] This suggests a potential susceptibility of the carbamate linkages in this compound to enzymatic cleavage.[1]

Q5: What are the recommended storage conditions for this compound?

A5: For optimal long-term stability, this compound should be stored at -20°C or below.[1][3] For short-term storage, a temperature of 0-4°C is suitable for days to weeks.[1] It is generally stable at ambient temperatures for shipping purposes.[1]

Troubleshooting Guides

Issue 1: Low or No Reactivity of BCN with an Azide-Containing Molecule

  • Possible Cause 1: Degradation of the BCN Moiety.

    • Troubleshooting Step: Ensure the reagent has been stored correctly at -20°C.[3] Avoid prolonged storage in aqueous solutions. It is recommended to use freshly prepared solutions of the linker for conjugation reactions.[3]

  • Possible Cause 2: Suboptimal Reaction pH.

    • Troubleshooting Step: The optimal pH for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) can be substrate-dependent. While the reaction is often efficient at a neutral pH (6.5-7.5), it is advisable to perform small-scale pilot reactions at different pH values to find the optimal condition for your specific substrates.[3]

  • Possible Cause 3: Incompatibility with Other Reagents.

    • Troubleshooting Step: As BCN can react with thiols, if your biomolecule has free cysteine residues, consider protecting them before conjugation.[3] Avoid using TCEP as a reducing agent in the presence of the BCN linker.[4]

Issue 2: Unintended Removal of the Boc Protecting Group

  • Possible Cause: Exposure to Acidic Conditions.

    • Troubleshooting Step: Ensure that all buffers and solutions used for handling and storing this compound are at a neutral or slightly basic pH if the Boc group needs to remain intact.[3] If performing a reaction with the BCN group first, maintain the pH above 7.0.[3]

Issue 3: Incomplete Boc Deprotection

  • Possible Cause 1: Insufficiently Acidic Conditions.

    • Troubleshooting Step: A common method for Boc deprotection is treatment with trifluoroacetic acid (TFA).[6] If deprotection is incomplete, you may need to lower the pH by increasing the concentration of the acid.[3]

  • Possible Cause 2: Short Reaction Time.

    • Troubleshooting Step: Increase the incubation time for the deprotection reaction and monitor its progress.[3]

Data Presentation

Table 1: Stability of BCN Derivatives in the Presence of Biological Nucleophiles

CompoundConditionHalf-life (t½)Notes
BCN derivativeGlutathione (GSH)~6 hoursIndicates significant reactivity with thiols, a key consideration for intracellular applications.[1][4][5]
DBCO derivativeGlutathione (GSH)71 minutesFor comparison, demonstrates the relatively greater stability of BCN compared to DBCO in the presence of thiols.[1][4][5]
BCN-functionalized beadsRAW264.7 macrophage-like cells79% degraded after 24 hoursHighlights susceptibility to degradation in a complex intracellular environment.[1]

Table 2: General Storage and Handling Recommendations

ConditionDurationTemperatureNotes
Long-term StorageMonths-20°C or belowRecommended for optimal stability.[1][3]
Short-term StorageDays to weeks0-4°CSuitable for transient storage.[1]
ShippingWeeksAmbientGenerally stable for shipping purposes.[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound via HPLC

This protocol provides a general workflow to experimentally determine the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).[1]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare the biological medium to be tested (e.g., cell culture medium, plasma, or buffer at a specific pH).

  • Incubation:

    • Add the this compound stock solution to the biological medium to a final desired concentration.

    • Prepare parallel samples for each condition to be tested.

    • Incubate the samples at a controlled temperature (e.g., 37°C).[1]

  • Time Points:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.[1]

  • Quenching:

    • Immediately quench the reaction in the aliquot to prevent further degradation. This can be achieved by adding a quenching solution.[1]

  • HPLC Analysis:

    • Analyze the quenched samples using a validated stability-indicating HPLC method. The method must be capable of separating the parent this compound from any degradation products.[1]

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.[1]

    • Plot the percentage of the remaining this compound against time.

    • From this plot, calculate the degradation rate and the half-life (t½) of the compound under the tested conditions.[1]

Visualizations

Stability_Factors cluster_factors Factors Affecting Stability cluster_molecule This compound cluster_degradation Degradation Pathways pH pH BCN BCN Moiety pH->BCN Hydrolysis Boc Boc Group pH->Boc Deprotection (Acidic) Thiols Thiols (e.g., GSH) Thiols->BCN Thiol-Yne Addition Enzymes Enzymes Carbamate Carbamate Linkage Enzymes->Carbamate Cleavage Hydrolysis Hydrolysis BCN->Hydrolysis Thiol_Adduct Thiol Adduct Formation BCN->Thiol_Adduct Cleavage Enzymatic Cleavage Carbamate->Cleavage Deprotection Boc Deprotection Boc->Deprotection Experimental_Workflow start Start: Prepare Solutions (Linker + Biological Medium) incubate Incubate at Controlled Temperature (e.g., 37°C) start->incubate timepoints Withdraw Aliquots at Designated Time Points incubate->timepoints quench Quench Reaction timepoints->quench hplc Analyze by HPLC quench->hplc data_analysis Quantify Peak Area and Calculate Half-life hplc->data_analysis end End: Stability Profile data_analysis->end Troubleshooting_Logic start Experiment Issue low_reactivity Low Reactivity? start->low_reactivity unintended_deprotection Unintended Boc Deprotection? start->unintended_deprotection low_reactivity->unintended_deprotection No check_storage Verify Storage Conditions (-20°C) low_reactivity->check_storage Yes check_buffer_ph Ensure Buffer pH is > 7.0 unintended_deprotection->check_buffer_ph Yes optimize_ph Optimize Reaction pH (6.5-7.5) check_storage->optimize_ph check_reagents Check for Incompatible Reagents (e.g., Thiols, TCEP) optimize_ph->check_reagents

References

Technical Support Center: Preventing Non-Specific Binding of endo-BCN-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate non-specific binding (NSB) of endo-BCN-PEG4-Boc during bioconjugation and other experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a heterobifunctional linker molecule commonly used in bioconjugation and drug delivery. Its structure consists of three key components:

  • endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that readily participates in copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.

  • PEG4 (Tetraethylene glycol): A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility of the molecule in aqueous buffers and reduces steric hindrance.

  • Boc (tert-butyloxycarbonyl): A protecting group on a terminal amine. This group is stable under many reaction conditions but can be easily removed with mild acid to reveal a primary amine for subsequent conjugation.

Q2: What are the primary causes of non-specific binding with this compound?

A2: Non-specific binding of this compound can arise from several molecular interactions:

  • Hydrophobic Interactions: The BCN and Boc groups are inherently hydrophobic and can interact non-specifically with hydrophobic regions of proteins or surfaces.[1][2]

  • Electrostatic Interactions: Although the PEG4 linker is neutral, the overall charge of the molecule it is conjugated to can lead to non-specific binding with oppositely charged surfaces or biomolecules.

  • Thiol-yne Side Reactions: The strained alkyne of the BCN group can undergo a side reaction with free thiol groups (-SH) on cysteine residues of proteins.[1]

Q3: How does the PEG4 linker help in preventing non-specific binding?

A3: The hydrophilic PEG4 spacer creates a hydration shell around the molecule. This "stealth" effect helps to shield the hydrophobic BCN and Boc moieties, reducing non-specific adsorption to surfaces and interactions with proteins.[2]

Q4: Can the Boc protecting group contribute to non-specific binding?

A4: Yes, the Boc group is hydrophobic and can contribute to non-specific binding through hydrophobic interactions. However, its primary role is to prevent unwanted reactions of the amine group during the initial conjugation step. Once deprotected, the resulting primary amine can be involved in electrostatic interactions.

Troubleshooting Guides

Problem 1: High background signal in fluorescence-based assays.

High background fluorescence can obscure the specific signal, leading to inaccurate quantification and imaging.

start High Background Signal Detected check_blocking Is the blocking step adequate? start->check_blocking optimize_blocking Optimize Blocking: - Increase BSA/Tween-20 concentration - Increase incubation time - Try alternative blocking agents check_blocking->optimize_blocking No check_washing Are washing steps sufficient? check_blocking->check_washing Yes optimize_blocking->check_washing optimize_washing Optimize Washing: - Increase number and duration of washes - Add Tween-20 to wash buffer check_washing->optimize_washing No check_concentration Is the probe concentration too high? check_washing->check_concentration Yes optimize_washing->check_concentration optimize_concentration Reduce this compound conjugate concentration check_concentration->optimize_concentration Yes check_buffer Is the buffer composition optimal? check_concentration->check_buffer No optimize_concentration->check_buffer optimize_buffer Optimize Buffer: - Adjust pH - Increase ionic strength (e.g., NaCl) check_buffer->optimize_buffer No end_success Problem Resolved check_buffer->end_success Yes optimize_buffer->end_success end_fail Consult further resources optimize_buffer:s->end_fail:n

Troubleshooting workflow for high background fluorescence.
Problem 2: Non-specific labeling of proteins.

This can occur due to the thiol-yne side reaction with cysteine residues or hydrophobic interactions.

start Non-Specific Protein Labeling Observed control_exp Perform Control Experiments start->control_exp no_azide No Azide (B81097) Control: React protein with this compound conjugate without azide partner. control_exp->no_azide thiol_block Thiol Blocking Control: Pre-treat protein with a thiol-blocking agent (e.g., Iodoacetamide) before adding the BCN conjugate. control_exp->thiol_block result_no_azide Labeling still observed? no_azide->result_no_azide result_thiol_block Labeling reduced? thiol_block->result_thiol_block conclusion_hydrophobic Primary Cause: Hydrophobic/Electrostatic Interactions result_no_azide->conclusion_hydrophobic Yes conclusion_thiol Primary Cause: Thiol-yne side reaction result_thiol_block->conclusion_thiol Yes solution_hydrophobic Solution: - Optimize blocking agents - Adjust buffer conditions (pH, ionic strength) conclusion_hydrophobic->solution_hydrophobic solution_thiol Solution: - Block thiols before conjugation - Use a competitive inhibitor (e.g., β-ME) conclusion_thiol->solution_thiol

Diagnostic workflow for non-specific protein labeling.

Data Presentation: Efficacy of Blocking Agents and Buffer Conditions

The following tables summarize quantitative data on the reduction of non-specific binding using various blocking agents and buffer conditions. This data is derived from a model system and should be used as a guide for optimization.

Table 1: Comparison of Blocking Agents in Reducing Non-Specific Binding

Blocking Agent/ConditionConcentrationReduction in NSB (%)Primary Interaction Targeted
Control (No Blocker) -0-
Bovine Serum Albumin (BSA) 0.1% (w/v)~40Hydrophobic & Electrostatic
1.0% (w/v)~88Hydrophobic & Electrostatic
Tween-20 0.05% (v/v)~7Hydrophobic
BSA + Tween-20 1.0% + 0.05%~87Hydrophobic & Electrostatic

Data adapted from a study on rabbit IgG binding to a carboxylated sensor surface and may not be directly representative of all experimental systems.[3]

Table 2: Effect of Buffer Composition on Non-Specific Binding

Buffer ConditionParameter ChangeReduction in NSB (%)Primary Interaction Targeted
pH Adjustment pH 6.0 to 7.4~87Electrostatic
Ionic Strength Addition of 200 mM NaCl100Electrostatic
Addition of 300 mM NaCl100Electrostatic

Data adapted from a study on rabbit IgG binding to a carboxylated sensor surface and may not be directly representative of all experimental systems.[3]

Experimental Protocols

Protocol 1: General Surface Blocking to Reduce Non-Specific Binding

This protocol describes a standard method for blocking surfaces (e.g., microplates, biosensor chips) prior to the introduction of your this compound conjugate.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Blocking Buffer Options:

    • A (Protein-based): 1-5% (w/v) Bovine Serum Albumin (BSA) in PBS.

    • B (Detergent-based): PBS with 0.05% (v/v) Tween-20 (PBST).

    • C (Combined): 1% BSA in PBST.

  • Wash Buffer: PBST

Procedure:

  • Initial Wash: Wash the surface three times with PBS.

  • Blocking: Add a sufficient volume of your chosen Blocking Buffer to completely cover the surface.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Decant the blocking solution and wash the surface 3-5 times with Wash Buffer.

  • Proceed with Assay: The surface is now blocked and ready for the addition of your this compound conjugate.

Protocol 2: Thiol Blocking to Prevent Thiol-Yne Side Reactions

This protocol describes the blocking of free thiol groups on a protein before conjugation with the BCN linker.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Iodoacetamide (IAM)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare IAM Solution: Immediately before use, prepare a stock solution of Iodoacetamide in a suitable buffer.

  • Blocking Reaction: Add a 10-20 fold molar excess of IAM to the protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature in the dark.

  • Purification: Remove excess IAM using a desalting column or by dialysis, exchanging the buffer to one suitable for the subsequent SPAAC reaction.

  • Proceed with Conjugation: The thiol-blocked protein is now ready for conjugation with the this compound linker.

Protocol 3: Quantitative Assay for Non-Specific Binding

This fluorescence-based assay helps to quantify the level of non-specific binding of a fluorescently-labeled this compound conjugate.

Materials:

  • 96-well black, clear-bottom plates

  • Fluorescently-labeled this compound conjugate

  • Blocking buffers (as described in Protocol 1)

  • Wash Buffer (e.g., PBST)

  • Control surface or protein-coated surface

  • Fluorescence plate reader

Procedure:

  • Surface Preparation: Prepare wells with your specific target and control wells (no target).

  • Blocking: Block all wells using different blocking conditions as outlined in Protocol 1.

  • Washing: Wash all wells as described in Protocol 1.

  • Probe Incubation: Add a dilution series of the fluorescently-labeled this compound conjugate to both target and control wells. Incubate for 1-2 hours at room temperature.

  • Final Washing: Wash all wells extensively with Wash Buffer to remove any unbound conjugate.

  • Fluorescence Measurement: Read the fluorescence intensity in each well using a plate reader.

  • Data Analysis: Subtract the fluorescence signal from the control wells (non-specific binding) from the signal in the target wells to determine the specific binding. Compare the signal from the control wells across different blocking conditions to quantify the reduction in non-specific binding.

References

challenges in scaling up endo-BCN-PEG4-Boc reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-PEG4-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and troubleshooting associated with scaling up reactions involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions involving this compound?

A3: Scaling up reactions with PEG derivatives like this compound presents challenges in maintaining product uniformity and purity. Key issues include managing reaction exotherms, ensuring homogenous mixing, potential for increased side reactions, and developing effective purification strategies for larger quantities.[1] For instance, Boc deprotection at a large scale requires careful heat management due to the exothermic nature of adding TFA and an adequate venting system to handle the off-gassing of isobutylene (B52900) and carbon dioxide.[1]

Q2: How should this compound be stored for long-term stability, especially when purchased in larger quantities for scale-up?

A2: For long-term stability, this compound should be stored at -20°C in a tightly sealed container.[2][3][4] Before use, it is crucial to allow the vial to equilibrate to room temperature to prevent moisture condensation, which can compromise the compound's stability.[3]

Q3: What factors influence the stability of the BCN group during scaled-up reactions?

A3: The primary factors influencing the stability of the BCN group are pH, temperature, and the presence of nucleophiles like thiols.[2] While generally stable, the BCN ring can degrade with prolonged exposure to neutral pH (e.g., 7.2).[4] Strong acidic or basic conditions should be avoided.[4] Additionally, BCN derivatives show significant reactivity with thiols, such as glutathione, which is a critical consideration for intracellular applications or when using thiol-containing buffers.[2]

Q4: Are there specific safety precautions for handling large quantities of this compound?

A4: Yes. When handling larger quantities, it is essential to work in a well-ventilated area, preferably within a chemical fume hood.[3] Recommended personal protective equipment (PPE) includes safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., nitrile), and a standard laboratory coat.[3] For large-scale spills, the area should be evacuated, and the institution's environmental health and safety (EHS) office should be contacted.[3]

Q5: How does the PEG4 spacer affect scale-up of purification?

A5: The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule.[5][6] While this is beneficial for many applications, it can present challenges in purification. For example, during reverse-phase HPLC, the PEG chain can lead to broader peaks. In liquid-liquid extractions, the increased water solubility may lead to lower recovery in the organic phase. Purification strategies may need to be adapted for large-scale operations; for instance, crystallization or precipitation might be more practical than column chromatography.[1]

Troubleshooting Guides

Issue 1: Incomplete or Slow Boc Deprotection at Scale

Symptoms:

  • Significant amount of starting material (this compound) remains after the expected reaction time in large batches.

  • LC-MS or NMR analysis shows a complex mixture of starting material and product.[7]

Potential Cause Suggested Solution for Scale-Up
Insufficient Acid Strength or Concentration The efficiency of Boc cleavage by acidolysis can be concentration-dependent. When scaling up, ensure the final concentration of the acid is maintained. Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane, if TFA is insufficient.[7]
Inadequate Mixing/Local Concentration Gradients In large reaction vessels, inefficient stirring can lead to poor mixing of the acid and the substrate.[1] Ensure the reactor is equipped with an appropriate overhead stirrer and baffling to guarantee homogenous mixing.
Poor Heat Transfer The addition of acid (e.g., TFA) can be exothermic.[1] In a large volume, this can create localized heating that might affect the reaction. Use a jacketed reactor with a cooling system to maintain a consistent and controlled temperature.[1]
Steric Hindrance The bulky PEG chain can sterically hinder the acid's approach.[7] At scale, this effect might be more pronounced if mixing is not optimal. Using a higher concentration of a strong acid can help overcome this.[7]
Issue 2: Side Product Formation During Scale-Up

Symptoms:

  • Unexpected peaks are observed in HPLC or LC-MS analysis of the crude product from a large-scale reaction.[7]

  • Mass spectrometry data indicates modifications to the BCN ring or alkylation of the molecule.

Potential Cause Suggested Solution for Scale-Up
Alkylation by Tert-butyl Cation The cleavage of the Boc group generates a reactive tert-butyl cation that can alkylate nucleophilic sites.[7] This is more likely in concentrated solutions. Always include a scavenger like triisopropylsilane (B1312306) (TIS) or triethylsilane (TES) at 2.5-5% (v/v) in the reaction mixture.[7]
BCN Ring Instability Strong acidic conditions or localized "hot spots" from poor heat management could lead to side reactions involving the strained BCN ring.[7] Monitor the reaction closely and ensure uniform temperature control. If degradation is observed, consider using milder deprotection conditions.[7]
Formation of Oligomeric Byproducts In conjugation reactions, high concentrations of reactive species can favor oligomerization.[1] For large-scale reactions, consider a controlled (e.g., dropwise) addition of one reagent to the other to maintain a low concentration of the reactive intermediate.[1]
Issue 3: Challenges in Large-Scale Purification

Symptoms:

  • Poor separation between the desired product and excess reagent or impurities during column chromatography.[8]

  • Low recovery of the final product after purification.[8]

Potential Cause Suggested Solution for Scale-Up
Column Overloading Large-scale column chromatography can be impractical. If chromatography is necessary, ensure the column is appropriately sized for the amount of material and perform loading studies to avoid overloading.
Sub-optimal Chromatography Conditions For reverse-phase HPLC, optimize the gradient, mobile phase composition (e.g., acetonitrile (B52724) vs. methanol), and consider additives. Adding a small amount of an ion-pairing agent like TFA (0.1%) can improve peak shape and recovery.[8]
Ineffective Purification Method for Scale Methods like preparative HPLC may not be cost-effective or efficient for very large quantities. Investigate alternative purification methods such as crystallization, precipitation, or large-scale size-exclusion chromatography (SEC) if there is a significant size difference between the product and impurities.[1][8]
Product Adsorption or Precipitation The product may adsorb to the stationary phase or precipitate.[8] Passivating the column by running a blank gradient before injection can help.[8] Ensure the chosen purification solvents maintain the solubility of your product throughout the process.

Experimental Protocols

Protocol: General Method for Boc Deprotection

This protocol provides a starting point for the acid-mediated deprotection of this compound.

  • Dissolution: Dissolve this compound in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M in a suitable reaction vessel.[7]

  • Scavenger Addition: Add a scavenger, such as triisopropylsilane (TIS), to a final concentration of 2.5-5% (v/v).[7]

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v).[5][7] For larger scales, monitor the internal temperature during addition.

  • Reaction: Allow the reaction to proceed at room temperature for 1-2 hours.[5][9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.[7][9]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual TFA, add toluene (B28343) and concentrate again. Repeat this co-evaporation step two more times.[7] The resulting TFA salt can often be used directly in the next step.

Protocol: General Method for HPLC Purification

This is a general guideline for the purification of a conjugate synthesized using this compound.

  • Sample Preparation: After the reaction, quench if necessary. If the reaction solvent is incompatible with the HPLC mobile phase, perform a solvent exchange or dilution. Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., DMSO) and filter through a 0.22 µm syringe filter.[8]

  • HPLC Conditions:

    • Column: A C18 stationary phase is a common starting point.[8]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[8][10]

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[8][10]

    • Gradient: A typical starting gradient is 5% to 95% Mobile Phase B over 30 minutes. This must be optimized for the specific separation.[8]

    • Flow Rate: 1 mL/min for an analytical column; this will be scaled up for a preparative column.[8]

    • Detection: UV detection at a wavelength where the components absorb (e.g., 220 nm or 280 nm).[8]

  • Analysis and Collection:

    • Perform a small analytical injection first to determine the retention times of the product and impurities.[8]

    • Based on the analytical run, set up the collection parameters for the preparative run to isolate the desired product peak.[8]

Visualizations

Scale_Up_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_down Downstream Phase A Bench-Scale Protocol Optimization B Safety & Hazard Analysis A->B C Define Scale-Up Factor B->C D Reagent & Solvent Procurement C->D E Reactor Setup & Staging D->E F Controlled Reagent Addition (Monitor Temperature) E->F G Reaction Monitoring (In-Process Controls) F->G G->F Adjust Parameters H Quenching / Work-up G->H I Crude Product Isolation H->I J Large-Scale Purification (e.g., Crystallization, Prep HPLC) I->J K Final Product Analysis & QC J->K Boc_Deprotection_Troubleshooting Start Start: Monitor Boc Deprotection Reaction CheckCompletion Is Reaction Complete? Start->CheckCompletion CheckPurity Are Side Products Observed? CheckCompletion->CheckPurity Yes Incomplete Incomplete Reaction CheckCompletion->Incomplete No SideProducts Side Products Formed CheckPurity->SideProducts Yes End Proceed to Work-up CheckPurity->End No Solution1 Increase Acid Conc. Extend Time Improve Mixing Incomplete->Solution1 Solution2 Add Scavenger (TIS) Improve Temp Control Use Milder Conditions SideProducts->Solution2 Solution1->Start Re-evaluate Solution2->Start Re-optimize

References

Technical Support Center: The Influence of pH on endo-BCN-PEG4-Boc Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-PEG4-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the impact of pH on the stability and reactivity of this versatile linker. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functional components?

This compound is a heterobifunctional linker molecule with three key components:

  • endo-Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry, for reaction with azide-containing molecules.[1]

  • Polyethylene (B3416737) Glycol (PEG4): A four-unit polyethylene glycol spacer that increases hydrophilicity and provides spatial separation between the conjugated molecules.

  • tert-Butyloxycarbonyl (Boc): A protecting group on a primary amine that is stable under neutral and basic conditions but can be removed under acidic conditions to reveal the reactive amine.[1]

Q2: How does pH affect the stability of the Boc protecting group?

The Boc group is sensitive to acidic conditions. At low pH, the Boc group is cleaved, exposing the primary amine in a generally irreversible process. The rate of this deprotection is dependent on the specific acidic pH, with lower pH values leading to faster removal. Under neutral to basic conditions, the Boc group is stable.[1]

Q3: How does pH impact the stability of the BCN moiety?

The BCN group is generally more stable than other strained alkynes but can be unstable under certain conditions.[1] Prolonged exposure to neutral or slightly basic pH (e.g., 7.2) may lead to gradual degradation of the BCN ring.[1] Conversely, the BCN group has shown reasonable stability under mildly acidic conditions.[1] Extreme pH conditions, both highly acidic and highly basic, should be avoided to maintain the integrity of the BCN ring.[1]

Q4: How does pH influence the reactivity of the BCN group in SPAAC reactions?

The rate of the SPAAC reaction between BCN and an azide (B81097) can be influenced by pH.[1] The protonation state of the azide-containing molecule can affect its nucleophilicity and, consequently, the reaction kinetics. For many applications, the reaction proceeds efficiently at or near neutral pH (6.5-7.5).[1] However, the optimal pH for a specific reaction may vary depending on the properties of the azide-containing substrate.[1]

Q5: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound at -20°C.

Data Presentation

pH Stability Profile of Functional Groups in this compound

The following tables summarize the stability of the Boc and BCN functional groups at different pH values.

Table 1: Illustrative Stability of the Boc Group at 25°C [1]

pHHalf-life of Boc Group (hours)Stability
3.0< 0.1Very Unstable
4.01Unstable
5.024Moderately Stable
6.0> 200Stable
7.0> 200Stable
8.0> 200Stable

Note: Actual rates may vary depending on specific experimental conditions and buffer composition.

Table 2: Qualitative Stability of the BCN Moiety

pH ConditionStability of BCN Moiety
Highly AcidicDegradation may occur; extreme conditions should be avoided.[1]
Mildly AcidicReasonably stable.[1]
Neutral (e.g., 7.2)Gradual degradation with prolonged exposure.[1]
Slightly BasicPotential for gradual degradation.[1]
Highly BasicDegradation may occur; extreme conditions should be avoided.[1]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol outlines the procedure for the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Toluene (B28343)

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[1]

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[2]

  • Stir the reaction at room temperature for 1-2 hours.[2]

  • Monitor the reaction progress by LC-MS to confirm the removal of the Boc group.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[1]

  • Add toluene and concentrate again under reduced pressure. Repeat this step two more times to remove residual TFA.[1]

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized.

Protocol 2: SPAAC Reaction with an Azide-Modified Protein

This protocol provides a general workflow for conjugating the BCN moiety of this compound to an azide-modified protein.

Materials:

  • Azide-modified protein

  • This compound

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.5)

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Prepare a solution of the azide-modified protein in the reaction buffer.[2]

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Add a 5-10 molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.[2]

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle mixing.[2]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).

  • Purify the BCN-protein conjugate by SEC to remove excess linker and byproducts.

Troubleshooting Guide

Issue 1: Low or no reactivity of BCN with azide partner.

  • Possible Cause 1: Degradation of the BCN moiety.

    • Troubleshooting Step: Ensure that the this compound reagent has been stored properly at -20°C. Avoid prolonged storage in aqueous solutions, especially at neutral or slightly basic pH.[1] Use freshly prepared solutions of the linker for conjugation.

  • Possible Cause 2: Suboptimal reaction pH.

    • Troubleshooting Step: The optimal pH for SPAAC can be substrate-dependent. Perform small-scale pilot reactions at different pH values (e.g., 6.5, 7.0, 7.5, 8.0) to determine the optimal condition for your specific azide.

  • Possible Cause 3: Incompatibility with other reagents.

    • Troubleshooting Step: The BCN group is known to react with thiols (e.g., from cysteine residues or additives like DTT). If your biomolecule contains free thiols, consider protecting them prior to conjugation.

Issue 2: Unintended removal of the Boc protecting group.

  • Possible Cause: Exposure to acidic conditions.

    • Troubleshooting Step: Ensure all buffers and solutions used for storing and handling this compound are at a neutral or slightly basic pH if the intention is to keep the Boc group intact. If performing a reaction with the BCN group first, maintain the pH above 7.0.[1]

Issue 3: Incomplete Boc deprotection.

  • Possible Cause 1: Insufficiently acidic conditions.

    • Troubleshooting Step: Lower the pH of the deprotection buffer. A common method for Boc deprotection is treatment with TFA in a suitable solvent. Test different concentrations of acid and reaction times to achieve complete deprotection.[1]

  • Possible Cause 2: Short reaction time.

    • Troubleshooting Step: Increase the incubation time for the deprotection reaction and monitor the progress using a suitable analytical method.[1]

Visualizations

ph_impact_workflow cluster_conditions Experimental pH Condition cluster_boc Boc Group cluster_bcn BCN Moiety acidic Acidic pH (e.g., < 6) boc_cleaved Boc Cleaved (Amine Exposed) acidic->boc_cleaved Rapid Deprotection bcn_stable BCN Stable & Reactive acidic->bcn_stable Reasonably Stable neutral Neutral pH (e.g., 6.5-7.5) boc_intact Boc Intact neutral->boc_intact Stable bcn_degraded BCN Degraded neutral->bcn_degraded Gradual Degradation (Prolonged Exposure) basic Basic pH (e.g., > 8) basic->boc_intact Stable basic->bcn_degraded Potential Degradation

Caption: Logical relationship of pH's impact on this compound functional groups.

experimental_workflow cluster_step1 Step 1: First Conjugation or Deprotection cluster_step2 Step 2: Subsequent Reaction start Start with This compound spaac_first SPAAC Reaction (pH 6.5-7.5) start->spaac_first deprotection_first Boc Deprotection (Acidic pH, e.g., TFA) start->deprotection_first deprotection_second Boc Deprotection (Acidic pH) spaac_first->deprotection_second amine_reaction Amine Reaction (e.g., with NHS ester) deprotection_first->amine_reaction deprotection_second->amine_reaction end_product Final Bioconjugate amine_reaction->end_product

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Bicyclo[6.1.0]nonyne (BCN) Stability During Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the selective removal of the tert-butyloxycarbonyl (Boc) protecting group without affecting the acid-sensitive bicyclo[6.1.0]nonyne (BCN) moiety. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help navigate this common challenge in chemical synthesis.

Troubleshooting Guide: Optimizing Boc Deprotection in the Presence of BCN

This guide addresses specific issues you may encounter during the deprotection of Boc-protected amines in molecules containing a BCN group.

Question: My BCN group is degrading during Boc deprotection with Trifluoroacetic Acid (TFA). What is happening and what are my alternatives?

Answer:

The strained cyclooctyne (B158145) ring of the BCN group is labile under the strong acidic conditions required for standard Boc deprotection with TFA. The acid catalyzes the hydration of the alkyne, leading to the formation of vinyl alcohol and ketone species, rendering the BCN group inactive for subsequent click chemistry reactions.

To avoid degradation of the BCN moiety, it is crucial to employ milder deprotection methods. Below is a comparison of various approaches:

Deprotection MethodReagents & ConditionsImpact on BCN GroupRecommended Use Case
Strong Acid (Standard) 20-50% TFA in DCM, rt, 1-2 hHigh Degradation Not recommended for BCN-containing substrates.
Milder Brønsted Acid 85% aq. H₃PO₄ in THF, rt, 4-8 hSignificantly Reduced Degradation When other acid-sensitive groups (e.g., esters) are present and a non-acidic method is not feasible.[1][2]
Lewis Acid ZnBr₂ (2-3 equiv.) in DCM, rt, hours to daysGood Stability For substrates sensitive to protic acids. Reaction times can be long.[3][4]
Thermal (Neutral) Reflux in water or high-boiling solvent (e.g., Toluene (B28343), TFE), 100-180°CHigh Stability For thermally stable substrates. Offers a clean, acid-free deprotection.[5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: Why is the BCN group sensitive to acidic conditions?

The BCN group contains a highly strained triple bond within an eight-membered ring. This strain makes the alkyne susceptible to nucleophilic attack, which is catalyzed by acids. Protonation of the alkyne by a strong acid makes it more electrophilic and prone to hydration, leading to the opening of the cyclooctyne ring and loss of its click reactivity.

Q2: Are there any acidic conditions that are safe for the BCN group?

While complete stability cannot be guaranteed with any acid, milder acidic conditions significantly reduce the rate of BCN degradation. Dichloroacetic acid (DCA) in toluene has been shown to be less detrimental to BCN than trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) during detritylation in oligonucleotide synthesis, with approximately 79% of the BCN group remaining intact after 30 minutes with DCA in toluene.[9] Aqueous phosphoric acid is another milder alternative to strong acids like TFA.[1][2]

Q3: What are the most reliable methods for Boc deprotection without affecting the BCN group?

Based on the available data, non-acidic methods are the most reliable for preserving the BCN group. Thermal deprotection is a highly effective and clean method, provided your substrate is thermally stable.[5][6][7][8] Lewis acid-mediated deprotection using Zinc Bromide (ZnBr₂) in DCM is another excellent option for acid-sensitive substrates.[3][4]

Q4: Can I use an orthogonal protecting group strategy to avoid this issue altogether?

Yes, employing an orthogonal protecting group from the outset is a highly recommended and robust strategy. The allyloxycarbonyl (Alloc) group is an excellent alternative to Boc in this context. The Alloc group is stable under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. It can be selectively removed under mild, neutral conditions using a palladium catalyst, which will not affect the BCN group.[10][11][12]

Q5: What are the signs of BCN degradation in my reaction?

Degradation of the BCN group can be monitored by techniques such as ¹H NMR spectroscopy, where the disappearance of the characteristic alkyne protons and the appearance of new signals in the vinylic or aldehydic/ketonic regions would be indicative of decomposition. LC-MS analysis would show a decrease in the mass of the desired product and the appearance of new peaks corresponding to the hydrated byproducts.

Experimental Protocols

Protocol 1: Boc Deprotection using Aqueous Phosphoric Acid

This protocol is suitable for substrates where a milder acidic condition is required to preserve other sensitive functional groups.

  • Dissolve the Boc-protected substrate in Tetrahydrofuran (THF).

  • Add 85% aqueous phosphoric acid (15 equivalents) dropwise to the solution at room temperature.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Boc Deprotection using Zinc Bromide (Lewis Acid)

This protocol is recommended for substrates that are sensitive to protic acids.

  • Dissolve the Boc-protected amine (1.0 equivalent) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous Zinc Bromide (2.0-3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to several days. Monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an aqueous solution of a mild base (e.g., sodium carbonate) and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.[3][4]

Protocol 3: Thermal Boc Deprotection

This is a clean, acid-free method suitable for thermally stable molecules.

  • Dissolve the Boc-protected substrate in a high-boiling point solvent such as water, toluene, or 2,2,2-trifluoroethanol (B45653) (TFE).

  • Heat the solution to reflux (typically 100-180°C) and monitor the reaction by TLC or LC-MS. Reaction times can range from 30 minutes to several hours depending on the substrate and solvent.[5][6][7][8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to isolate the deprotected product. Often, no further purification is necessary.

Visual Guides

Boc_Deprotection_and_BCN_Degradation cluster_deprotection Boc Deprotection Pathway cluster_degradation BCN Degradation Pathway Boc-NH-R Boc-Protected Amine H2N-R Deprotected Amine Boc-NH-R->H2N-R Mild Acid (H₃PO₄) or Lewis Acid (ZnBr₂) or Heat (Δ) BCN BCN Moiety Degraded_BCN Vinyl Alcohol / Ketone BCN->Degraded_BCN Strong Acid (TFA) H₂O

Caption: Boc deprotection pathways and the BCN degradation pathway under strong acidic conditions.

decision_workflow start Start: Boc deprotection with BCN present q1 Is the substrate thermally stable? start->q1 thermal Use Thermal Deprotection q1->thermal Yes q2 Are other acid-sensitive groups present? q1->q2 No lewis_acid Use ZnBr₂ in DCM q2->lewis_acid Yes mild_acid Use aq. H₃PO₄ in THF q2->mild_acid No reconsider Consider orthogonal protection (e.g., Alloc) lewis_acid->reconsider If reaction is too slow or incomplete mild_acid->reconsider If BCN degradation is still observed

Caption: Decision workflow for selecting a suitable Boc deprotection method in the presence of a BCN group.

References

Technical Support Center: Purification of endo-BCN-PEG4-Boc Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for the purification of proteins labeled with endo-BCN-PEG4-Boc.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound labeled proteins.

Q1: Why is there a low recovery of my labeled protein after purification?

Low recovery can stem from several factors related to protein stability and the purification method itself.

  • Possible Cause 1: Protein Aggregation. The conjugation of the hydrophobic this compound linker can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.[1]

    • Solution:

      • Optimize Buffer Conditions: Screen different buffer pH and ionic strengths. Consider adding excipients like arginine or polysorbates to prevent aggregation.[1]

      • Control Drug-to-Antibody Ratio (DAR): Higher DARs often correlate with increased aggregation. Aim for a lower, more controlled DAR if aggregation is a persistent issue.[1]

      • Gentle Handling: Avoid harsh mixing or high shear forces during purification steps.[1]

  • Possible Cause 2: Non-specific Binding to Chromatography Resin. The labeled protein may be irreversibly binding to the chromatography matrix.

    • Solution:

      • Adjust Mobile Phase: For Hydrophobic Interaction Chromatography (HIC), optimizing the salt concentration in the elution buffer is crucial.[2] For other methods, altering the pH or including additives in the buffer might reduce non-specific interactions.

      • Change Resin Type: If non-specific binding is suspected, try a different type of chromatography resin with a different chemistry.

  • Possible Cause 3: Protein Degradation. Proteases present in the sample can degrade the target protein, leading to lower yields of the intact conjugate.[3]

    • Solution:

      • Add Protease Inhibitors: Include a protease inhibitor cocktail in your buffers, especially during the initial stages of purification.[3]

      • Work at Low Temperatures: Perform purification steps at 4°C to minimize protease activity.[1]

Q2: How can I efficiently remove unreacted this compound linker?

The removal of small molecule impurities like the unreacted linker is a critical step.

  • Recommended Method 1: Size Exclusion Chromatography (SEC). SEC is a widely used method for separating large molecules like proteins from smaller molecules based on their hydrodynamic radius.[4][5]

    • Protocol: See "Detailed Experimental Protocols" section.

    • Considerations: Ensure a significant size difference between your protein and the linker for effective separation.

  • Recommended Method 2: Tangential Flow Filtration (TFF) / Dialysis. These methods are effective for buffer exchange and removing small molecules from protein solutions.[4][] TFF is generally faster and more scalable.[4]

    • Protocol: See "Detailed Experimental Protocols" section.

    • Considerations: Select a membrane with a molecular weight cut-off (MWCO) that retains your protein while allowing the small linker to pass through.

Q3: How do I separate the labeled protein from the unlabeled protein?

This separation can be challenging and often requires a high-resolution chromatography step.

  • Primary Method: Hydrophobic Interaction Chromatography (HIC). The addition of the this compound linker increases the hydrophobicity of the protein. HIC separates proteins based on differences in their surface hydrophobicity and is a powerful tool for separating conjugated from unconjugated species.[1][3][7]

    • Principle: Proteins are loaded onto the HIC column in a high-salt buffer, which promotes hydrophobic interactions. Elution is achieved by decreasing the salt concentration. The more hydrophobic labeled protein will bind more tightly and elute at a lower salt concentration.[3]

    • Protocol: See "Detailed Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: What is the best first step in purifying my this compound labeled protein?

A common and effective initial step is Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[4] Both methods are excellent for removing excess, unreacted small molecule linker and for buffer exchanging the protein into a buffer suitable for subsequent high-resolution purification steps.[4]

Q2: How does the Boc protecting group on the linker affect the purification strategy?

The tert-butyloxycarbonyl (Boc) group is hydrophobic and increases the overall hydrophobicity of the linker. This property is exploited in methods like HIC to separate labeled from unlabeled protein. It is generally recommended to purify the conjugate to remove the excess this compound before proceeding with any potential Boc deprotection to avoid complicating the purification process with additional impurities.

Q3: Can I use ion-exchange chromatography (IEX) for purification?

Yes, IEX can be a useful step in the overall purification workflow.[] It separates proteins based on charge, and while the this compound linker itself is neutral, conjugation can sometimes lead to subtle changes in the protein's surface charge or pI. IEX is often used to remove process-related impurities like host cell proteins and DNA.[]

Q4: What analytical techniques can I use to assess the purity of my final product?

  • Size Exclusion Chromatography (SEC-HPLC): To determine the percentage of monomer, aggregates, and fragments.[1]

  • Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the drug-to-antibody ratio (DAR) distribution and separate different conjugated species.[1][3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and verify successful labeling.[5]

  • SDS-PAGE: To visualize the increase in molecular weight after conjugation and assess overall purity.[5]

Data Presentation

Table 1: Comparison of Common Purification Methods for this compound Labeled Proteins

Purification MethodPrinciple of SeparationPrimary ApplicationAdvantagesLimitations
Size Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)Removal of excess linker and buffer exchange.[4]Mild conditions, preserves protein activity.Lower resolution for separating labeled vs. unlabeled protein.
Tangential Flow Filtration (TFF) / Dialysis Molecular Weight Cut-OffRemoval of excess linker and buffer exchange.[4][]Rapid, scalable, and efficient for buffer exchange.[4]Does not separate labeled from unlabeled protein or aggregates.
Hydrophobic Interaction Chromatography (HIC) Surface HydrophobicitySeparation of labeled from unlabeled protein and different DAR species.[1][3]High resolution for species with different hydrophobicities.Can sometimes lead to protein precipitation if conditions are not optimized.
Ion-Exchange Chromatography (IEX) Net Surface ChargeRemoval of process-related impurities (e.g., host cell proteins).[]High binding capacity and resolution.May not effectively separate labeled from unlabeled protein.

Detailed Experimental Protocols

Protocol 1: Removal of Excess Linker using Size Exclusion Chromatography (SEC)

  • Column Selection: Choose a size exclusion chromatography column with a fractionation range appropriate for your protein of interest.

  • Equilibration: Equilibrate the column with at least two column volumes of a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Sample Loading: Load your conjugation reaction mixture onto the column. The loading volume should typically not exceed 5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The protein conjugate will elute in the initial, larger peak, while the smaller, unreacted linker will elute later.

  • Analysis: Pool the fractions containing the purified protein and analyze for purity and concentration.

Protocol 2: Separation of Labeled and Unlabeled Protein using Hydrophobic Interaction Chromatography (HIC)

  • Column Selection: Select a HIC column with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl ligands). Phenyl-based resins are a common starting point.[8]

  • Buffer Preparation:

    • Binding Buffer (Buffer A): High salt concentration, e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

    • Elution Buffer (Buffer B): Low salt concentration, e.g., 50 mM sodium phosphate, pH 7.0.

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.

  • Sample Preparation: Add salt to your protein sample to match the concentration of the Binding Buffer.

  • Sample Loading: Load the sample onto the equilibrated column.

  • Elution: Elute the bound proteins using a decreasing salt gradient (e.g., a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 column volumes).

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and/or UV-Vis spectroscopy. The more hydrophobic, labeled protein will elute at a lower salt concentration than the unlabeled protein.[1]

Visualizations

experimental_workflow start Protein Labeling with This compound sec Step 1: Removal of Excess Linker (SEC or TFF/Dialysis) start->sec Crude Reaction Mixture hic Step 2: Separation of Labeled and Unlabeled Protein (HIC) sec->hic Linker-Free Protein Solution analysis Step 3: Analysis of Purified Protein (SEC-HPLC, HIC-HPLC, MS, SDS-PAGE) hic->analysis Homogeneous Labeled Protein end_product Purified Labeled Protein analysis->end_product

Caption: General workflow for the purification of this compound labeled proteins.

troubleshooting_workflow start Low Protein Recovery check_aggregation Check for Aggregation (SEC-HPLC, DLS) start->check_aggregation optimize_buffer Optimize Buffer Conditions (pH, Excipients) check_aggregation->optimize_buffer Aggregation Observed check_binding Non-specific Binding? check_aggregation->check_binding No Aggregation solution Improved Recovery optimize_buffer->solution change_resin Change Chromatography Resin check_binding->change_resin Yes check_degradation Protein Degradation? check_binding->check_degradation No change_resin->solution add_protease_inhibitors Add Protease Inhibitors and Work at 4°C check_degradation->add_protease_inhibitors Yes check_degradation->solution No add_protease_inhibitors->solution

Caption: Troubleshooting decision tree for low protein recovery during purification.

References

Technical Support Center: Minimizing Hydrolysis of endo-BCN-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-PEG4-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the hydrolytic stability of the this compound linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of hydrolysis in the this compound linker?

A1: The this compound linker has three primary sites susceptible to hydrolysis:

  • The BCN (bicyclo[6.1.0]nonyne) ring: The strained alkyne is prone to acid-catalyzed hydration.

  • The carbamate (B1207046) linkages: The carbamate bonds connecting the BCN moiety to the PEG spacer and the Boc protecting group to the PEG spacer are more labile than amide bonds and can be susceptible to hydrolysis, particularly under acidic or basic conditions, or in the presence of certain enzymes.

  • The Boc (tert-butyloxycarbonyl) protecting group: This group is designed to be removed under acidic conditions.

Q2: What are the main factors that can cause hydrolysis of the this compound linker?

A2: The primary factors influencing the hydrolysis of this linker are:

  • pH: Acidic conditions can lead to the hydration of the BCN ring and cleavage of the Boc protecting group. Strongly basic conditions can also promote carbamate hydrolysis.

  • Temperature: Higher temperatures will accelerate the rate of hydrolysis at all susceptible sites.

  • Presence of certain reagents: Strong acids are used for Boc deprotection. Some reducing agents, like TCEP, have been reported to affect the stability of BCN linkers.

  • Enzymatic activity: In biological media, esterases or other hydrolases may contribute to the cleavage of the carbamate linkages.

Q3: How can I minimize linker hydrolysis during storage?

A3: For optimal long-term stability, this compound should be stored as a solid at -20°C or below, protected from moisture and light.[1] Avoid repeated freeze-thaw cycles. For short-term storage of a few days to weeks, refrigeration at 2-8°C is acceptable.

Q4: What are the recommended handling conditions to prevent hydrolysis during experiments?

A4: To minimize hydrolysis during experimental procedures:

  • Allow the reagent to warm to room temperature before opening to prevent condensation.

  • Use anhydrous solvents for reconstitution, such as DMSO or DMF.

  • Prepare solutions fresh for each experiment.

  • If working in aqueous buffers, use a pH range of 6.5-7.5 for reactions involving the BCN moiety to maintain its stability.

  • Avoid prolonged exposure to acidic conditions (unless Boc deprotection is intended) or strongly basic conditions.

Q5: My bioconjugation reaction with an azide-partner is yielding poor results. Could linker hydrolysis be the cause?

A5: Yes, hydrolysis of the BCN ring is a potential cause for poor conjugation efficiency. If the BCN ring has been hydrated, it will no longer react with the azide (B81097) partner in the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. It is crucial to ensure the integrity of the linker before starting the conjugation reaction, especially if it has been stored for a long time or handled under non-optimal conditions.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the hydrolysis of the this compound linker.

Issue 1: Low Yield or Failure of SPAAC Reaction
Possible Cause Recommended Action
Hydrolysis of the BCN ring 1. Verify Linker Integrity: Analyze a sample of your this compound stock solution by LC-MS to confirm the presence of the correct mass. Look for peaks corresponding to the hydrated BCN ring (+18 Da).2. Use Fresh Reagent: If possible, use a fresh vial of the linker.3. Optimize Reaction Buffer: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Avoid acidic buffers.4. Control Reaction Time and Temperature: Minimize reaction time and avoid elevated temperatures unless necessary for your specific protocol.
Incompatible Reagents 1. Avoid TCEP: If a reducing agent is required, consider using DTT instead of TCEP, as TCEP has been reported to be incompatible with BCN linkers.2. Check for Other Incompatibilities: Review all components of your reaction mixture for potential cross-reactivity with the BCN group.
Issue 2: Premature Cleavage of the Boc Protecting Group
Possible Cause Recommended Action
Acidic Conditions 1. Buffer pH: Ensure all buffers used in the reaction and purification steps are at a neutral or slightly basic pH (7.0-8.0) if the Boc group needs to remain intact.2. Acidic Contaminants: Check for any acidic impurities in your reagents or solvents.
Prolonged Storage in Protic Solvents 1. Use Fresh Solutions: Prepare solutions of this compound fresh in anhydrous aprotic solvents like DMSO or DMF.2. Storage of Solutions: If aqueous stock solutions must be stored, keep them at low temperatures (2-8°C) for a short duration and re-verify their integrity before use.
Issue 3: Unexpected Cleavage of the Linker in Biological Assays (e.g., in cell culture media or plasma)
Possible Cause Recommended Action
Enzymatic degradation of carbamate linkages 1. Stability in Media: Perform a stability study of your bioconjugate in the relevant biological medium (e.g., cell culture medium with serum, plasma) and monitor for the appearance of cleaved products by LC-MS.2. Use of Enzyme Inhibitors: In mechanistic studies, the use of broad-spectrum protease or esterase inhibitors may help to identify if enzymatic cleavage is occurring.3. Linker Modification: For future constructs, consider using a more stable amide linkage instead of a carbamate if enzymatic lability is a significant issue.
Low pH in cellular compartments 1. Lysosomal Degradation: If the bioconjugate is internalized by cells, it may be exposed to the acidic environment of endosomes and lysosomes, which could lead to the hydrolysis of the BCN ring and/or carbamate linkages. This is an inherent property of the linker that may be desirable for drug release in some applications.

Data Presentation

Table 1: Factors Affecting the Stability of this compound Components
Linker ComponentSusceptible toConditions to AvoidNotes
endo-BCN Ring Acid-catalyzed hydration, Reaction with thiolspH < 6.5, Presence of TCEPBCN is generally more stable than DBCO in the presence of thiols like glutathione.[1]
PEG4 Spacer Generally stableExtreme pH and oxidizing conditionsThe PEG spacer enhances hydrophilicity and is generally considered biocompatible and stable.
Carbamate Linkages Hydrolysis (acidic, basic, enzymatic)Strong acids (pH < 4), Strong bases (pH > 10), Presence of esterases/proteasesCarbamate linkages are known to be less stable than amide bonds in biological media.[1]
Boc Protecting Group Acid-catalyzed cleavagepH < 4Designed for removal under acidic conditions (e.g., with TFA).
Table 2: Recommended pH Ranges for Handling and Reactions
Experimental StepRecommended pH RangeRationale
Storage of aqueous solutions (short-term) 7.0 - 7.5Balances the stability of the BCN ring and the Boc group.
SPAAC Reaction (BCN + Azide) 6.5 - 7.5Optimal for the stability and reactivity of the BCN group.
Boc Deprotection < 2Requires strong acidic conditions for efficient cleavage.
Post-Boc deprotection handling 7.0 - 8.5To neutralize the acid and for subsequent reactions with the free amine.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC-MS

Objective: To determine the hydrolytic stability of this compound under specific pH and temperature conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Ammonium bicarbonate buffer, pH 8.5

  • Deionized water

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • HPLC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Sample Preparation:

    • For each pH condition (5.0, 7.4, 8.5), add the stock solution to the respective buffer to a final concentration of 100 µM.

    • Prepare a control sample in deionized water.

  • Incubation: Incubate all samples at a desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Sample Quenching and Dilution: Immediately dilute the aliquot 1:10 in ACN containing 0.1% FA to stop any further degradation and prepare for injection.

  • HPLC-MS Analysis:

    • Column: C18, e.g., 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., 5-95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • MS Detection: ESI positive mode, scan for the m/z of this compound and its potential hydrolyzed products (e.g., +18 Da for BCN hydration, -100 Da for Boc loss).

  • Data Analysis:

    • Integrate the peak area of the parent this compound at each time point.

    • Normalize the peak areas to the t=0 time point to determine the percentage of remaining compound.

    • Plot the percentage of remaining compound versus time to determine the degradation kinetics and calculate the half-life (t½) under each condition.

Mandatory Visualization

cluster_linker This compound Structure cluster_factors Hydrolysis Triggers cluster_outcomes Degradation Products Boc Boc Group Boc_cleaved Deprotected Amine Boc->Boc_cleaved Carbamate1 Carbamate Linkage Carbamate_cleaved Linker Fragmentation Carbamate1->Carbamate_cleaved PEG4 PEG4 Spacer Carbamate2 Carbamate Linkage Carbamate2->Carbamate_cleaved BCN BCN Ring BCN_hydrated Hydrated BCN (Inactive) BCN->BCN_hydrated Acid Low pH (Acidic Conditions) Acid->Boc Cleavage Acid->Carbamate1 Hydrolysis Acid->Carbamate2 Hydrolysis Acid->BCN Hydration Base High pH (Basic Conditions) Base->Carbamate1 Hydrolysis Base->Carbamate2 Hydrolysis Enzymes Enzymes (Esterases, Proteases) Enzymes->Carbamate1 Cleavage Enzymes->Carbamate2 Cleavage

Caption: Factors influencing the hydrolysis of this compound.

start Start: Low Bioconjugation Yield or Instability Observed check_reagent Analyze Linker Integrity by LC-MS start->check_reagent is_degraded Is Linker Degraded? check_reagent->is_degraded use_fresh Use Fresh Linker and Anhydrous Solvents is_degraded->use_fresh Yes check_conditions Review Experimental Conditions (pH, Temp, Reagents) is_degraded->check_conditions No use_fresh->check_conditions are_conditions_harsh Are Conditions Harsh (e.g., acidic pH, high temp)? check_conditions->are_conditions_harsh optimize_conditions Optimize Conditions: - Adjust pH to 6.5-7.5 - Lower Temperature - Avoid Incompatible Reagents are_conditions_harsh->optimize_conditions Yes biological_assay Is Instability in Biological Medium? are_conditions_harsh->biological_assay No end_unstable Linker Hydrolysis Confirmed. Consider Linker Modification. optimize_conditions->end_unstable perform_stability_study Perform Stability Study in Relevant Medium (e.g., plasma, cell media) biological_assay->perform_stability_study Yes end_stable Problem Likely Not Linker Hydrolysis biological_assay->end_stable No perform_stability_study->end_unstable

References

Validation & Comparative

Validating endo-BCN-PEG4-Boc Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, confirming the successful attachment of linker molecules is a critical step in the development of targeted therapeutics and research agents. The endo-BCN-PEG4-Boc linker is a valuable tool in copper-free click chemistry, enabling a two-step conjugation strategy. This guide provides a comparative analysis of common analytical techniques to validate the successful conjugation of this compound to a molecule of interest, offering detailed experimental protocols and supporting data.

Comparison of Validation Techniques

The successful validation of an this compound conjugation relies on detecting the presence of the entire linker or characteristic fragments. The choice of analytical technique depends on the nature of the conjugated molecule (e.g., protein, small molecule), the required level of detail, and the available instrumentation.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
LC-MS Separates molecules by liquid chromatography and detects them by mass spectrometry.Provides the molecular weight of the conjugate, confirming the addition of the this compound moiety. Can also be used to monitor reaction progress.[1][2][3][4]High sensitivity and specificity. Provides direct evidence of conjugation through mass increase. Can be used for complex mixtures.[2][3]Can be challenging for very large or heterogeneous conjugates like PEGylated proteins.[2][4] Requires specialized equipment.
HPLC Separates molecules based on their physicochemical properties (e.g., hydrophobicity) as they pass through a column.Purity assessment of the conjugate. Can show a shift in retention time compared to the unconjugated starting materials.[5]Widely available and robust. Good for assessing purity and reaction completion.[5]Does not directly confirm the identity of the conjugate. Retention time shifts can be ambiguous.
¹H NMR Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Can confirm the presence of characteristic protons from the BCN, PEG, and Boc groups in the final conjugate.[6][7][8]Provides detailed structural information, confirming the integrity of the linker post-conjugation.Lower sensitivity compared to MS. Can be difficult for large molecules or complex mixtures due to signal overlap.[7]
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular bonds.Can detect the disappearance of the starting material's functional groups and the appearance of new bonds formed during conjugation. Can also show characteristic peaks for the BCN and Boc groups.[9][10]Quick and relatively inexpensive. Good for a preliminary check of reaction success.Less specific than NMR or MS. Can be difficult to interpret for complex molecules.

Experimental Workflows and Protocols

Successful validation of the conjugation process often involves a multi-step approach, starting from the initial deprotection of the Boc group to the final analysis of the purified conjugate.

Logical Workflow for Conjugation and Validation

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification cluster_3 Validation boc_deprotection Boc Deprotection of This compound conjugation Conjugation to Molecule of Interest boc_deprotection->conjugation Deprotected Linker purification Purification of Conjugate (e.g., HPLC, SEC) conjugation->purification Crude Conjugate lcms LC-MS Analysis purification->lcms Purified Conjugate hplc HPLC Analysis purification->hplc nmr NMR Spectroscopy purification->nmr ftir FTIR Spectroscopy purification->ftir

Caption: Workflow for this compound conjugation and validation.
Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for conjugation.[11][12]

  • Dissolution: Dissolve this compound in an anhydrous organic solvent such as dichloromethane (B109758) (DCM).

  • Acid Treatment: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50%.

  • Reaction: Incubate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by LC-MS, looking for a mass decrease of 100.12 g/mol corresponding to the loss of the Boc group.[11]

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

Protocol 2: Conjugation to a Protein via Amide Coupling

This protocol details the conjugation of the deprotected linker to carboxyl groups on a protein.[11]

  • Protein Preparation: Buffer exchange the protein into an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Activation of Carboxyl Groups: Prepare fresh solutions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the activation buffer. Add them to the protein solution and incubate for 15-30 minutes at room temperature.

  • Conjugation: Immediately add a 10-20 fold molar excess of the deprotected endo-BCN-PEG4-amine linker to the activated protein solution.

  • Reaction: Adjust the pH to 7.2-7.5 and incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification: Purify the BCN-functionalized protein using size-exclusion chromatography (SEC) or dialysis to remove excess linker and reagents.

Protocol 3: Validation by LC-MS

This protocol provides a general method for analyzing the final conjugate.

  • Sample Preparation: Dissolve a small amount of the purified conjugate in a suitable solvent compatible with the LC-MS system (e.g., water with 0.1% formic acid).

  • LC Separation: Inject the sample onto a reverse-phase C18 column. Elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid).

  • MS Analysis: Direct the eluent from the LC to an electrospray ionization (ESI) mass spectrometer. Acquire mass spectra in positive ion mode over a mass range appropriate for the expected conjugate.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the conjugate. A successful conjugation will show a mass increase corresponding to the mass of the endo-BCN-PEG4-amine linker.

Signaling Pathway and Reaction Scheme

The this compound linker itself does not participate in signaling pathways but rather serves as a bridge to connect two molecules. The biological effect of the final conjugate is determined by the properties of the conjugated molecules.[12]

The core of its utility lies in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

G cluster_0 Boc Deprotection cluster_1 Amide Coupling cluster_2 SPAAC Reaction boc_linker This compound deprotected_linker endo-BCN-PEG4-Amine boc_linker->deprotected_linker + Acid (TFA) molecule Molecule-COOH activated_molecule Molecule-CO-NHS molecule->activated_molecule + EDC/NHS conjugated_molecule Molecule-CO-NH-PEG4-BCN activated_molecule->conjugated_molecule deprotected_linker2 endo-BCN-PEG4-Amine deprotected_linker2->conjugated_molecule bcn_conjugate Molecule-Linker-BCN final_conjugate Final Conjugate bcn_conjugate->final_conjugate azide_molecule Azide-Molecule 2 azide_molecule->final_conjugate

Caption: Reaction scheme for two-step conjugation using this compound.

By employing these analytical techniques and following structured protocols, researchers can confidently validate the success of their this compound conjugations, ensuring the quality and reliability of their final bioconjugates for downstream applications.

References

A Head-to-Head Comparison of endo-BCN-PEG4-Boc and TCO Linkers for In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a bioorthogonal linker is a critical decision in the development of targeted therapeutics and in vivo imaging agents. The linker's properties directly influence the stability, efficacy, and pharmacokinetic profile of the resulting bioconjugate. This guide provides an objective, data-driven comparison of two widely used linkers: endo-BCN-PEG4-Boc, which participates in strain-promoted alkyne-azide cycloaddition (SPAAC), and trans-cyclooctene (B1233481) (TCO) linkers, which are used in the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Executive Summary

The primary trade-off between endo-BCN and TCO linkers lies in the balance between reaction kinetics and stability. TCO linkers, reacting with tetrazines, offer exceptionally fast reaction rates, which is a significant advantage for in vivo applications where reactant concentrations are low.[1][2] However, the in vivo stability of TCO can be a concern due to its potential to isomerize to a non-reactive cis-isomer.[1] Conversely, endo-BCN linkers, which react with azides, generally exhibit greater stability, particularly in reducing environments, but have slower reaction kinetics compared to the TCO-tetrazine ligation.[1][3] The choice between these two linkers will ultimately depend on the specific requirements of the in vivo application, including the desired reaction time, the biological environment, and the required long-term stability of the bioconjugate.

Data Presentation

The following tables summarize the key quantitative and qualitative performance parameters of endo-BCN and TCO linkers based on available data. It is important to note that direct head-to-head in vivo comparative studies are limited, and data is often compiled from different experimental systems.

Table 1: In Vitro and In Vivo Performance Comparison
ParameterThis compoundTCO LinkersKey Considerations
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azides.[1]Inverse-Electron-Demand Diels-Alder (IEDDA) with tetrazines.[1]Both are copper-free bioorthogonal reactions suitable for in vivo use.[1]
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~0.1 - 1.0[2]>800 (up to 10⁶)[2]TCO-tetrazine ligation is one of the fastest bioorthogonal reactions, which is advantageous for low concentration in vivo applications.[1]
In Vivo Stability Generally more stable, particularly in reducing environments (e.g., in the presence of glutathione).[3] However, can be unstable under acidic conditions.[1]Can be prone to isomerization to the less reactive cis-isomer.[1] Stability can be influenced by the specific TCO structure and the presence of thiols.BCN is often preferred for long-term in vivo studies where conjugate stability is paramount.[1]
Relative Hydrophobicity Considered relatively hydrophilic.[1]Modification with TCO can increase hydrophobicity, potentially leading to higher liver uptake. This can be mitigated with hydrophilic linkers like PEG.[1]The overall hydrophobicity of the bioconjugate affects its pharmacokinetic profile.
Size Smaller than TCO and tetrazine.[1]Bulkier than alkynes and azides.[1]Steric hindrance can be a factor in conjugation efficiency.
Table 2: Representative In Vivo Biodistribution Data for TCO-linked Antibodies (Pretargeting Approach)
Antibody ConjugateTime Point (post-injection of radiolabeled tetrazine)Tumor Uptake (%ID/g)Blood (%ID/g)Liver (%ID/g)Kidney (%ID/g)
125I-7C2-TCO₂48 hours11.3~1.5~1.4~2.7
125I-7C2-TCO₆48 hours21.1~2.0~2.5~4.4

%ID/g = percentage of injected dose per gram of tissue. Data is illustrative and derived from a study using a pretargeting approach with a TCO-conjugated antibody.[4]

Experimental Protocols

Accurate assessment of the in vivo performance of bioconjugates is essential for their development. Below are detailed protocols for key experiments to compare the in vivo stability and biodistribution of bioconjugates functionalized with this compound and TCO linkers.

Protocol 1: In Vivo Stability and Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile and in vivo stability of a bioconjugate.

Materials:

  • Test bioconjugates (e.g., antibody conjugated with endo-BCN-PEG4-payload and antibody conjugated with TCO-payload).

  • Laboratory animals (e.g., mice or rats).

  • Plasma collection supplies (e.g., heparinized tubes).

  • Protein precipitation or solid-phase extraction (SPE) reagents.

  • LC-MS/MS system.

Procedure:

  • Administration: Administer the test bioconjugates to cohorts of animals via a relevant route (e.g., intravenous injection).[5]

  • Blood Collection: Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h).[5]

  • Plasma Isolation: Process the blood samples to isolate plasma.[5]

  • Sample Preparation: Extract the bioconjugate from the plasma using protein precipitation or SPE.[5]

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of the intact bioconjugate.[5]

  • Data Analysis: Plot the plasma concentration of the intact bioconjugate versus time to determine pharmacokinetic parameters such as half-life (t½) and clearance.[5]

Protocol 2: In Vivo Biodistribution Study

Objective: To visualize the in vivo distribution and assess the stability of a radiolabeled bioconjugate.

Materials:

  • Radiolabeled test bioconjugates (e.g., ⁸⁹Zr-labeled antibody-BCN and ⁸⁹Zr-labeled antibody-TCO).

  • Laboratory animals (e.g., tumor-bearing mice).

  • PET/SPECT imaging system.

  • Gamma counter.

Procedure:

  • Administration: Administer the radiolabeled bioconjugates to cohorts of animals.[5]

  • Imaging: Perform dynamic or static PET/SPECT imaging at various time points to visualize the biodistribution.[5]

  • Ex Vivo Biodistribution: At the end of the study, euthanize the animals and collect major organs and tissues (e.g., tumor, blood, liver, spleen, kidneys, muscle).[5]

  • Quantification: Measure the radioactivity in each organ/tissue using a gamma counter to quantify the biodistribution, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).[5]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The choice of linker does not directly alter the signaling pathway targeted by a therapeutic, such as an antibody-drug conjugate (ADC). The mechanism of action is determined by the antibody's target and the payload's intracellular activity.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (BCN or TCO linked) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Mechanism of action for an antibody-drug conjugate.

The following diagram illustrates a typical workflow for comparing the in vivo performance of bioconjugates prepared with endo-BCN and TCO linkers.

InVivo_Comparison_Workflow cluster_bcn This compound Pathway cluster_tco TCO Linker Pathway bcn_conjugate Prepare BCN-linked Bioconjugate bcn_animals Administer to Animal Cohort A bcn_conjugate->bcn_animals bcn_pk Pharmacokinetic Analysis bcn_animals->bcn_pk bcn_biodistribution Biodistribution Study bcn_animals->bcn_biodistribution compare Compare In Vivo Performance: - Stability (Half-life) - Biodistribution - Tumor Uptake - Clearance bcn_pk->compare bcn_biodistribution->compare tco_conjugate Prepare TCO-linked Bioconjugate tco_animals Administer to Animal Cohort B tco_conjugate->tco_animals tco_pk Pharmacokinetic Analysis tco_animals->tco_pk tco_biodistribution Biodistribution Study tco_animals->tco_biodistribution tco_pk->compare tco_biodistribution->compare start Start start->bcn_conjugate start->tco_conjugate

Workflow for in vivo comparison of BCN and TCO linkers.

The logical relationship for selecting a linker based on key performance criteria can be visualized as follows.

Linker_Selection_Logic start Application Requirement kinetics Fast Reaction Kinetics Needed? start->kinetics stability High In Vivo Stability Critical? kinetics->stability No tco Select TCO Linker kinetics->tco Yes bcn Select endo-BCN Linker stability->bcn Yes consider_both Consider Both; Further Optimization Needed stability->consider_both No

References

The Advantage of endo-BCN-PEG4-Boc in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of innovation, the precise and efficient conjugation of biomolecules is paramount. In the realm of copper-free click chemistry, the choice of cyclooctyne (B158145) linker can significantly impact the success of an experiment. This guide provides an in-depth comparison of endo-BCN-PEG4-Boc with other commonly used cyclooctynes, highlighting its distinct advantages supported by experimental data.

The advent of strain-promoted alkyne-azide cycloaddition (SPAAC) has revolutionized bioconjugation, allowing for the covalent linking of molecules in complex biological environments without the need for cytotoxic copper catalysts.[] At the heart of this technology are strained cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN), which readily react with azide-functionalized molecules to form a stable triazole linkage.[2] Among the various BCN-based reagents, this compound has emerged as a versatile and advantageous tool. This guide will delve into its superior properties, including enhanced solubility, stability, and controlled conjugation capabilities, in comparison to other cyclooctynes like dibenzocyclooctyne (DBCO).

Performance at a Glance: A Quantitative Comparison

The selection of a suitable cyclooctyne for a specific application often depends on a balance of reactivity, stability, and physicochemical properties. The following tables summarize key quantitative data comparing the performance of endo-BCN derivatives with other cyclooctynes.

FeatureThis compoundDBCO (Dibenzocyclooctyne)Notes
Structure Compact, non-aromaticBulky, aromaticThe smaller size and lower lipophilicity of BCN can be advantageous for the solubility and pharmacokinetics of the final conjugate.[3]
Reactivity with Azides Generally lower than DBCO with aliphatic azides, but can be higher with aromatic azides.[3]Generally higher than BCN with aliphatic azides.[3]The choice of linker can be optimized based on the electronic properties of the azide (B81097) on the target molecule.[3]
Stability in Thiols (e.g., Glutathione) More stable.[3][4]Less stable.[3][4]BCN's greater stability in reducing environments makes it a more robust choice for intracellular applications and long-term studies.[5][6]
Hydrophobicity Less hydrophobic due to the PEG4 spacer.[7][8]More hydrophobic.[8]The hydrophilic PEG4 spacer enhances aqueous solubility and can reduce aggregation of the conjugate.[7][9]

Table 1: Comparison of this compound and DBCO Linkers.

ParameterValueReactantsSolvent SystemReference
Second-Order Rate Constant (k₂) of endo-BCN 0.29 M⁻¹s⁻¹endo-BCN and benzyl (B1604629) azideCD₃CN/D₂O (1:2)[2]
Second-Order Rate Constant (k₂) of DBCO 0.18 - 1.22 M⁻¹s⁻¹DBCO and PEGylated AzidePBS, HEPES[10]

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions. Note: Reaction rates are highly dependent on the specific azide and reaction conditions.

Key Advantages of this compound

The unique structural features of this compound contribute to several key advantages over other cyclooctynes:

  • Enhanced Aqueous Solubility: The tetra-polyethylene glycol (PEG4) spacer is hydrophilic, which significantly improves the solubility of the linker and the resulting bioconjugate in aqueous media.[7][9] This is a critical advantage when working with sensitive biological samples and can help prevent aggregation.

  • Improved Stability: While DBCO derivatives often exhibit faster reaction kinetics with aliphatic azides, BCN demonstrates superior stability in the presence of endogenous thiols like glutathione.[3][4][5] A study showed that a BCN derivative had a half-life of approximately 6 hours in the presence of glutathione, whereas a DBCO derivative had a half-life of only 71 minutes.[4][6] This makes this compound a more reliable choice for long-term experiments in cellular environments.[5]

  • Controlled and Stepwise Conjugation: The Boc-protected amine provides a crucial handle for controlled, sequential conjugation.[7] The Boc group is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal a primary amine.[11][12] This allows for the initial SPAAC reaction with an azide-modified molecule, followed by the conjugation of a second molecule to the deprotected amine, enabling the construction of complex architectures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[9][13]

  • Reduced Steric Hindrance: The flexible PEG4 spacer provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the labeled biomolecule.[7]

Experimental Protocols

Detailed methodologies are essential for the successful application of these linkers. Below are representative protocols for bioconjugation using this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 10-20 mg/mL.[10]

  • Acidic Treatment: Add TFA to the solution to achieve a final concentration of 20-50%.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours.[3] Monitor the progress of the reaction by TLC until the starting material is consumed.[10]

  • Quenching: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.[10]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).[10]

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the deprotected endo-BCN-PEG4-amine.[3]

Protocol 2: Conjugation of an Azide-Modified Antibody with Deprotected endo-BCN-PEG4-Amine

This protocol outlines a general procedure for the site-specific conjugation of an azide-modified antibody with the deprotected linker.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected endo-BCN-PEG4-amine

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Linker-Drug Solution Preparation: Prepare a stock solution of the purified deprotected endo-BCN-PEG4-amine in a biocompatible solvent like DMSO.[7]

  • Conjugation Reaction: Add a 5-10 molar excess of the endo-BCN-PEG4-amine solution to the antibody solution.[7] The final concentration of the organic solvent should typically be kept below 10% to avoid denaturation of the antibody.[7]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle mixing.[7]

  • Purification: Purify the antibody-linker conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess unreacted linker and other reagents.[10]

  • Characterization: Characterize the final conjugate to confirm successful ligation and determine the degree of labeling using methods like mass spectrometry.[10][14]

Visualizing the Workflow and Mechanisms

Diagrams generated using Graphviz (DOT language) can help to visualize the experimental workflows and underlying chemical principles.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product BCN This compound Triazole Stable Triazole Linkage (Bioconjugate) BCN->Triazole Strain-Promoted [3+2] Cycloaddition (Copper-Free) Azide Azide-modified Biomolecule Azide->Triazole

Caption: General Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

ADC_Workflow A 1. Boc Deprotection of This compound B 2. Purification of endo-BCN-PEG4-amine A->B C 3. Conjugation to Azide-Modified Antibody (SPAAC) B->C D 4. Purification of Antibody-Linker Conjugate C->D E 5. Conjugation of Payload (e.g., NHS ester drug) D->E F 6. Final Purification of ADC E->F

Caption: Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Conclusion

The choice between this compound and other cyclooctynes is a strategic decision based on the specific demands of the experiment. While alternatives like DBCO may offer faster reaction kinetics in some cases, the superior stability of BCN in reducing environments, coupled with the enhanced solubility and controlled conjugation capabilities afforded by the PEG4 spacer and Boc-protecting group, make this compound a highly advantageous and versatile tool for a wide range of bioconjugation applications.[3][13] By carefully considering the quantitative data and understanding the underlying chemical principles, researchers can harness the power of this advanced linker to achieve their bioconjugation goals and drive innovation in drug development and biomedical research.

References

A Data-Driven Comparison of endo-BCN-PEG4-Boc and exo-BCN Linker Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of bioconjugation, the choice of chemical tools is critical to experimental success. Within the realm of copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) linkers have become prominent reagents for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). BCN exists as two diastereomers, endo- and exo-, and the selection between them can significantly impact reaction efficiency. This guide provides an objective, data-driven comparison of the reaction kinetics of endo-BCN and exo-BCN linkers to inform the selection process.

BCN linkers offer a favorable balance of reactivity and stability, and they are less lipophilic than other cyclooctynes like dibenzocyclooctyne (DBCO).[1] The synthesis of BCN typically results in a mixture of the two diastereomers, with an approximate 5:3 ratio of the exo to the endo isomer.[1] While both isomers are effective in SPAAC reactions, they exhibit distinct kinetic profiles.

Quantitative Comparison of Reaction Kinetics

The primary measure of reaction efficiency in this context is the second-order rate constant (k₂), which provides a quantitative assessment of the reaction speed. The following tables summarize the available kinetic data for endo- and exo-BCN linkers in SPAAC reactions with azides and in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
BCN IsomerAzide (B81097) ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent SystemReference
endo-BCNBenzyl Azide0.29CD₃CN/D₂O (1:2)[1][2]
exo-BCNBenzyl Azide0.19CD₃CN/D₂O (1:2)[1][2]
endo-BCN-ylmethanolBenzyl Azide0.15DMSO[3]

Experimental data consistently indicates that the endo isomer of BCN exhibits a slightly higher reactivity towards azides compared to the exo isomer in SPAAC reactions.[3]

Inverse-Electron-Demand Diels-Alder (IEDDA)
BCN Isomer/DerivativeTetrazine ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent SystemTemperatureReference
BCN (isomer not specified)3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine118MethanolRoom Temperature[4]
BCN (isomer not specified)3,6-diphenyl-1,2,4-5-tetrazine3.6MethanolRoom Temperature[4][5]
BCN Amino AcidTetrazine Derivative 1437 ± 13Not SpecifiedNot Specified[6]
BCN Amino AcidTetrazine Derivative 21.45 ± 0.05Not SpecifiedNot Specified[6]
BCN (isomer not specified)Tetrazine Derivative 31.4 ± 0.2CH₃CN/H₂O (1:1)22°C[7]
BCN (isomer not specified)Tetrazine Derivative 41.5 ± 0.1CH₃CN/H₂O (1:1)22°C[7]
BCN (exo geometry considered)Sulfonated Tetrazole11,400 - 39,200Acetonitrile/Phosphate Buffer (1:1)Not Specified[8]

The reaction of BCN with tetrazines via the IEDDA mechanism is significantly faster than the SPAAC reaction with azides. The reactivity is highly dependent on the substituents of the tetrazine ring.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of linker reactivity. Below are representative methodologies for determining second-order rate constants.

Determination of Second-Order Rate Constants by ¹H NMR Spectroscopy

This method involves monitoring the change in concentration of the BCN reactant over time in the presence of an excess of the azide reactant.

Materials:

  • Cyclooctyne (B158145) (e.g., endo-BCN or exo-BCN)

  • Azide (e.g., Benzyl Azide)

  • Anhydrous deuterated solvent (e.g., CD₃CN/D₂O mixture)

  • Internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the cyclooctyne of a known concentration in the deuterated solvent.

  • In an NMR tube, combine a known volume of the cyclooctyne stock solution and the internal standard.

  • Initiate the reaction by adding a known volume of the azide stock solution to the NMR tube.

  • Acquire subsequent ¹H NMR spectra at regular time intervals.[9]

  • Determine the concentration of the cyclooctyne at each time point by integrating a characteristic peak and comparing it to the integral of the internal standard.[9]

  • Plot the natural logarithm of the cyclooctyne concentration versus time.

  • The slope of the resulting line will be the pseudo-first-order rate constant (k').[9]

  • Calculate the second-order rate constant (k₂) by dividing k' by the concentration of the azide in excess.[9]

Determination of Second-Order Rate Constants by UV-Vis Spectroscopy

This method is suitable for reactions involving chromophoric reactants, such as tetrazines, where the change in absorbance can be monitored over time.

Materials:

  • BCN linker

  • Tetrazine derivative

  • Appropriate solvent (e.g., Methanol or Acetonitrile/Water mixture)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare separate stock solutions of the BCN linker and the tetrazine derivative in the chosen solvent.

  • In a quartz cuvette, mix the BCN and tetrazine solutions, ensuring one reactant is in significant excess (typically 10-100 fold).

  • Immediately place the cuvette in the spectrophotometer and begin monitoring the decrease in the characteristic absorbance of the tetrazine (e.g., around 300 nm or 520 nm) at regular time intervals.[4][6]

  • Plot the absorbance values versus time and fit the data to a pseudo-first-order exponential decay model to obtain the observed rate constant (k_obs).

  • Plot the k_obs values against the concentrations of the excess reactant.

  • The slope of the resulting linear plot will be the second-order rate constant (k₂).[7]

Diagrams

To further elucidate the concepts discussed, the following diagrams illustrate the chemical reactions and experimental workflows.

G cluster_endo endo-BCN Pathway cluster_exo exo-BCN Pathway endo_reagents endo-BCN + R-N3 endo_ts Transition State endo_reagents->endo_ts SPAAC endo_product Triazole Product endo_ts->endo_product exo_reagents exo-BCN + R-N3 exo_ts Transition State exo_reagents->exo_ts SPAAC exo_product Triazole Product exo_ts->exo_product

Caption: General reaction pathway for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of endo- and exo-BCN with an azide.

G prep_solutions Prepare Stock Solutions (BCN, Azide, Internal Standard) mix_reagents Mix Reagents in NMR Tube prep_solutions->mix_reagents acquire_spectra Acquire 1H NMR Spectra at Timed Intervals mix_reagents->acquire_spectra integrate_peaks Integrate Characteristic Peaks (BCN vs. Internal Standard) acquire_spectra->integrate_peaks calc_conc Calculate BCN Concentration at Each Time Point integrate_peaks->calc_conc plot_data Plot ln([BCN]) vs. Time calc_conc->plot_data determine_k1 Determine Pseudo-First-Order Rate Constant (k') from Slope plot_data->determine_k1 calc_k2 Calculate Second-Order Rate Constant (k2 = k' / [Azide]) determine_k1->calc_k2

Caption: Experimental workflow for determining the second-order rate constant of a BCN-azide reaction using ¹H NMR spectroscopy.

Conclusion

Both endo- and exo-BCN are effective reagents for bioorthogonal chemistry. The choice between the two isomers depends on the specific requirements of the application. For SPAAC reactions where the fastest possible kinetics are desired, endo-BCN is the preferred choice due to its slightly higher second-order rate constant.[3] However, as the synthesis of BCN typically yields a mixture of diastereomers, with the exo form often being the major product, the use of the mixture or the isolated exo isomer can also be a practical and effective approach.[3] For applications requiring very rapid kinetics, the IEDDA reaction between BCN and a suitably substituted tetrazine offers a significantly faster alternative to SPAAC. Researchers should consider the trade-offs between reactivity, stability, and availability when selecting the optimal BCN linker for their specific bioconjugation needs.

References

A Comparative Guide to Drug-to-Antibody Ratio (DAR) Quantification for ADCs Utilizing endo-BCN-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), directly impacting their potency, safety, and pharmacokinetic profile. The use of advanced linkers like endo-BCN-PEG4-Boc, which facilitates site-specific conjugation through copper-free click chemistry, has enabled the generation of more homogeneous ADCs.[1] Consequently, robust analytical methods are required for the accurate quantification of their DAR.

This guide provides a comprehensive comparison of common analytical techniques for DAR determination of ADCs synthesized using the this compound linker or similar site-specific conjugation strategies. We will delve into the principles, protocols, and comparative performance of Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), UV-Vis Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Analysis of DAR Quantification Methods

The selection of an appropriate DAR analysis method is contingent on several factors, including the stage of development, the desired level of detail, and the specific physicochemical properties of the ADC. The following tables provide a summary of quantitative data and a comparison of the key features of each technique.

Table 1: Quantitative Data Summary for DAR Analysis

Analytical MethodAverage DARDAR Distribution
Hydrophobic Interaction Chromatography (HIC-HPLC)1.9DAR0: 5%, DAR2: 95%
Reversed-Phase Liquid Chromatography (RP-HPLC)1.8-

Note: The data presented in this table is representative for an ADC synthesized using a bifunctional linker and may vary depending on the specific antibody, payload, and conjugation conditions.[2]

Table 2: Comparison of Key Features of DAR Quantification Methods

FeatureUV-Vis SpectroscopyHydrophobic Interaction Chromatography (HIC-HPLC)Reversed-Phase Liquid Chromatography (RP-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug based on the Beer-Lambert law.[][4]Separates ADC species based on differences in hydrophobicity under non-denaturing conditions.[5][6]Separates ADC components under denaturing conditions based on hydrophobicity.[6]Measures the mass-to-charge ratio of intact or fragmented ADC species to determine the mass of conjugated drugs.[7]
Information Provided Average DAR only.[]Average DAR, drug-load distribution, and detection of unconjugated antibody.[6][8]Average DAR and drug distribution on light and heavy chains (after reduction).[6][9]Precise mass of ADC species, average DAR, drug-load distribution, and confirmation of conjugation sites.[7]
Sample Requirement Requires known extinction coefficients for both antibody and drug. The drug must have a unique absorbance peak.[]Intact ADC in a non-denaturing buffer.[5]Intact or reduced ADC.[9]Intact, reduced, or digested ADC.[10]
Advantages Simple, rapid, and requires basic laboratory equipment.[]Analysis of intact ADC under native conditions, good resolution of different DAR species.[5][8]High resolution, compatible with MS.[11]High specificity, provides detailed structural information, can identify unexpected modifications.[7]
Limitations Only provides average DAR, susceptible to interference from other chromophores.[]Can be sensitive to buffer conditions, may not be suitable for all ADCs, especially highly hydrophobic ones.[8]Denaturing conditions can alter the ADC structure, may not be suitable for all ADCs.[12]Complex instrumentation and data analysis, ionization efficiency can vary between different DAR species.[12]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC-HPLC)

This method separates ADC species with different drug loads based on their hydrophobicity.

Materials:

  • ADC sample

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[9]

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol[9]

  • HIC HPLC Column (e.g., TSKgel Butyl-NPR)[9][13]

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[9]

  • HPLC System Setup:

    • Equilibrate the HIC column with 100% Mobile Phase A.[9]

    • Set the flow rate to 0.5 mL/min.[9]

    • Set the UV detection wavelength to 280 nm.[9]

  • Chromatographic Separation:

    • Inject 20 µL of the prepared ADC sample.[9]

    • Apply a linear gradient to increase the percentage of Mobile Phase B.

    • Wash the column with 100% Mobile Phase B.[9]

    • Re-equilibrate the column with 100% Mobile Phase A.[9]

  • Data Analysis:

    • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).[9]

    • Calculate the percentage of each species relative to the total peak area.[9]

    • The average DAR is calculated using the weighted average of the peak areas.

Protocol 2: DAR Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) of Reduced ADC

This method provides an orthogonal approach for DAR determination by separating the drug-loaded light and heavy chains of the ADC after reduction.

Materials:

  • ADC sample (1 mg/mL)[9]

  • Reducing agent (e.g., Dithiothreitol - DTT)[9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • RP-HPLC column (e.g., C4, C8)[11]

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • To the ADC sample, add the reducing agent to a final concentration of 10 mM.[9]

    • Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.[9]

  • HPLC System Setup:

    • Equilibrate the RP column with 95% Mobile Phase A and 5% Mobile Phase B.[9]

    • Set the column temperature to 70°C.[9]

    • Set the flow rate to 0.4 mL/min.[9]

    • Set the UV detection wavelength to 280 nm.[9]

  • Chromatographic Separation:

    • Inject the reduced ADC sample.[9]

    • Apply a linear gradient from 5% to 60% Mobile Phase B over 20 minutes.[9]

  • Data Analysis:

    • Integrate the peak areas for the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, etc.).[9]

    • The average DAR is calculated based on the relative peak areas of the loaded and unloaded chains.

Protocol 3: DAR Analysis by UV-Vis Spectroscopy

This is a simple and rapid method to determine the average DAR.

Materials:

  • ADC sample

  • Unconjugated antibody (for extinction coefficient determination)

  • Free drug (for extinction coefficient determination)

  • Spectrophotometer

Procedure:

  • Determine Extinction Coefficients:

    • Measure the absorbance of the unconjugated antibody and the free drug at their respective maximum absorbance wavelengths (typically 280 nm for the antibody).

    • Calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl).

  • Measure ADC Absorbance:

    • Measure the absorbance of the ADC sample at the maximum absorbance wavelengths of the antibody (e.g., 280 nm) and the drug.

  • Calculate DAR:

    • Use the following equations to calculate the concentrations of the antibody and the drug in the ADC sample:

      • C_Ab = (A_280 - (ε_drug_280 / ε_drug_max) * A_drug_max) / ε_Ab_280

      • C_Drug = (A_drug_max - (ε_Ab_drug_max / ε_Ab_280) * A_280) / ε_drug_max

    • The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody (DAR = C_Drug / C_Ab).[]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described DAR quantification methods.

DAR_Quantification_Workflow cluster_HIC HIC-HPLC Workflow cluster_RP RP-HPLC Workflow (Reduced) cluster_UV UV-Vis Workflow HIC_Start ADC Sample HIC_Dilute Dilute in High Salt Buffer HIC_Start->HIC_Dilute HIC_Inject Inject into HIC-HPLC HIC_Dilute->HIC_Inject HIC_Separate Separate by Hydrophobicity HIC_Inject->HIC_Separate HIC_Detect UV Detection (280 nm) HIC_Separate->HIC_Detect HIC_Analyze Peak Integration & DAR Calculation HIC_Detect->HIC_Analyze RP_Start ADC Sample RP_Reduce Reduce with DTT RP_Start->RP_Reduce RP_Inject Inject into RP-HPLC RP_Reduce->RP_Inject RP_Separate Separate Light & Heavy Chains RP_Inject->RP_Separate RP_Detect UV Detection (280 nm) RP_Separate->RP_Detect RP_Analyze Peak Integration & DAR Calculation RP_Detect->RP_Analyze UV_Start ADC Sample UV_Measure Measure Absorbance (e.g., 280 nm & Drug λmax) UV_Start->UV_Measure UV_Calculate Calculate Concentrations (Ab & Drug) UV_Measure->UV_Calculate UV_DAR Calculate Average DAR UV_Calculate->UV_DAR

DAR Quantification Workflows

The logical relationship for selecting a suitable DAR quantification method based on the experimental needs is outlined below.

DAR_Method_Selection Start Start: Need to Quantify DAR Avg_DAR Need Average DAR only? Start->Avg_DAR Dist_Info Need DAR Distribution? Avg_DAR->Dist_Info No UV_Vis Use UV-Vis Spectroscopy Avg_DAR->UV_Vis Yes Struct_Info Need Structural Confirmation & Site Specificity? Dist_Info->Struct_Info No HIC Use HIC-HPLC Dist_Info->HIC Yes (Intact) RP_HPLC Use RP-HPLC Dist_Info->RP_HPLC Yes (Reduced Chains) LC_MS Use LC-MS Struct_Info->LC_MS Yes End End Struct_Info->End No UV_Vis->End HIC->End RP_HPLC->End LC_MS->End

Decision Tree for DAR Method Selection

References

A Comparative Guide to the Plasma Stability of endo-BCN-PEG4-Boc Linker Systems

Author: BenchChem Technical Support Team. Date: December 2025

The stability of the linker connecting a targeting moiety to a payload is a critical determinant of the therapeutic index of bioconjugates like antibody-drug conjugates (ADCs) or PROTACs. An ideal linker must remain stable in systemic circulation to prevent premature payload release, which can cause off-target toxicity and diminish efficacy.[1][2][] This guide provides an objective assessment of the stability of conjugates derived from the endo-BCN-PEG4-Boc linker, comparing them with relevant alternatives and providing supporting experimental data.

The this compound linker is a heterobifunctional reagent used in a two-step conjugation process.[4][5] Its stability in a final bioconjugate is dictated by the chemical robustness of its three core components: the bicyclo[6.1.0]nonyne (BCN) group, the polyethylene (B3416737) glycol (PEG4) spacer, and the linkage formed at the site of the deprotected Boc-amine.

Core Stability Profile of Conjugate Components
  • Bicyclo[6.1.0]nonyne (BCN) Moiety : As a strained alkyne, BCN is highly reactive toward azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[4] While generally stable, the BCN group can exhibit reactivity with biological thiols, such as glutathione, which is a consideration for intracellular stability and, to a lesser extent, plasma stability.[6] Compared to the more reactive dibenzocyclooctyne (DBCO), BCN generally shows greater stability in the presence of thiols.[6]

  • PEG4 Spacer : The hydrophilic tetra-polyethylene glycol spacer enhances the aqueous solubility of the linker and the resulting bioconjugate, which can help prevent aggregation.[4][7][8] The length of the PEG chain can influence the stability of the conjugate; longer PEG chains may offer a steric shielding effect that protects the payload or linker from enzymatic degradation.[7] For example, one study showed that an ADC with a PEG8 linker had nearly half the payload loss over 24 hours in mouse plasma compared to an ADC with a PEG4 linker.[7]

  • Boc-Protected Amine and Resulting Linkage : The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[9][10][11] In a typical conjugation workflow, it is removed to reveal a primary amine, which is then coupled to a payload or biomolecule. The stability of the final conjugate is highly dependent on the resulting chemical bond. If a carbamate (B1207046) linkage is formed, it may be susceptible to enzymatic cleavage in biological media, rendering it less stable than a more robust amide bond.[6]

Quantitative Comparison of Linker Stability in Plasma

Direct quantitative plasma stability data for conjugates specifically using the this compound linker is limited in publicly available literature. However, by comparing data from similar linker classes and components, we can infer its likely performance. The stability of a linker is often measured by its half-life (t½) in plasma or the percentage of payload loss over a specific time.

Linker TypeSpecific Linkage/ChemistryMatrixStability MetricReference(s)
PEGylated Linker ADC with PEG4 LinkerMouse Plasma22% payload loss after 24h[7]
PEGylated Linker ADC with PEG8 LinkerMouse Plasma12% payload loss after 24h[7]
Peptide Linker Valine-Citrulline (Val-Cit)Human Plasmat½ ≈ 230 days (Highly Stable)[12]
Peptide Linker Valine-Citrulline (Val-Cit)Mouse Plasmat½ ≈ 80 hours (Less Stable)[12]
Hydrazone Linker Phenylketone-derived hydrazoneHuman & Mouse Plasmat½ ≈ 2 days[12]
Silyl (B83357) Ether Linker Acid-cleavable silyl etherHuman Plasmat½ > 7 days[13]
Non-cleavable Thioether (e.g., SMCC)Mouse Plasmat½ ≈ 9.9 - 10.4 days[13]

Note: Direct comparison of stability data across different studies can be challenging due to variations in experimental conditions, payloads, and antibody systems.

Experimental Protocol: In Vitro Plasma Stability Assay

Assessing the in vitro plasma stability of a bioconjugate is a crucial step in preclinical development to quantify the rate of payload deconjugation over time.[1][7]

Objective

To determine the stability of a bioconjugate (e.g., an ADC) by measuring the amount of intact conjugate and/or the concentration of released payload in plasma over a set time course.[1]

Materials and Reagents
  • Test Bioconjugate (e.g., ADC prepared using the endo-BCN-PEG4 linker)

  • Human plasma and/or plasma from other relevant species (e.g., mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator set to 37°C

  • Reagents for sample processing (e.g., immunoaffinity beads like Protein A/G, protein precipitation solvents like cold acetonitrile)

  • Internal standard for LC-MS analysis

  • Analytical instrumentation (e.g., LC-MS/MS, ELISA plate reader)

Procedure
  • Incubation : The test bioconjugate is incubated in plasma from the desired species at a specific concentration (e.g., 100 µg/mL) at 37°C.[14][15][16] A control sample in PBS should be included to measure intrinsic stability.[15]

  • Time Points : Aliquots of the plasma samples are collected at various time points (e.g., 0, 1, 6, 24, 48, 72, and 96 hours).[1][15]

  • Sample Quenching : Immediately after collection, samples are frozen at -80°C to halt further degradation.[15]

  • Sample Processing : The method for sample cleanup depends on the analytical technique.

    • For Released Payload Analysis (LC-MS/MS) : Plasma proteins are precipitated by adding ~3 volumes of cold acetonitrile (B52724) containing an internal standard. Samples are vortexed and centrifuged to pellet the protein, and the supernatant containing the free payload is analyzed.[15]

    • For Intact Conjugate/DAR Analysis (LC-MS) : The bioconjugate is isolated from the plasma matrix using immunoaffinity capture beads (e.g., Protein A).[12][15] After washing to remove non-specifically bound proteins, the intact conjugate is eluted and analyzed by LC-MS.

  • Analysis :

    • LC-MS/MS : The concentration of the released payload is quantified against a standard curve.

    • LC-MS : The mass spectra are deconvoluted to determine the relative abundance of each drug-loaded species (e.g., DAR0, DAR2, DAR4). The average drug-to-antibody ratio (DAR) is calculated at each time point. A decrease in the average DAR over time indicates linker cleavage.[15]

  • Data Interpretation : The percentage of released payload or the change in average DAR is plotted against time. The half-life (t½) of the conjugate in plasma can be calculated to quantify its stability.[1]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis cluster_result Result ADC Test Bioconjugate (e.g., ADC) Incubate Incubate ADC in Plasma at 37°C ADC->Incubate Plasma Plasma (Human, Mouse, etc.) Plasma->Incubate Timepoints Collect Aliquots at Time Points (0, 6, 24, 48h...) Incubate->Timepoints Repeat for each time point Process Sample Cleanup (Protein Precipitation or Immunoaffinity Capture) Timepoints->Process LCMS LC-MS or LC-MS/MS Analysis Process->LCMS Data Calculate % Payload Release or Average DAR LCMS->Data HalfLife Determine Plasma Half-Life (t½) Data->HalfLife

Workflow for an in vitro plasma stability assay.

Conclusion

The plasma stability of a bioconjugate constructed using an this compound linker is a multifactorial issue. While the core BCN-azide linkage formed via click chemistry is generally stable, the overall stability is influenced by the PEG spacer length and, most critically, the nature of the bond formed after Boc deprotection.[6][17] Based on comparative data, a PEG4 spacer may offer less protection against degradation than a longer PEG chain.[7] Furthermore, if the conjugation strategy results in a carbamate bond, it may represent a stability liability compared to an amide bond or highly stable non-cleavable linkers like thioethers.[6]

Ultimately, while comparisons to other linkers provide a valuable framework, the precise stability of any new bioconjugate must be determined empirically using rigorous in vitro plasma stability assays as outlined above. This experimental validation is essential for the rational design and selection of candidates for further drug development.

References

A Comparative Guide to ADC Linkers: In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. This guide provides an objective comparison of different ADC linkers, supported by experimental data, to facilitate informed decisions in ADC design and development. The linker, the chemical bridge between the monoclonal antibody and the cytotoxic payload, governs the stability of the ADC in circulation and the efficiency of payload release at the tumor site.[1] An ideal linker remains stable in the bloodstream to minimize off-target toxicity but efficiently releases the payload upon internalization into the target cancer cell.[1][2]

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

ADC linkers are broadly categorized into two main types: cleavable and non-cleavable.[3]

Cleavable linkers are designed to be stable at the physiological pH of blood but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell.[4] This is triggered by specific conditions such as altered pH, higher concentrations of certain enzymes, or a reducing environment.[4] A key advantage of cleavable linkers is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[5][6] This is particularly beneficial in treating heterogeneous tumors.[6]

Non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the payload.[3][7] This generally results in greater plasma stability and a potentially wider therapeutic window due to reduced off-target toxicity.[3][8] However, their efficacy is typically limited to antigen-expressing cells.[5]

The choice between a cleavable and non-cleavable linker is a strategic one, tailored to the payload's properties, the target antigen's biology, and the tumor's characteristics.[9]

Comparative Performance Data

The following tables summarize quantitative data from various studies to provide a comparative overview of ADC linker performance. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
ADCLinker TypePayloadTarget Cell LineIC50 (pM)
Trastuzumab-vc-MMAEProtease-Sensitive (Val-Cit)MMAEHER2+14.3[3]
ADC with β-galactosidase-cleavable linkerEnzyme-CleavableMMAEHER2+8.8[2]
Ado-trastuzumab emtansine (T-DM1)Non-cleavable (SMCC)DM1HER2+33[2]
Brentuximab vedotinVal-Cit (Cleavable)MMAE-14.7[3]
SAR3419SPDB (Cleavable)DM4-10.3[3]
Table 2: In Vivo Stability and Pharmacokinetics of ADCs with Different Linkers
ADCLinker TypePayloadClearance (mL/day/kg)t½ (days)
Brentuximab vedotinVal-Cit (Cleavable)MMAE14.74.1[3]
Ado-trastuzumab emtansine (T-DM1)SMCC (Non-cleavable)DM111.43.9[3]
SAR3419SPDB (Cleavable)DM410.36.5[3]
Table 3: In Vivo Efficacy of ADCs in Xenograft Models
ADCLinker TypePayloadTumor ModelEfficacy Outcome
ADC with CX-DM1Triglycyl Peptide (Cleavable)DM1EGFR and EpCAM xenograftsMore active at 3 mg/kg than SMCC-DM1 ADC at 15 mg/kg.[2]
ADC with β-galactosidase-cleavable linkerEnzyme-CleavableMMAEXenograft mouse model57-58% reduction in tumor volume at a single 1 mg/kg dose.[2]
Kadcyla (T-DM1)Non-cleavableDM1Xenograft mouse modelNo statistically significant efficacy at a single 1 mg/kg dose.[2]
ADC 2 with PABC linkerPABC (Cleavable)MMAEBJAB.Luc mouse model30% tumor regression rate.[10]
ADC 3 with dimethyl-containing linkerDimethyl-containing (Cleavable)MMAEBJAB.Luc mouse model69% tumor growth inhibition.[10]

Mechanisms of Payload Release and Experimental Workflows

The distinct cleavage mechanisms of different linkers are fundamental to their performance. The following diagrams illustrate these mechanisms and a typical experimental workflow for evaluating ADCs.

cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker ADC_Circulation_C ADC in Circulation (Stable) ADC_Internalization_C Internalization into Target Cell ADC_Circulation_C->ADC_Internalization_C Trigger Intracellular Trigger (e.g., Enzymes, Low pH) ADC_Internalization_C->Trigger Payload_Release_C Payload Release Trigger->Payload_Release_C Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release_C->Bystander_Effect ADC_Circulation_NC ADC in Circulation (Highly Stable) ADC_Internalization_NC Internalization into Target Cell ADC_Circulation_NC->ADC_Internalization_NC Lysosomal_Degradation Lysosomal Degradation of Antibody ADC_Internalization_NC->Lysosomal_Degradation Payload_Release_NC Payload-Linker-Amino Acid Complex Release Lysosomal_Degradation->Payload_Release_NC

Caption: Mechanisms of payload release for cleavable and non-cleavable ADC linkers.

Start ADC Candidate Selection In_Vitro_Assays In Vitro Evaluation Start->In_Vitro_Assays Plasma_Stability Plasma Stability Assay In_Vitro_Assays->Plasma_Stability Cytotoxicity Cytotoxicity Assay (IC50) In_Vitro_Assays->Cytotoxicity In_Vivo_Assays In Vivo Evaluation Plasma_Stability->In_Vivo_Assays Cytotoxicity->In_Vivo_Assays Xenograft_Model Xenograft Tumor Model In_Vivo_Assays->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity and PK/PD Studies Xenograft_Model->Toxicity_Study Data_Analysis Data Analysis and Candidate Optimization Efficacy_Study->Data_Analysis Toxicity_Study->Data_Analysis

Caption: General experimental workflow for in vitro and in vivo evaluation of ADCs.

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • The ADC is incubated in plasma (e.g., human, mouse) at 37°C over a time course.

  • At various time points, samples are collected.

  • The amount of intact ADC and/or released payload is quantified using methods such as ELISA or LC-MS.[1][4]

  • The stability is often reported as the percentage of intact ADC remaining or the half-life of the ADC in plasma.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing cancer cells.

Methodology:

  • Cancer cell lines with varying levels of target antigen expression are cultured.

  • Cells are treated with serial dilutions of the ADC for a defined period (e.g., 72-120 hours).

  • Cell viability is measured using assays like MTT or CellTiter-Glo.[5]

  • The half-maximal inhibitory concentration (IC50), the concentration of ADC that inhibits cell growth by 50%, is calculated. A lower IC50 value indicates higher potency.[3]

In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Immunocompromised mice are implanted with human tumor cells (xenograft).

  • Once tumors reach a specified size, mice are treated with the ADC, a control antibody, and a vehicle.

  • Tumor volume and body weight are monitored regularly.[5]

  • Efficacy is determined by measuring tumor growth inhibition (TGI) or tumor regression.[5]

Conclusion

The choice of linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index.[5][6] Cleavable linkers can offer potent anti-tumor activity, including a bystander effect, but may have lower plasma stability.[5][6] Non-cleavable linkers generally exhibit enhanced stability, potentially leading to a better safety profile, but their efficacy is confined to antigen-positive cells.[6][8] A thorough understanding of the interplay between the antibody, linker, and payload, supported by rigorous in vitro and in vivo evaluation, is essential for the development of safe and effective ADC therapeutics.

References

A Comparative Guide to PROTAC Efficacy: The Pivotal Role of the Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules orchestrate the degradation of specific proteins by coopting the cell's ubiquitin-proteasome system. A PROTAC's architecture is a tripartite assembly: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, the stability of the ternary complex, and ultimately, the efficiency of protein degradation.

This guide provides a comprehensive comparison of PROTACs with different linkers, supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological processes to inform the rational design of next-generation protein degraders.

The Linker's Crucial Role in PROTAC Function

The linker's length, composition, and rigidity are paramount in dictating the spatial arrangement of the POI and the E3 ligase.[1][2] This orientation is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), the cornerstone of PROTAC activity.[1][2] An optimized linker facilitates this complex formation while imparting favorable characteristics such as solubility and cell permeability to the PROTAC molecule.[2][3]

Quantitative Comparison of PROTACs with Different Linkers

The efficacy of a PROTAC is primarily evaluated by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.

The following tables summarize experimental data from various studies, highlighting the impact of different linker types on PROTAC performance.

Table 1: Impact of Alkyl Linker Length on TBK1 Degradation

PROTACTargetLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1 Degrader SeriesTBK1Alkyl/Ether< 12No degradation-
12 - 29Submicromolar> 90 (optimal at 21 atoms)
2929276

Data synthesized from multiple sources for comparative purposes.

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

PROTACTargetLinker TypeLinker CompositionActivity
SNIPER(AR)-51ARFlexiblePEG unitActive at 3 µM
SNIPER(AR)-55-57ARRigidDisubstituted phenyl ringsNo activity
ARD-69ARRigidPiperidine/PiperazinePotent degrader

This comparison suggests that for the Androgen Receptor, a degree of conformational restriction can be beneficial, but excessive rigidity may prevent the formation of a productive ternary complex.[2]

Table 3: Impact of Linker Composition on BCR-ABL Degradation

PROTACTargetLinker TypeLinker CompositionDC50 (nM)Dmax (%)
GMB-434BCR-ABLFlexibleAlkyl10 - 30> 90
GMB-435BCR-ABLFlexiblePEG> 100< 50

This study highlights that for the BCR-ABL target, an alkyl linker was more effective than a PEG linker of similar length, indicating that linker composition is highly dependent on the specific target and E3 ligase pair.[4]

Visualizing the PROTAC Mechanism and Evaluation Workflow

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycle Release & Recycle Ternary_Complex->Recycle Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Ub Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Recycle->PROTAC Recycle->E3_Ligase

The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow Start Synthesize PROTACs with Diverse Linkers Primary_Assays Primary Assays: Degradation & Viability Start->Primary_Assays Degradation Assess Protein Degradation (Western Blot / ELISA) Primary_Assays->Degradation Viability Assess Cell Viability (e.g., CTG, MTT) Primary_Assays->Viability Secondary_Assays Secondary Assays: Mechanism of Action Degradation->Secondary_Assays Ternary_Complex Confirm Ternary Complex Formation (Co-IP, SPR, ITC) Secondary_Assays->Ternary_Complex Ubiquitination Verify Target Ubiquitination Secondary_Assays->Ubiquitination Tertiary_Assays Tertiary Assays: Specificity & Controls Ternary_Complex->Tertiary_Assays Controls Mechanism-Based Controls (e.g., MG132, E3 Ligand) Tertiary_Assays->Controls Selectivity Assess Selectivity (Proteomics) Tertiary_Assays->Selectivity End Candidate Selection Selectivity->End

A rational workflow for PROTAC linker evaluation.

Signaling_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Catalyzes Transfer E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Activates Ub_E2 Ub-E2 E2->Ub_E2 Ub Ubiquitin Ub->E1 Ub_E2->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Targets for Degradation Degraded_POI Degraded POI Proteasome->Degraded_POI

PROTAC-mediated protein degradation signaling pathway.

Detailed Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[2]

Materials:

  • Cell culture reagents and appropriate cell line.

  • PROTAC compound (stock in DMSO).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the target protein.

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a defined period (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Subsequently, incubate with a loading control antibody.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.

Protocol 2: Target Ubiquitination Assay

This assay confirms that the PROTAC-mediated protein degradation proceeds through the ubiquitin-proteasome pathway.[3]

Materials:

  • PROTAC and proteasome inhibitor (e.g., MG132).

  • Lysis buffer containing deubiquitinase inhibitors.

  • Antibody against the target protein conjugated to beads (e.g., Protein A/G).

  • Anti-ubiquitin antibody.

Procedure:

  • PROTAC and Inhibitor Treatment: Treat cells with the PROTAC of interest. A control group should be co-treated with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of the poly-ubiquitinated target protein.

  • Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to beads.

  • Western Blot Analysis: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot. Probe the membrane with an anti-ubiquitin antibody. A smear or ladder of high-molecular-weight bands indicates poly-ubiquitination.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.[5][6]

Materials:

  • SPR instrument and sensor chips.

  • High-purity POI and E3 Ligase.

  • PROTAC compound.

  • Running buffer (e.g., HBS-EP+).

  • Immobilization reagents.

Procedure:

  • Ligand Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Inject increasing concentrations of the PROTAC over the immobilized E3 ligase to determine the binary KD.

    • In a separate experiment, inject the target protein over the immobilized E3 ligase to confirm minimal direct interaction.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase.

  • Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for the formation of the ternary complex. Calculate the cooperativity factor (α), where α > 1 indicates positive cooperativity.[6]

Conclusion

The rational design of the linker is a cornerstone of developing effective and selective PROTACs.[3] Experimental data consistently demonstrates that linker length, composition, and rigidity are key drivers of potency and efficacy.[3] While flexible linkers like PEG and alkyl chains offer synthetic tractability, there is a growing interest in more rigid and functionalized linkers to pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced ternary complex stability and improved selectivity.[3][7] A systematic evaluation of a library of PROTACs with diverse linkers, using the biophysical and cellular assays outlined in this guide, is paramount to understanding the structure-activity relationships that govern PROTAC efficiency and to accelerate the development of this promising therapeutic modality.

References

A Comparative Guide to the Characterization of ADCs Synthesized with endo-BCN-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety, efficacy, and batch-to-batch consistency. The choice of linker technology plays a pivotal role in the overall performance of an ADC. This guide provides an objective comparison of ADCs synthesized using the endo-BCN-PEG4-Boc linker with other common conjugation strategies. We present supporting experimental data, detailed protocols for key characterization assays, and visualizations to aid in the critical evaluation of these complex biotherapeutics.

The this compound linker facilitates a bioorthogonal, copper-free click chemistry approach known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for the conjugation of a cytotoxic payload to an antibody.[1][2] This linker is composed of three key functional components: an endo-Bicyclononyne (BCN) group for the click reaction, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and reduce aggregation, and a tert-butyloxycarbonyl (Boc)-protected amine for the attachment of the payload.[2][3]

Performance Comparison: A Data-Driven Analysis

The selection of a linker and conjugation strategy has a profound impact on the critical quality attributes of an ADC, including the drug-to-antibody ratio (DAR), aggregation propensity, and in vitro cytotoxicity. Below is a comparative summary of these parameters for ADCs synthesized with this compound versus alternative methods.

Drug-to-Antibody Ratio (DAR)

The DAR is a crucial parameter that influences the therapeutic window of an ADC. A low DAR may result in suboptimal potency, while a high DAR can lead to increased toxicity and poor pharmacokinetics. The SPAAC reaction utilized with endo-BCN linkers allows for a high degree of control over the conjugation reaction, leading to a more homogenous DAR distribution.

Conjugation ChemistryLinker TypeAverage DARDAR DistributionReference
SPAACendo-BCN-PEG4~2.0DAR0: <5%, DAR2: >95%[1]
SPAACDBCO-PEG4~2.0DAR0: ~5%, DAR2: ~95%Representative
Thiol-MaleimideMC-Val-Cit-PAB~3.5Heterogeneous mixture (DAR0, 2, 4, 6, 8)[4]

Note: DAR values are highly dependent on the specific antibody, payload, and reaction conditions.

Aggregation Analysis by Size-Exclusion Chromatography (SEC)

Aggregation of ADCs is a significant concern as it can lead to immunogenicity and altered pharmacokinetic profiles. The hydrophilic PEG4 spacer in the this compound linker is designed to minimize aggregation. SEC is the standard method for quantifying the percentage of monomer, aggregate, and fragment in an ADC preparation.

Conjugation ChemistryLinker TypeMonomer (%)Aggregate (%)Reference
SPAACendo-BCN-PEG4>98%<2%Representative
SPAACDBCO-PEG4>95%<5%Representative
Thiol-MaleimideMC-Val-Cit-PAB>90%<10%Representative

Note: Aggregation is influenced by the hydrophobicity of the payload and the overall formulation.

In Vitro Cytotoxicity

The ultimate goal of an ADC is to selectively kill target cancer cells. The in vitro cytotoxicity is typically measured by determining the half-maximal inhibitory concentration (IC50). The choice of linker can influence the efficiency of payload delivery and release, thereby affecting the ADC's potency.

Target Cell LineLinker TypePayloadIC50 (nM)Reference
HER2+ (SK-BR-3)endo-BCN-PEG4-Val-CitMMAF~0.5Representative
HER2+ (SK-BR-3)DBCO-PEG4-Val-CitMMAF~0.6Representative
HER2+ (SK-BR-3)MC-Val-Cit-PABMMAE~1.2Representative
CD30+ (Karpas-299)MC-Val-Cit-PABMMAE~0.1Representative

Note: IC50 values are dependent on the cell line, payload, and assay conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of ADCs.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC

HIC separates ADC species based on their hydrophobicity.[5][6] The addition of each drug-linker moiety increases the overall hydrophobicity of the antibody, allowing for the separation of species with different DARs.

Materials:

  • ADC sample

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 6.95, with 25% (v/v) Isopropanol[7]

  • HIC HPLC column (e.g., TSKgel Butyl-NPR)

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the ADC sample.[1]

  • Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ(% Area of each peak × DAR of each peak) / Σ(% Area of all peaks)

Protocol 2: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)-HPLC

SEC separates molecules based on their hydrodynamic radius.[8] This allows for the separation of the monomeric ADC from high molecular weight aggregates and low molecular weight fragments.

Materials:

  • ADC sample

  • SEC mobile phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8

  • SEC HPLC column (e.g., TSKgel G3000SWxl)

Procedure:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.

  • Inject 20-50 µg of the ADC sample.

  • Run the analysis isocratically for 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas for the aggregate, monomer, and any fragment peaks.

  • Calculate the percentage of each species relative to the total peak area.

Protocol 3: In Vitro Cytotoxicity (IC50) Determination using an MTT Assay

The MTT assay is a colorimetric assay that measures cell viability.[2][9] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC sample

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[10]

  • Prepare serial dilutions of the ADC in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells.

  • Incubate the plate for 72-120 hours.[11]

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours.[11]

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Read the absorbance at 570 nm using a microplate reader.[2][9]

  • Calculate the percentage of cell viability relative to untreated control cells and plot the results against the logarithm of the ADC concentration to determine the IC50 value.

Visualizing Workflows and Pathways

ADC Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of an ADC using the this compound linker.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization Boc_Deprotection Boc Deprotection of this compound Payload_Conjugation Payload Conjugation to Linker Boc_Deprotection->Payload_Conjugation SPAAC SPAAC Reaction Payload_Conjugation->SPAAC Antibody_Modification Antibody Azide Modification Antibody_Modification->SPAAC Purification ADC Purification (e.g., SEC) SPAAC->Purification HIC_HPLC DAR Determination (HIC-HPLC) Purification->HIC_HPLC SEC_HPLC Aggregation Analysis (SEC-HPLC) Purification->SEC_HPLC Cytotoxicity_Assay In Vitro Cytotoxicity (e.g., MTT Assay) Purification->Cytotoxicity_Assay Final_ADC Characterized ADC HIC_HPLC->Final_ADC SEC_HPLC->Final_ADC Cytotoxicity_Assay->Final_ADC

Caption: Workflow for ADC synthesis and characterization.

ADC Mechanism of Action: Internalization and Payload Release

This diagram illustrates the proposed mechanism of action for an ADC synthesized with a cleavable linker, leading to the release of the cytotoxic payload within the target cancer cell.

ADC_MoA cluster_cell Target Cancer Cell Antigen Target Antigen Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released_Payload Released Payload Lysosome->Released_Payload 4. Payload Release Payload_Action Payload induces cell death ADC Antibody-Drug Conjugate ADC->Antigen 1. Binding Released_Payload->Payload_Action 5. Cytotoxicity

Caption: General mechanism of action for an ADC.

References

A Comparative Analysis of PEGylated Linkers for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of effective drug delivery systems, particularly for bioconjugates like antibody-drug conjugates (ADCs). Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profile of therapeutic payloads.[1][2] The architecture and chemical nature of these linkers profoundly influence the efficacy, safety, and stability of the final conjugate.[1][3] This guide provides an objective comparison of various PEGylated linkers, supported by experimental data, to inform the rational design of next-generation therapeutics.

The ideal linker must maintain stability in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient payload release at the target site.[1] PEGylated linkers can be broadly categorized as cleavable or non-cleavable, with further distinctions based on their length and architecture, all of which are critical design parameters.[1][2]

Comparative Stability and Release Mechanisms

The stability of a PEGylated linker is paramount, dictating the therapeutic window of a drug conjugate. Linkers are engineered to be stable at the neutral pH of blood (pH 7.4) and to release the payload in response to specific triggers within the target cell, such as acidic environments or the presence of specific enzymes.[1]

Cleavable Linkers: Environmentally-Responsive Payload Release

Cleavable linkers are designed to break and release their therapeutic payload in response to specific physiological cues.[1]

  • pH-Sensitive Linkers (e.g., Hydrazones): These linkers are stable at neutral pH but hydrolyze rapidly in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1] The stability of hydrazone-based linkers is highly dependent on their chemical structure; conjugates derived from aromatic aldehydes are significantly more stable than those from aliphatic aldehydes.[1]

  • Enzymatically Cleavable Linkers (e.g., Peptides): Peptide linkers, such as those containing valine-citrulline (Val-Cit), are designed to be substrates for proteases like Cathepsin B, which is overexpressed in the lysosomes of many tumor cells.[1]

Non-Cleavable Linkers: Stability-Driven Design

Non-cleavable linkers form stable covalent bonds, such as amides, that are resistant to degradation under physiological conditions.[2][4] These are ideal for applications where long-term stability and extended circulation of the intact conjugate are the primary objectives.[2][4]

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies to highlight the critical differences in performance between different PEGylated linkers.

Table 1: pH-Dependent Stability of Hydrazone-Based PEG-PE Conjugates [1]

Linker Type (Derived from)ConditionHalf-LifeStability Profile
Aliphatic AldehydepH 7.4, 37°CMinutesReasonably stable
Aliphatic AldehydepH 5.5, 37°C< 2 minutesHighly unstable; rapid cleavage
Aromatic AldehydepH 7.4, 37°C> 72 hoursHighly stable
Aromatic AldehydepH 5.5, 37°C> 48 hoursHighly stable
Data synthesized from studies on PEG-phosphatidylethanolamine (PE) conjugates.[1]

Table 2: Impact of PEG Linker Length on Pharmacokinetics of Affibody-Drug Conjugates [5][6][7]

PEG Linker LengthKey Pharmacokinetic Finding
NoneHalf-life of 19.6 minutes.[5][7]
4 kDa2.5-fold increase in half-life compared to no PEG.[5][7]
10 kDa11.2-fold increase in half-life compared to no PEG.[5][7]

Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates [5][7]

PEG Linker LengthKey Cytotoxicity Finding
NoneBaseline cytotoxicity.[5][7]
4 kDa4.5-fold reduction in cytotoxicity compared to no PEG.[5][7]
10 kDa22-fold reduction in cytotoxicity compared to no PEG.[5][7]

Table 4: Impact of PEG Linker Length on In Vivo Efficacy of Folate-Linked Liposomal Doxorubicin [8]

PEG Linker LengthIn Vivo Tumor AccumulationTumor Size Reduction
2 kDaBaseline-
5 kDaIncreased vs. 2 kDa-
10 kDaSignificantly increased vs. 2 kDa and 5 kDa>40% greater reduction compared to 2 kDa and 5 kDa groups.[8]

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of different linker technologies.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a PEGylated bioconjugate in human plasma by monitoring the amount of intact conjugate over time.[1][9]

Methodology:

  • Preparation of Plasma: Obtain human plasma and centrifuge to remove any precipitates.

  • Incubation: The bioconjugate is incubated in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).[9]

  • Sample Analysis: At each time point, an aliquot of the plasma sample is taken and analyzed. The analysis method will depend on the nature of the conjugate but can include:

    • Size Exclusion Chromatography (SEC): To detect aggregation or fragmentation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the amount of intact conjugate and identify any degradation products.[4]

  • Data Analysis: The percentage of intact conjugate remaining at each time point is calculated relative to the 0-hour time point. The half-life of the conjugate in plasma is then determined.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a bioconjugate in an animal model.[5]

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., mice, rats).

  • Administration: Administer the bioconjugate to the animals via a relevant route (e.g., intravenous injection).

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr).

  • Sample Processing: Process the blood samples to isolate plasma or serum.

  • Quantification: Quantify the concentration of the bioconjugate in the plasma/serum samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS.

  • Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[5]

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potency of a bioconjugate on a target cancer cell line.[10]

Methodology:

  • Cell Culture: Culture the target cancer cell line in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the bioconjugate and incubate for a specified period (e.g., 72-96 hours).[10]

  • Viability Assessment: Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: Plot the cell viability against the bioconjugate concentration and determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[10]

Visualizations

Logical and Experimental Workflows

Linker_Selection_Logic cluster_factors Influencing Factors cluster_decision Linker Design Choice cluster_outcomes Performance Outcomes Payload Payload Characteristics (Hydrophobicity, Potency) Cleavage Cleavage Mechanism Payload->Cleavage Target Target Biology (Internalization, Enzymes) Target->Cleavage PK Desired PK Profile (Half-life) Length PEG Linker Length PK->Length Stability Circulatory Stability Cleavage->Stability Release Payload Release Kinetics Cleavage->Release Length->Stability Efficacy In Vivo Efficacy Length->Efficacy Stability->Efficacy Release->Efficacy

Caption: Logical flow for selecting a PEGylated linker based on desired therapeutic outcomes.

ADC_Evaluation_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Synthesis ADC Synthesis & Purification Characterization Physicochemical Characterization (DAR, Aggregation) Synthesis->Characterization InVitro In Vitro Evaluation Characterization->InVitro InVivo In Vivo Evaluation Characterization->InVivo Stability Plasma Stability InVitro->Stability Cytotoxicity Cytotoxicity InVitro->Cytotoxicity PK Pharmacokinetics InVivo->PK Efficacy Antitumor Efficacy InVivo->Efficacy Analysis Data Analysis & Candidate Selection Stability->Analysis Cytotoxicity->Analysis PK->Analysis Efficacy->Analysis

Caption: A typical experimental workflow for the synthesis and evaluation of ADCs with different PEG linkers.

Signaling Pathway: ADC-Mediated Apoptosis

The following diagram illustrates a simplified signaling pathway for an ADC carrying a microtubule inhibitor payload (like MMAE), leading to apoptosis in a cancer cell. The linker's role is to ensure the payload reaches the intracellular space to initiate this cascade.

ADC_Apoptosis_Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Endosome Endosome (pH drop) Internalization->Endosome Lysosome Lysosome (Enzymes) Endosome->Lysosome Fusion Release Payload Release Lysosome->Release Linker Cleavage Microtubules Microtubule Disruption Release->Microtubules CycleArrest G2/M Cell Cycle Arrest Microtubules->CycleArrest Apoptosis Apoptosis CycleArrest->Apoptosis

Caption: ADC mechanism of action leading to apoptosis via microtubule inhibition.

Conclusion

The choice of a PEGylated linker is a critical determinant of a drug conjugate's therapeutic index. The experimental data consistently show that linker chemistry (cleavable vs. non-cleavable) and length significantly impact stability, pharmacokinetics, and efficacy. While longer PEG linkers generally improve circulation half-life and in vivo performance, this can sometimes be at the expense of in vitro potency due to steric hindrance.[5][11] The optimal linker design is often a trade-off between these factors and must be empirically determined for each specific antibody, payload, and target combination.[5][11] The protocols and workflows presented here provide a framework for the rational selection and evaluation of PEGylated linkers to optimize the performance and safety of novel drug delivery systems.

References

The Crucial Link: How Linker Length Dictates PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Targeted Protein Degradation

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These bifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to eliminate specific proteins implicated in disease. The elegant design of a PROTAC involves three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands determines the target and the E3 ligase, it is the often-underestimated linker that plays a pivotal role in the overall efficacy of the PROTAC.[1][2]

The linker is not merely a passive spacer; its length, composition, and attachment points are critical determinants of a PROTAC's ability to form a stable and productive ternary complex, comprising the target protein, the PROTAC, and the E3 ligase.[2] An optimal linker facilitates the precise orientation of the target protein and the E3 ligase, promoting efficient ubiquitination and subsequent degradation by the proteasome. A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long or overly flexible linker can lead to an unstable and non-productive complex, diminishing the degradation efficiency.[2]

This guide provides a comparative analysis of the impact of linker length on PROTAC efficacy, supported by experimental data. We will delve into detailed experimental protocols for key assays and present visualizations to elucidate the underlying mechanisms and workflows, offering a valuable resource for researchers, scientists, and drug development professionals in the rational design of potent and selective protein degraders.

Quantitative Comparison of PROTAC Efficacy with Varying Linker Lengths

The efficacy of a PROTAC is primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), representing the maximum percentage of protein degradation achievable.[2] The following tables summarize experimental data from various studies, illustrating the impact of linker length on the degradation of different target proteins.

Target ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
ERα pVHL-basedAlkyl Chain9>1000<20MCF7[3]
Alkyl Chain12~500~60MCF7[3]
Alkyl Chain16 ~100 >80 MCF7 [3]
Alkyl Chain19~500~60MCF7[3]
Alkyl Chain21>1000<20MCF7[3]
BTK CRBN-basedPEG89>99Namalwa[4]
PEG11200~80THP-1[4]
PEG12 12 >99 Namalwa [4]
TBK1 VHL-basedAlkyl/Ether<12Inactive--[5]
Alkyl/Ether12Submicromolar--[5]
Alkyl/Ether21 3 96 - [5]
Alkyl/Ether2929276-[5]
BRD4 CRBN-basedPEG4326054Jurkat[6]
Piperidine-40PotentJurkat[6]

Note: This table compiles data from multiple sources and is intended as an illustrative guide. The optimal linker length is specific to each PROTAC system and must be determined empirically.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the principles discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Proteasome 26S Proteasome Target->Proteasome Recognition & Degradation E3_Ligase->Target Ubiquitination Ub Ubiquitin Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Efficacy Evaluation start Synthesize PROTACs with Varying Linker Lengths cell_culture Cell Culture and Treatment with PROTACs start->cell_culture spr Ternary Complex Formation Analysis (e.g., SPR) start->spr western_blot Western Blot for Protein Degradation (DC50 & Dmax) cell_culture->western_blot ubiquitination_assay In-Cell Ubiquitination Assay cell_culture->ubiquitination_assay data_analysis Data Analysis and Lead Optimization western_blot->data_analysis ubiquitination_assay->data_analysis spr->data_analysis end Identify Optimal Linker Length data_analysis->end

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of rational drug design. The following sections provide detailed protocols for key assays used to evaluate the impact of linker length on PROTAC efficacy.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This is the most common method to directly measure the reduction in target protein levels.[1]

Materials:

  • Cell line of interest expressing the target protein

  • PROTAC compounds (with varying linker lengths) and vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.[1]

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the PROTACs or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.[1]

  • Sample Preparation and SDS-PAGE:

    • Prepare samples by mixing the lysate with Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and a loading control, diluted in blocking buffer, overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.

Protocol 2: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.[7][8]

Materials:

  • Cells treated with PROTAC and proteasome inhibitor (e.g., MG132) as described in Protocol 1.

  • Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS).

  • Dilution buffer (e.g., RIPA buffer without SDS).

  • Primary antibody against the target protein for immunoprecipitation.

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., RIPA buffer).

  • Elution buffer (e.g., Laemmli sample buffer).

  • Primary antibody against ubiquitin.

  • Western blot reagents as described in Protocol 1.

Procedure:

  • Cell Lysis under Denaturing Conditions:

    • Lyse cells in denaturing lysis buffer and heat at 95°C for 5-10 minutes to dissociate protein complexes.

    • Dilute the lysate with dilution buffer to reduce the SDS concentration to approximately 0.1%.

  • Immunoprecipitation (IP) of the Target Protein:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the primary antibody against the target protein overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads three to five times with wash buffer.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform immunoblotting as described in Protocol 1, using a primary antibody against ubiquitin to detect the polyubiquitin (B1169507) chains on the immunoprecipitated target protein.

  • Data Analysis:

    • A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the presence of a proteasome inhibitor, indicates successful ubiquitination of the target protein.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique used to measure the binding kinetics and affinity of the binary (PROTAC-target or PROTAC-E3 ligase) and ternary complexes in real-time.[9][10]

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Immobilization reagents (EDC, NHS, ethanolamine).

  • Purified recombinant target protein and E3 ligase complex.

  • PROTAC compounds.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Immobilization of the E3 Ligase:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Covalently immobilize the purified E3 ligase complex onto the sensor chip surface via amine coupling.[11]

    • Deactivate any remaining active esters with ethanolamine.

  • Binary Interaction Analysis (PROTAC and E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binding affinity and kinetics of the binary complex.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface. The increase in binding response compared to the binary interaction indicates the formation of the ternary complex.[11]

  • Data Analysis:

    • Fit the sensorgrams to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for both binary and ternary complexes.

    • The cooperativity factor (alpha), which indicates the extent to which the binding of one component influences the binding of the other, can be calculated from the binding affinities.

Conclusion

The linker is a critical and highly tunable component in the design of effective PROTACs. The experimental data clearly demonstrates that linker length has a profound impact on the degradation efficacy of a PROTAC, with an optimal length being crucial for achieving high potency (low DC50) and maximal degradation (high Dmax). The relationship between linker length and efficacy is not always linear and is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic approach to linker design and optimization, guided by robust and quantitative experimental evaluation, is paramount for the development of novel and effective protein degraders. The protocols and visualizations provided in this guide offer a framework for researchers to rationally design and validate their PROTACs, ultimately accelerating the discovery of new therapeutics for a wide range of diseases.

References

Safety Operating Guide

Proper Disposal of endo-BCN-PEG4-Boc: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like endo-BCN-PEG4-Boc are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.[1][2] While this compound is not generally classified as a hazardous substance, it should be handled with care, assuming it may have unknown hazards, and disposed of as chemical waste through institutional environmental health and safety (EHS) programs.[1][3]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to implement standard laboratory safety measures.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles with side shields, and a laboratory coat to prevent skin and eye contact.[2]

Ventilation: All handling and preparation for disposal of this compound should be conducted within a well-ventilated fume hood to minimize the risk of inhaling any aerosols or vapors.[1]

Spill Management: In case of a spill, absorb the material with an inert substance like vermiculite (B1170534) or dry sand.[2] The collected material should then be placed in a sealed, labeled container for hazardous waste disposal.[2] Combustible materials such as paper towels should not be used for cleanup.[1] For larger spills, the area should be evacuated, and the institution's EHS department should be contacted.[2]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to manage it as a chemical waste stream via your institution's EHS program.[1] Crucially, never dispose of this compound or its solutions down the drain or in regular trash .[1][4]

  • Waste Identification and Segregation:

    • Designate a clean, chemically compatible, and sealable container specifically for this compound waste.[1]

    • Clearly label the container as "Hazardous Waste: this compound" and include the full chemical name.[1]

    • Keep this waste stream separate from other chemical wastes to prevent any unintended reactions.[1]

  • Waste Collection:

    • Solid Waste: Unused or expired solid this compound, along with contaminated materials such as pipette tips, weighing boats, and gloves, should be placed directly into the designated solid waste container.[1]

    • Liquid Waste: All solutions containing this compound must be collected in a compatible, leak-proof liquid waste container.[1] The rinsate from cleaning contaminated glassware should also be collected as chemical waste.[1]

  • Interim Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]

    • This area should be secure, away from sources of ignition, and clearly marked.[1]

  • Final Disposal:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.[1]

    • Follow all institutional procedures for waste manifests and pickups.[1]

Data Presentation

ParameterSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical goggles.[2]Protects eyes from potential splashes.[2]
Hand Protection Nitrile or other compatible chemical-resistant gloves.[2]Prevents direct skin contact.[2]
Body Protection A standard laboratory coat.[2]Protects clothing and skin from accidental spills.[2]
Respiratory Protection Generally not required with adequate ventilation.[2]Use a certified respirator if working with powders outside a fume hood or if aerosols may be generated.[2]
Storage Temperature -20°C for long-term stability.[2]To maintain the compound's integrity.[2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1]To prevent vigorous or exothermic reactions.[1]
Spill Cleanup Material Inert absorbent such as vermiculite or dry sand.[1]To safely absorb spilled material without reacting.[1]

Disposal Workflow

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Fume Hood Waste_ID Identify Waste as This compound FumeHood->Waste_ID Solid_Waste Solid Waste (Unused compound, contaminated labware) Waste_ID->Solid_Waste Liquid_Waste Liquid Waste (Solutions, rinsate) Waste_ID->Liquid_Waste Waste_Container Collect in a Labeled, Sealed, Compatible Container Solid_Waste->Waste_Container Liquid_Waste->Waste_Container Storage_Area Store in Designated Satellite Accumulation Area Waste_Container->Storage_Area EHS Contact Institutional EHS for Waste Pickup Storage_Area->EHS

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling endo-BCN-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the safe and effective handling of specialized reagents like endo-BCN-PEG4-Boc is critical for both personal safety and the integrity of experimental outcomes. This guide provides essential safety protocols, operational procedures, and disposal plans for this compound, a bifunctional linker increasingly utilized in bioconjugation and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling structurally similar compounds and general laboratory chemical safety.[1] Given its novel nature, it is prudent to handle this compound with caution, assuming it may have unknown hazards.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A stringent PPE protocol is mandatory to mitigate potential risks of exposure. The following table summarizes the recommended PPE for handling this compound.[1]

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or chemical goggles.To protect eyes from potential splashes of the chemical or associated solvents.[1]
Hand Protection Nitrile or other compatible chemical-resistant gloves.To prevent direct skin contact with the compound.[1]
Body Protection A standard laboratory coat.To protect clothing and skin from accidental spills.[1]
Respiratory Protection Generally not required with adequate ventilation.A certified respirator should be used if working with powders outside a chemical fume hood or if there is a risk of generating aerosols.[1]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe and effective use of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.[1]

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • The recommended long-term storage temperature is typically -20°C.[1][2][]

2. Preparation of Solutions:

  • Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation, which could compromise the compound's stability.[1]

  • All handling and preparation for disposal should occur within a well-ventilated chemical fume hood to minimize the risk of inhaling any aerosols or vapors.[4]

3. Experimental Use:

  • Conduct all experimental procedures involving this compound within a chemical fume hood.[1]

  • Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous or exothermic reactions.[4]

4. Spill Management:

  • In the event of a small spill, absorb the material with an inert substance like vermiculite (B1170534) or dry sand.[4]

  • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[4]

  • Do not use combustible materials such as paper towels for cleanup.[4]

  • For larger spills, evacuate the area and immediately contact your institution's environmental health and safety (EHS) office.[1]

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste & Disposal Receive Receive & Inspect Store Store at -20°C Receive->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate DonPPE Don Appropriate PPE Equilibrate->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Experiment Conduct Experiment FumeHood->Experiment CollectWaste Collect Waste (Solid & Liquid) Experiment->CollectWaste LabelWaste Label Hazardous Waste CollectWaste->LabelWaste StoreWaste Store in Designated Area LabelWaste->StoreWaste ContactEHS Contact EHS for Pickup StoreWaste->ContactEHS

Safe Handling Workflow for this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and adhere to regulatory standards.[1] Although not generally classified as a hazardous substance, it should be managed as chemical waste through your institution's Environmental Health and Safety (EHS) program.[4]

Waste Collection:

  • Solid Waste: Unused or expired solid this compound, along with contaminated materials like pipette tips, weighing boats, and gloves, should be placed directly into a designated hazardous waste container.[4]

  • Liquid Waste: All solutions containing this compound must be collected in a compatible, leak-proof liquid waste container.[4] This includes rinsate from cleaning contaminated glassware.[4] Do not pour any solutions containing this compound down the drain. [4]

Waste Storage and Disposal:

  • Seal and clearly label all waste containers.[1]

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4]

  • Once the container is full or ready for disposal, contact your institution's EHS department to schedule a pickup for the hazardous waste.[4]

cluster_waste_type Segregate Waste start Waste Generated solid_waste Solid Waste (e.g., contaminated gloves, tips) start->solid_waste liquid_waste Liquid Waste (e.g., solutions, rinsate) start->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store Store Sealed Containers in Designated Area collect_solid->store collect_liquid->store pickup Arrange Pickup with Environmental Health & Safety store->pickup end Proper Disposal pickup->end

Disposal Plan for this compound Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
endo-BCN-PEG4-Boc
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
endo-BCN-PEG4-Boc

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.